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  • Product: 3-Ethoxycarbonyl-4-pyridone

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-Ethoxycarbonyl-4-pyridone

This guide details the synthesis and characterization of 3-Ethoxycarbonyl-4-pyridone (also known as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate ; CAS: 57905-31-4). This scaffold is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 3-Ethoxycarbonyl-4-pyridone (also known as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate ; CAS: 57905-31-4). This scaffold is a critical intermediate in the synthesis of 4-quinolones, naphthyridines, and other bioactive heterocycles used in antiviral and antibacterial drug discovery.

Executive Summary & Strategic Importance

3-Ethoxycarbonyl-4-pyridone represents a privileged scaffold in medicinal chemistry. It serves as the monocyclic precursor to bicyclic systems (e.g., quinolones, naphthyridines) and exhibits complex tautomeric behavior that influences its reactivity and binding properties.

This guide outlines two complementary synthetic strategies:

  • The De Novo Construction (Gould-Jacobs Type): Ideal for generating substituted analogs and understanding the ring-closure mechanism.

  • The Functionalization Route (Esterification): The most reliable method for accessing the specific unsubstituted parent compound in high purity for reference standards or further derivatization.

Chemical Identity & Tautomerism[1][2]

Before synthesis, understanding the tautomeric equilibrium is vital for characterization and solubility optimization.

  • IUPAC Name: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate[1]

  • Alternative Name: Ethyl 4-hydroxynicotinate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 183.16 g/mol

Tautomeric Equilibrium

The molecule exists in equilibrium between the 4-pyridone (A) and 4-hydroxypyridine (B) forms. In polar solvents (DMSO, MeOH) and the solid state, the pyridone (A) form predominates due to intermolecular hydrogen bonding and lattice stability. In non-polar solvents or gas phase, the hydroxy form may be significant.

Tautomerism Pyridone 4-Pyridone Form (Predominant in Polar Solvents) C=O stretch ~1650 cm-1 Hydroxy 4-Hydroxypyridine Form (Aromatic Phenol Character) OH stretch ~3200-3400 cm-1 Pyridone->Hydroxy  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the pyridone form in polar media.

Retrosynthetic Analysis & Workflow

To synthesize the core scaffold, we evaluate the bond disconnections. The Gould-Jacobs reaction is the industry standard for this class, utilizing Diethyl Ethoxymethylenemalonate (EMME) as a C3+C1 synthon.

Retrosynthesis Target 3-Ethoxycarbonyl-4-pyridone Intermediate Aminomethylene Malonate Intermediate Target->Intermediate  Cyclization (-EtOH)   Precursors Diethyl Ethoxymethylenemalonate (EMME) + Ammonia / Enamine Source Intermediate->Precursors  Condensation  

Figure 2: Retrosynthetic logic using the Gould-Jacobs strategy.

Experimental Protocols

Method A: Direct Esterification (Recommended for Target Molecule)

For the specific synthesis of Ethyl 4-hydroxynicotinate (where the ring is unsubstituted), the most robust laboratory method is the acid-catalyzed esterification of 4-hydroxynicotinic acid. This avoids the complex regioselectivity issues of cyclizing unsubstituted enaminones.

Reagents:

  • 4-Hydroxynicotinic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reagent, excess)[2]

  • Thionyl Chloride (SOCl

    
    ) (1.2 - 1.5 eq) or Conc. H
    
    
    
    SO
    
    
    (Cat.)[3]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl

    
    ).
    
  • Addition: Suspend 4-hydroxynicotinic acid (5.0 g, 35.9 mmol) in absolute ethanol (50 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add thionyl chloride (4.0 mL, 55 mmol) over 15 minutes. Caution: Exothermic reaction, HCl gas evolution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. The suspension should clear as the ester forms.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl

      
      .
      
    • Resuspend the residue in ice-cold water (20 mL).

    • Neutralize carefully with saturated NaHCO

      
       solution to pH ~7-8. The product may precipitate.[3][4][5]
      
    • If no precipitate, extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Et
    
    
    O if necessary.
Method B: Gould-Jacobs Cyclization (General for Analogs)

This method is used when synthesizing substituted analogs (e.g., 2-methyl derivatives) or when constructing the ring de novo.

Reagents:

  • Diethyl Ethoxymethylenemalonate (EMME) (1.0 eq)[2]

  • Enamine Precursor (e.g., Ethyl 3-aminocrotonate for 2-Me analog) (1.0 eq)

  • Diphenyl Ether (Dowtherm A) (Solvent for high temp cyclization)

Protocol:

  • Condensation: Mix EMME and the enamine in ethanol. Reflux for 1-2 hours. Evaporate solvent to obtain the aminomethylene intermediate.

  • Cyclization: Heat Dowtherm A (10 mL/g of reactant) to 250°C.

  • Addition: Add the intermediate portion-wise to the hot solvent. Rapid evolution of ethanol occurs.

  • Completion: Maintain temperature for 15-30 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane/petroleum ether. The product usually precipitates as a solid. Filter and wash with hexane.

Characterization Data

The following data validates the structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate .

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Favors pyridone form).
NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

H
12.0 - 12.5Broad SingletN-H Confirms pyridone tautomer (exchangeable with D

O).

H
8.35Doublet (

Hz)
C2-H Deshielded by adjacent N and C=O (ester).

H
7.90Doublet (

Hz)
C6-H Alpha to Nitrogen.

H
6.25Doublet (

Hz)
C5-H Beta to Nitrogen, shielded by resonance.

H
4.25QuartetO-CH

-CH

Ethyl ester methylene.

H
1.28TripletO-CH

-CH

Ethyl ester methyl.

C
176.5SingletC=O (Ring)Ketone carbonyl (distinct from phenol C-O).

C
164.0SingletCOO EtEster carbonyl.
Infrared Spectroscopy (FT-IR)
  • 3200 - 2800 cm

    
    :  Broad band (N-H stretch, H-bonded).
    
  • 1710 - 1690 cm

    
    :  Strong band (Ester C=O stretch).
    
  • 1650 - 1630 cm

    
    :  Strong band (Pyridone C=O stretch, conjugated). Note: This is lower than a typical ketone due to amide-like resonance.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]

    
    :  184.06 m/z
    
  • Fragmentation: Loss of Ethyl group (-28/29) often observed.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete esterification or hydrolysis during workup.Use anhydrous conditions. Ensure neutralization is controlled (pH 7-8); avoiding strong base which hydrolyzes the ester.
Dark Product (Method B) Polymerization at high temperature (250°C).Ensure inert atmosphere (N

). Add intermediate slowly to hot Dowtherm to prevent local concentration spikes.
Solubility Issues Strong H-bonding dimer formation.Use polar aprotic solvents (DMSO, DMF) or acidic alcohols for analysis.

References

  • Crystal Structure & Synthesis: Kawahata, M., et al. (2021). "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate."[1] IUCrData, 6(6), x210555.

  • Gould-Jacobs Reaction Context: "Ethyl ethoxymethylenemalonate."[4][6] Organic Syntheses, Coll.[4] Vol. 3, p. 395 (1955); Vol. 28, p. 60 (1948).

  • Tautomerism Studies: Behrman, E. J. (2009). "Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone." Chemistry Central Journal, 3, 1.[3]

  • Analogous Synthesis (Quinolones): "4-Oxo-1,4-dihydroquinoline-3-carboxylic acid synthesis." ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxycarbonyl-4-pyridone

Introduction: The Significance of the 4-Pyridone Scaffold in Drug Discovery For researchers, scientists, and drug development professionals, the 4-pyridone core is a privileged scaffold. Its unique electronic and structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Pyridone Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the 4-pyridone core is a privileged scaffold. Its unique electronic and structural features make it a versatile building block in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of 4-pyridone have demonstrated a wide array of therapeutic potential, including antimicrobial and anticancer activities.[1][2] Understanding the fundamental physicochemical properties of novel 4-pyridone derivatives is paramount to harnessing their full potential in drug design and development.

This guide provides a comprehensive technical overview of the physicochemical properties of 3-ethoxycarbonyl-4-pyridone (also known as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate or ethyl 4-hydroxynicotinate). We will delve into its synthesis, structural characterization, and key physicochemical parameters, offering both established data and predictive insights where experimental values are not yet publicly available. This document is designed to be a practical resource for scientists working with this and related molecular entities.

Molecular Structure and Tautomerism

3-Ethoxycarbonyl-4-pyridone is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . A key feature of 4-pyridones is their existence in a tautomeric equilibrium with their 4-hydroxypyridine form. In the case of 3-ethoxycarbonyl-4-pyridone, this equilibrium is between the pyridone and the hydroxypyridine forms. While the pyridone form is generally favored in solution, the presence of the hydroxyl tautomer can influence its reactivity and physicochemical properties, such as its pKa.

Synthesis of 3-Ethoxycarbonyl-4-pyridone

While a serendipitous synthesis of 3-ethoxycarbonyl-4-pyridone has been reported during the crystallization of a related bipyridinium salt,[1] a more deliberate and rational synthetic approach is desirable for reliable production. A common and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[3] This methodology can be adapted for the synthesis of 4-hydroxypyridine derivatives.

A plausible synthetic route to 3-ethoxycarbonyl-4-pyridone involves the reaction of an aminocrotonate with a malonic acid derivative.[4] Specifically, the condensation of ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate, followed by a cyclization reaction, would yield the desired 4-pyridone core.

Experimental Protocol: A General Approach to 4-Pyridone Synthesis

The following protocol outlines a general procedure for the synthesis of a 4-pyridone derivative, which can be adapted for 3-ethoxycarbonyl-4-pyridone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of ethyl 3-aminocrotonate and 1.1 equivalents of diethyl ethoxymethylenemalonate in a suitable high-boiling solvent such as diphenyl ether.

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain it for a period of 30 minutes to 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3-ethoxycarbonyl-4-pyridone.

Structural Elucidation and Spectroscopic Analysis

Crystal Structure

The definitive three-dimensional structure of 3-ethoxycarbonyl-4-pyridone has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system with the space group P2₁/c.[1]

Table 1: Crystal Data and Structure Refinement for 3-Ethoxycarbonyl-4-pyridone [1]

ParameterValue
Chemical FormulaC₈H₉NO₃
Formula Weight167.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4973 (2)
b (Å)11.5323 (5)
c (Å)11.2908 (5)
β (°)91.500 (4)
Volume (ų)845.72 (6)
Z4
Temperature (K)293
Density (calculated) (Mg m⁻³)1.313

The molecule exhibits a nearly planar conformation.[1] In the crystal lattice, molecules form one-dimensional chains along the a-axis, stabilized by bifurcated N—H⋯(O,O) hydrogen bonds between the NH group of the pyridone ring and the two carbonyl oxygen atoms of an adjacent molecule.[1]

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethyl group, and the N-H proton.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C2 and C6 positions of the pyridine ring.

  • Ethyl Group: A quartet (δ 4.0-4.4 ppm) for the methylene protons (-CH₂-) and a triplet (δ 1.2-1.4 ppm) for the methyl protons (-CH₃) of the ethoxycarbonyl group.

  • N-H Proton: A broad singlet (δ > 10 ppm) for the N-H proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the ester carbonyl and the pyridone carbonyl.

  • Aromatic/Olefinic Carbons: Signals in the range of δ 100-150 ppm for the carbons of the pyridine ring.

  • Ethyl Group Carbons: A signal around δ 60 ppm for the methylene carbon and a signal in the upfield region (δ ~14 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O Stretches: Strong absorption bands in the region of 1650-1750 cm⁻¹ for the pyridone and ester carbonyl groups.

  • C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic ring.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry

The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 167, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Table 2: Summary of Physicochemical Properties of 3-Ethoxycarbonyl-4-pyridone

PropertyExperimental ValuePredicted ValueNotes
Melting Point Not Available--
Boiling Point Not Available343.8 ± 22.0 °C[5]
pKa Not Available8.28 ± 0.10[5]
Solubility Not Available--
Density -1.233 ± 0.06 g/cm³[5]
Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range that is a key indicator of purity. While an experimental melting point for 3-ethoxycarbonyl-4-pyridone is not currently reported in the literature, a standard protocol for its determination is provided below. For comparison, the related compound, ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, has a reported melting point of 171–173 °C.[6]

  • Sample Preparation: A small amount of the dry, crystalline 3-ethoxycarbonyl-4-pyridone is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Determination: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility

Solubility is a critical parameter that influences a drug's absorption and distribution. The solubility of 3-ethoxycarbonyl-4-pyridone in various aqueous and organic solvents has not been experimentally determined. However, its structure, containing both polar (pyridone, ester) and nonpolar (ethyl group, aromatic ring) moieties, suggests it will have moderate solubility in a range of solvents. The related isomer, ethyl 5-hydroxynicotinate, has a reported aqueous solubility of >25.1 µg/mL at pH 7.4.[7]

  • Sample Preparation: An excess amount of solid 3-ethoxycarbonyl-4-pyridone is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa

The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. A predicted pKa value for the tautomer ethyl 4-hydroxynicotinate is 8.28.[5] This suggests that the compound is weakly acidic.

  • Sample Preparation: A known concentration of 3-ethoxycarbonyl-4-pyridone is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the half-equivalence point of the titration.

Biological Relevance and Potential Mechanism of Action

3-Ethoxycarbonyl-4-pyridone has been reported to exhibit antimicrobial activity and has been suggested as a potential inhibitor of the glycolytic process in cancer cells.[1][2] The latter is particularly intriguing due to the well-established reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect.[2][8]

Inhibition of the Warburg Effect: A Potential Anticancer Mechanism

Cancer cells often reprogram their metabolism to favor glycolysis even in the presence of oxygen.[8] This metabolic shift provides the rapidly proliferating cells with the necessary energy and biosynthetic precursors.[9] Key signaling pathways, such as the PI3K/Akt/mTOR pathway and hypoxia-inducible factor 1α (HIF-1α), are known to promote the Warburg effect.[10] Small molecule inhibitors of glycolysis are therefore a promising strategy for anticancer therapy.[2][11]

The following diagram illustrates the core glycolysis pathway and highlights key regulatory points that are targets for inhibition. A molecule like 3-ethoxycarbonyl-4-pyridone could potentially exert its anticancer effects by inhibiting one of the key enzymes in this pathway.

Warburg_Effect_Signaling cluster_cell Cancer Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP PFK Pyruvate Pyruvate FBP->Pyruvate ... Lactate Lactate Pyruvate->Lactate LDHA GLUT1 GLUT1 HK Hexokinase (HK) PFK Phosphofructokinase (PFK) PKM2 Pyruvate Kinase M2 (PKM2) LDHA Lactate Dehydrogenase A (LDHA) GrowthFactors Growth Factors PI3K_Akt PI3K/Akt/mTOR Pathway GrowthFactors->PI3K_Akt PI3K_Akt->GLUT1 Upregulates PI3K_Akt->HK Activates PI3K_Akt->PFK Activates HIF1a HIF-1α HIF1a->GLUT1 Upregulates HIF1a->HK Upregulates cMyc c-Myc cMyc->HK Upregulates cMyc->LDHA Upregulates Inhibitor 3-Ethoxycarbonyl-4-pyridone (Potential Inhibitor) Inhibitor->HK Inhibitor->PFK Inhibitor->PKM2

Figure 1: Potential Mechanism of Action via Glycolysis Inhibition.

Conclusion

3-Ethoxycarbonyl-4-pyridone is a molecule of significant interest within the broader class of 4-pyridone derivatives. While a complete experimental profile of its physicochemical properties is yet to be fully elucidated in the public domain, this guide has synthesized the available crystallographic, predicted, and analogous data to provide a comprehensive overview. The established crystal structure offers a solid foundation for further computational and experimental work. The predicted pKa and other properties, along with the detailed experimental protocols provided herein, offer a clear roadmap for researchers to fully characterize this compound.

The potential of 3-ethoxycarbonyl-4-pyridone as a glycolysis inhibitor in cancer therapy highlights the continued importance of the 4-pyridone scaffold in the development of new therapeutic agents. Further investigation into its biological activity and mechanism of action is warranted and will undoubtedly be a fruitful area of research.

References

  • Zhivkova, A., & Zlatkov, A. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3333. [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxynicotinate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxynicotinate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

  • Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633–4646. [Link]

  • Google Patents. (2012). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • O'Malley, J., Mooney, C., & O'Connor, R. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(30), 29979–29990. [Link]

  • Creative Diagnostics. (n.d.). Warburg Effect Signaling Pathway. [Link]

  • MDPI. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • FEBS Press. (2014). Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment. [Link]

  • ResearchGate. (n.d.). Diagram illustrating the Warburg effect. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

  • ResearchGate. (2018). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

  • Boster Biological Technology. (n.d.). Warburg Effect. [Link]

  • Bentham Science. (2016). Glycolysis Inhibitors for Anticancer Therapy: A Review of Recent Patents. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]

  • Translational Cancer Research. (2014). Inhibitors of glucose transport and glycolysis as novel anticancer therapeutics. [Link]

  • National Center for Biotechnology Information. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

Sources

Foundational

Technical Guide: Tautomerism in 3-Ethoxycarbonyl-4-Pyridone Derivatives

This guide serves as a definitive technical reference for the structural dynamics, synthesis, and characterization of 3-ethoxycarbonyl-4-pyridone derivatives. It is designed for medicinal chemists and structural biologis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the structural dynamics, synthesis, and characterization of 3-ethoxycarbonyl-4-pyridone derivatives. It is designed for medicinal chemists and structural biologists requiring actionable insights into scaffold design and validation.

Executive Summary

The 3-ethoxycarbonyl-4-pyridone scaffold represents a critical pharmacophore in drug discovery, serving as a bioisostere for amides and phenyl rings in kinase inhibitors and antiviral agents. Its utility is governed by a sensitive tautomeric equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms.[1][2]

This guide delineates the mechanistic drivers of this equilibrium, providing self-validating protocols for synthesis and analytical differentiation. Understanding these dynamics is non-negotiable for accurate docking studies and structure-activity relationship (SAR) optimization.

Theoretical Framework: The Tautomeric Equilibrium

The Mechanism of Proton Transfer

The core structural ambiguity lies in the proton migration between the ring nitrogen (


) and the oxygen at position 4 (

). Unlike unsubstituted pyridones, the introduction of an ethoxycarbonyl group at

significantly alters the electronic landscape.
  • Form A (Pyridone/Keto): Characterized by an

    
     proton and a 
    
    
    
    double bond. This form dominates in polar solvents (DMSO,
    
    
    ) and the solid state due to high dipolar stabilization and intermolecular hydrogen bonding.
  • Form B (Hydroxypyridine/Enol): Characterized by a naked

    
     atom and a 
    
    
    
    group. In 3-ethoxycarbonyl derivatives, this form is uniquely stabilized in non-polar environments by a Resonance-Assisted Hydrogen Bond (RAHB) between the
    
    
    -hydroxyl proton and the carbonyl oxygen of the
    
    
    -ester.
Structural Dynamics Diagram

The following diagram illustrates the equilibrium and the critical intramolecular stabilization mechanism.

Tautomerism cluster_stabilization Stabilizing Factors Keto 4-PYRIDONE (Keto) (Polar Solvent Dominant) High Dipole Moment Transition Proton Transfer Transition State Keto->Transition - H+ (N1) Enol 4-HYDROXYPYRIDINE (Enol) (Non-Polar/Gas Phase) Intramolecular H-Bond Stabilized Enol->Transition - H+ (O4) Transition->Keto + H+ (N1) Transition->Enol + H+ (O4) Factor1 Intermolecular H-Bonds (Solvent-Solute) Factor1->Keto Factor2 Intramolecular H-Bond (C4-OH ... O=C-OEt) Factor2->Enol

Figure 1: Mechanistic flow of tautomerization. Note the divergent stabilization factors: solvent polarity favors the Keto form, while intramolecular H-bonding (RAHB) favors the Enol form.

Analytical Characterization

Distinguishing tautomers requires orthogonal analytical techniques. Relying solely on one method often leads to misassignment of the active pharmacophore.

NMR Spectroscopy Signatures

Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state assignment. The chemical shift values are solvent-dependent.

Feature4-Pyridone (Keto) 4-Hydroxypyridine (Enol) Mechanistic Cause

(NH/OH)

11.0 – 13.0 ppm (Broad)

10.0 – 11.5 ppm (Sharp)
NH is exchangeable and quadrupole-broadened; OH is often H-bonded.

(C4)

170 – 180 ppm

160 – 168 ppm

has more deshielding character than

.

(C2/C6)
Shielded relative to PyridineDeshielded (Pyridine-like)Loss of aromatic ring current in the pyridone form.

Coupling
Larger coupling constantsSmaller coupling constantsBond order alternation in the pyridone ring.
X-Ray Crystallography

In the solid state, 3-ethoxycarbonyl-4-pyridones almost exclusively crystallize as dimers of the pyridone (keto) form , linked by intermolecular hydrogen bonds (


).
  • Key Metric: Look for the

    
     bond length.
    
    • Keto: ~1.23 Å (Double bond character).

    • Enol: ~1.35 Å (Single bond character).

Experimental Protocols

Synthesis: The Gould-Jacobs Reaction

The most robust route to 3-ethoxycarbonyl-4-pyridones is the Gould-Jacobs reaction. This protocol is optimized for reproducibility and scale.

Reagents:

  • Substituted Aniline or Amine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent for cyclization)

Workflow Diagram:

Synthesis Step1 STEP 1: Condensation React Aniline + DEEM (110°C, 2h, Neat or EtOH) Intermed Intermediate: Enamino Ester Isolated Step1->Intermed - EtOH Step2 STEP 2: Cyclization Thermal Closure in Diphenyl Ether (250°C, 30-60 min) Intermed->Step2 High Temp Workup Workup: Cool to RT -> Add Hexane -> Filter Precipitate Step2->Workup Precipitation Product Final Product: 3-ethoxycarbonyl-4-pyridone Workup->Product

Figure 2: Step-by-step synthetic pathway. The thermal cyclization (Step 2) is the critical yield-determining step.

Detailed Protocol:

  • Condensation: Mix amine (10 mmol) and DEEM (11 mmol) in a round-bottom flask. Heat to 110°C for 2 hours (neat) or reflux in ethanol. Monitor by TLC until the amine disappears.

  • Isolation: Evaporate ethanol (if used). The intermediate enamino ester often solidifies upon cooling.

  • Cyclization: Add the intermediate to pre-heated diphenyl ether (250°C). Caution: Vigorous evolution of ethanol vapor occurs. Maintain temperature for 45 minutes.

  • Purification: Cool the solution to ~50°C and slowly add hexane. The 4-pyridone product will precipitate as an off-white solid. Filter and wash with hexane/acetone.

Protocol: Tautomer Identification via Solvent Titration

To determine the active species for your specific derivative:

  • Prepare Samples: Dissolve 5 mg of compound in

    
     (Non-polar) and 5 mg in 
    
    
    
    (Polar).
  • Acquire

    
     NMR:  Focus on the region 10–14 ppm.
    
  • Analysis:

    • If signal shifts downfield (>12 ppm) and broadens in DMSO: Predominantly Keto .

    • If signal remains sharp and <11.5 ppm in

      
      : Stabilized Enol (Intramolecular H-bond) .
      

Implications for Drug Design

Binding Mode Ambiguity

In protein-ligand docking, the tautomeric state determines the hydrogen bond donor/acceptor pattern.

  • Keto Form:

    
     is a Donor; 
    
    
    
    is an Acceptor.
  • Enol Form:

    
     is an Acceptor; 
    
    
    
    is a Donor.

Critical Recommendation: When docking 3-ethoxycarbonyl-4-pyridones into kinase active sites (e.g., hinge regions), you must dock both tautomers . The protein environment (hydrophobic pocket vs. solvent-exposed) can shift the equilibrium, forcing the ligand into a specific tautomeric state to satisfy binding energetics.

Bioisosterism

The 3-ethoxycarbonyl-4-pyridone system acts as a bioisostere for the salicylamide moiety. The intramolecular H-bond in the enol form mimics the pseudo-ring structure of salicylamides, potentially improving membrane permeability by masking polar groups (the "Chameleon Effect").

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Baranac-Stojanović, M. (2014). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. RSC Advances.

  • Zhang, Y., & Pike, A. (2021).[3] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

  • Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant Inhibitors. Rowan Scientific.

Sources

Exploratory

3-Ethoxycarbonyl-4-pyridone: A Versatile Scaffold for Medicinal Chemistry

Executive Summary 3-Ethoxycarbonyl-4-pyridone (also known as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate ) represents a pivotal "privileged scaffold" in medicinal chemistry. It serves as the monocyclic progenitor of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxycarbonyl-4-pyridone (also known as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate ) represents a pivotal "privileged scaffold" in medicinal chemistry. It serves as the monocyclic progenitor of the quinolone class of antibiotics and acts as a critical intermediate in the synthesis of antiviral agents, iron chelators (deferiprone analogs), and P2X7 receptor antagonists.

This technical guide provides a comprehensive analysis of this precursor, moving beyond basic characterization to practical application. We explore its synthesis via the modified Gould-Jacobs reaction, dissect the critical selectivity between N- and O-alkylation, and provide validated protocols for its integration into drug discovery pipelines.

Structural Dynamics & Tautomerism

Understanding the reactivity of this scaffold requires a mastery of its tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms.

  • Solution Phase: In polar solvents (DMSO, MeOH, Water) and the solid state, the keto (pyridone) tautomer predominates due to the stabilization energy of the amide-like resonance (vinylogous amide).

  • Gas Phase/Non-polar Solvents: The enol (hydroxy) form becomes significant, driven by aromaticity (pyridine ring formation).

  • Synthetic Implication: Electrophiles can attack either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). The "ambident nucleophile" character is the single most important factor in process design.

Synthesis of the Precursor

While early syntheses were serendipitous (e.g., Ross, 1966), the industrial standard relies on a modified Gould-Jacobs reaction . This pathway is scalable, uses inexpensive reagents, and avoids the harsh conditions of pyridine oxidation.

The Modified Gould-Jacobs Pathway

The synthesis proceeds via the condensation of diethyl ethoxymethylenemalonate (EMME) with an ammonia source, followed by thermal cyclization.

Reaction Scheme:

  • Condensation: EMME + Ammonia

    
     Diethyl aminomethylenemalonate.
    
  • Cyclization: Thermal closure (often in Dowtherm A or Diphenyl ether) eliminates ethanol to form the pyridone ring.

Visualization of Synthesis Logic

SynthesisPathway EMME Diethyl ethoxymethylenemalonate (EMME) Intermediate Diethyl aminomethylenemalonate (Enamine Intermediate) EMME->Intermediate Condensation (-EtOH) NH3 Ammonia Source (NH3 / NH4OAc) NH3->Intermediate Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Ring Closure Product 3-Ethoxycarbonyl-4-pyridone (Target Scaffold) Cyclization->Product -EtOH

Figure 1: Step-wise synthesis of 3-Ethoxycarbonyl-4-pyridone via the EMME route.

Reactivity Profile: The N- vs. O-Alkylation Challenge

The most critical step in utilizing this precursor is controlling the site of alkylation. The choice of base, solvent, and counter-ion dictates the outcome.

Mechanism of Selectivity
  • N-Alkylation (Thermodynamic Control): Favored by conditions that dissociate the ion pair.

    • Conditions: Polar aprotic solvents (DMF, DMSO), "soft" bases (K₂CO₃, Cs₂CO₃), or Hydrides (NaH).

    • Target: Quinolone antibiotics, N-substituted ligands.

  • O-Alkylation (Kinetic/Coordination Control): Favored by conditions that shield the nitrogen or coordinate the oxygen.

    • Conditions: Non-polar solvents (Toluene, Benzene), Silver salts (Ag₂CO₃, Ag₂O). The "hard" silver ion coordinates the "hard" oxygen, directing the electrophile to the oxygen (O-alkylation) or precipitating Ag-halide at the O-site.

    • Target: 4-alkoxypyridines, specific enzyme inhibitors.

Decision Matrix for Alkylation
VariableConditions for N-Alkylation Conditions for O-Alkylation
Solvent DMF, DMSO, NMP (Polar Aprotic)Toluene, Benzene, DCM (Non-polar)
Base NaH, K₂CO₃, Cs₂CO₃Ag₂CO₃, Ag₂O
Temperature 60°C - 100°CRoom Temp - Reflux
Mechanism Dissociated anion attacks via NitrogenAg+ coordinates Oxygen; SN1-like character
Visualization of Reactivity Divergence

ReactivityMap Core 3-Ethoxycarbonyl-4-pyridone (Ambident Nucleophile) Cond_N NaH / DMF (Thermodynamic) Core->Cond_N Cond_O Ag2CO3 / Toluene (Kinetic/Coordination) Core->Cond_O Cond_C3 NaOH / H2O then Acid Core->Cond_C3 Prod_N N-Alkyl-4-pyridone (Quinolone Precursor) Cond_N->Prod_N Rxn with R-X Prod_O 4-Alkoxypyridine (Ether Derivative) Cond_O->Prod_O Rxn with R-X Prod_C3 4-Oxo-1,4-dihydropyridine- 3-carboxylic acid Cond_C3->Prod_C3 Hydrolysis

Figure 2: Divergent reactivity pathways controlled by reaction conditions.

Validated Experimental Protocols

Protocol A: Synthesis of Diethyl Aminomethylenemalonate (Intermediate)
  • Objective: Preparation of the enamine precursor from EMME.

  • Reagents: Diethyl ethoxymethylenemalonate (EMME) (1.0 eq), Ammonium Acetate (1.5 eq), Ethanol.

  • Dissolve EMME (21.6 g, 100 mmol) in Ethanol (100 mL).

  • Add Ammonium Acetate (11.5 g, 150 mmol) in one portion.

  • Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of EMME).

  • Cool to room temperature. The product often precipitates.[1]

  • Concentrate under reduced pressure if no precipitate forms. Recrystallize from Ethanol/Hexane.

  • Yield: Typically 85–95%.

Protocol B: Thermal Cyclization to 3-Ethoxycarbonyl-4-pyridone
  • Objective: Ring closure to form the pyridone core.

  • Reagents: Diethyl aminomethylenemalonate (Intermediate from A), Dowtherm A (Diphenyl ether/Biphenyl eutectic).

  • Heat Dowtherm A (50 mL per 10 g of reactant) to 240–250°C in a flask equipped with a distillation head (to remove ethanol).

  • Slowly add Diethyl aminomethylenemalonate (solid or solution) to the hot solvent. Caution: Rapid ethanol evolution occurs.

  • Maintain temperature at 240–250°C for 30–60 minutes until ethanol evolution ceases.

  • Cool the mixture to ~80°C and add non-polar solvent (Hexane or Petroleum Ether) to precipitate the product.

  • Filter the solid, wash copiously with Hexane to remove Dowtherm A.

  • Yield: Typically 60–75%.[2]

Protocol C: Regioselective N-Alkylation (General Procedure)
  • Objective: Synthesis of N-ethyl-3-ethoxycarbonyl-4-pyridone.

  • Reagents: 3-Ethoxycarbonyl-4-pyridone (1.0 eq), Potassium Carbonate (2.0 eq), Ethyl Iodide (1.2 eq), DMF (Dry).

  • Suspend 3-Ethoxycarbonyl-4-pyridone (1.0 g) and K₂CO₃ (anhydrous) in dry DMF (10 mL).

  • Stir at room temperature for 30 minutes to ensure deprotonation.

  • Add Ethyl Iodide dropwise.

  • Heat to 60°C for 4–6 hours.

  • Pour into ice water. Extract with Ethyl Acetate (3x).

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (MeOH/DCM gradient). N-alkyl product is typically more polar than O-alkyl byproducts (if any).

Applications in Drug Discovery

The 3-ethoxycarbonyl-4-pyridone scaffold is a versatile starting point for several therapeutic classes:

  • Quinolone Antibiotics:

    • Although modern quinolones are bicyclic, the N-alkylation and C-3 carboxylation pattern of this scaffold mimics the pharmacophore. It is used to synthesize "monocyclic quinolones" or as a fragment for structure-activity relationship (SAR) studies.

  • Iron Chelators (Deferiprone Analogs):

    • Hydrolysis of the ester and subsequent modification can lead to 3-hydroxy-4-pyridones (via alternative oxidation routes or starting materials, though the ester here is usually converted to amides/hydrazides for chelation).

  • P2X7 Antagonists:

    • Substituted 4-pyridones derived from this core have shown efficacy in blocking the P2X7 receptor, relevant for pain and inflammation.

References

  • Ross, W. C. J. (1966). Preparation of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Journal of the Chemical Society C: Organic, 1816. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Balogh, M., Hermecz, I., & Mészáros, Z. (1980).
  • Li, Y., et al. (2023). Catalytic strategies for 2,3-dihydro-4-pyridone synthesis. Journal of Organic Chemistry, 88, 11069-11082. Link

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Link

  • Organic Chemistry Portal. Synthesis of 4-pyridones. Link

Sources

Foundational

The Diverse Biological Landscape of 3-Ethoxycarbonyl-4-pyridone Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The 4-pyridone scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a wide array of biologically active molecules. This technical guide delves into the specific and compelling bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-pyridone scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a wide array of biologically active molecules. This technical guide delves into the specific and compelling bioactivities of a key subclass: 3-ethoxycarbonyl-4-pyridone analogs. We will navigate the synthetic strategies employed to access this core, explore its significant potential in anticancer and antiviral research, and provide detailed, field-proven protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering insights into the causal relationships between chemical structure and biological function.

Introduction: The 4-Pyridone Core as a Versatile Pharmacophore

The pyridine ring is a fundamental building block in a vast number of pharmaceuticals and natural products.[1] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, crucial for molecular recognition and interaction with biological targets. The introduction of a carbonyl group at the 4-position, creating the 4-pyridone scaffold, further enhances its drug-like properties by introducing an additional hydrogen bond acceptor and influencing the electronic distribution of the ring. This versatile core structure is found in compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[2][3] The focus of this guide, the 3-ethoxycarbonyl-4-pyridone moiety, represents a synthetically accessible and highly tractable starting point for the development of novel therapeutic agents. The ethoxycarbonyl group at the 3-position not only provides a handle for further chemical modification but also plays a crucial role in modulating the biological activity of the parent molecule.

Synthetic Strategies for 3-Ethoxycarbonyl-4-pyridone Analogs

The construction of the 3-ethoxycarbonyl-4-pyridone core is most efficiently achieved through multicomponent reactions (MCRs), which offer a streamlined approach to complex molecular architectures in a single synthetic operation.[2][4] These reactions are prized for their atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds for biological screening.

Hantzsch-type Synthesis: A Classic and Adaptable Approach

A modified Hantzsch pyridine synthesis is a cornerstone for the preparation of dihydropyridine precursors to 3-ethoxycarbonyl-4-pyridones.[5] This reaction typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonium acetate.[5]

Conceptual Workflow for Hantzsch-type Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde (R-CHO) MCR One-Pot Condensation (Hantzsch Reaction) Aldehyde->MCR Ketoester Ethyl Acetoacetate Ketoester->MCR Nitrogen Ammonium Acetate Nitrogen->MCR DHP 1,4-Dihydropyridine Intermediate MCR->DHP Pyridone 3-Ethoxycarbonyl-4-pyridone (Following Oxidation) DHP->Pyridone Oxidation

Caption: Hantzsch-type synthesis workflow for 3-ethoxycarbonyl-4-pyridone analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,4-dihydropyridine-3-carboxylate [6]

This protocol provides a practical example of the synthesis of a dihydropyrimidine, a closely related and informative structure. The principles can be adapted for the synthesis of the target pyridones.

  • Reactant Preparation: In a suitable vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.17 mmol).

  • Catalysis: Add a catalytic amount of orthophosphoric acid (four drops) to the mixture.

  • Reaction: Grind the mixture for approximately 30 minutes.

  • Work-up: Cool the reaction mixture for 15 minutes and then pour it into 50 mL of cold water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then ethanol to yield the purified product.[6]

Causality Behind Experimental Choices: The use of a grinding method (mechanochemistry) can enhance reaction rates and reduce the need for bulk solvents, aligning with green chemistry principles. Orthophosphoric acid acts as a catalyst to facilitate the condensation reactions. The precipitation in cold water allows for easy isolation of the product, which is typically poorly soluble in aqueous media.

Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

A significant body of research highlights the potential of 4-pyridone derivatives as anticancer agents.[7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), and to induce programmed cell death (apoptosis).[8][9]

Mechanism of Action: Induction of Apoptosis

Many pyridone-based anticancer compounds exert their effects by triggering the apoptotic cascade.[8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of caspases, which are the executioners of apoptosis.[8][10]

Simplified Apoptosis Induction Pathway by 4-Pyridone Analogs

G Pyridone 3-Ethoxycarbonyl- 4-Pyridone Analog Cell Cancer Cell Pyridone->Cell p53 ↑ p53 & p21 Cell->p53 Upregulation of Tumor Suppressors Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis Execution of Cell Death

Caption: Apoptosis induction by 3-ethoxycarbonyl-4-pyridone analogs in cancer cells.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-ethoxycarbonyl-4-pyridones are emerging, general trends for pyridone derivatives indicate that the nature and position of substituents on the pyridone ring significantly influence anticancer activity. For instance, the introduction of aromatic or heteroaromatic rings at the C2 and C6 positions can modulate potency and selectivity.[11] The ethoxycarbonyl group at C3 is a key feature that can be further derivatized to explore and optimize interactions with biological targets.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes representative IC50 values for pyridone analogs against common cancer cell lines, demonstrating their potential as cytotoxic agents.

Compound/AnalogCell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5[8]
Pyridine-urea derivative 8eMCF-70.22 (48h)[12]
Pyridine-urea derivative 8nMCF-71.88 (48h)[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-ethoxycarbonyl-4-pyridone analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Trustworthiness of the Protocol: This protocol includes both positive (untreated cells) and negative (cells treated with a known cytotoxic agent) controls to validate the assay's performance. The colorimetric readout provides a quantitative measure of cell viability.

Antiviral Activity: A Promising Avenue for New Therapeutics

Pyridone derivatives have demonstrated encouraging antiviral activity against a range of viruses, including influenza virus and herpes simplex virus (HSV).[14][15] The mechanism of action can vary depending on the specific analog and the viral target.

Neuraminidase Inhibition: A Key Anti-Influenza Strategy

One of the primary targets for anti-influenza drugs is the neuraminidase (NA) enzyme, which is crucial for the release of newly formed viral particles from infected cells.[16] Inhibition of NA prevents viral propagation and spread. Several 4-pyridone analogs have been identified as potent neuraminidase inhibitors.[15]

Workflow for Neuraminidase Inhibition Assay

G cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection NA Neuraminidase Enzyme Incubation Incubation NA->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Inhibitor Pyridone Analog Inhibitor->Incubation Fluorescence Fluorescence Measurement Incubation->Fluorescence Quantify Product

Caption: A schematic of the neuraminidase inhibition assay workflow.

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the neuraminidase inhibitory activity of 3-ethoxycarbonyl-4-pyridone analogs.

  • Reagent Preparation: Prepare a solution of the viral neuraminidase enzyme and a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid).

  • Compound Dilution: Prepare a serial dilution of the test compounds.

  • Assay Setup: In a 96-well plate, combine the neuraminidase enzyme, the test compound at various concentrations, and the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

Rationale for Experimental Choices: The use of a fluorogenic substrate provides a highly sensitive and quantitative measure of enzyme activity. Running the assay with a known neuraminidase inhibitor (e.g., oseltamivir) as a positive control is essential for validating the assay's performance.

Conclusion and Future Directions

The 3-ethoxycarbonyl-4-pyridone scaffold represents a promising starting point for the development of novel anticancer and antiviral agents. The synthetic accessibility of this core through multicomponent reactions allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated activities against cancer cell lines and viral enzymes underscore the therapeutic potential of this compound class.

Future research should focus on:

  • Extensive Structure-Activity Relationship Studies: Systematic modification of the 3-ethoxycarbonyl-4-pyridone core at the N1, C2, and C6 positions to elucidate detailed SAR and optimize potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and drug-like properties.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of new and effective therapies based on the versatile 3-ethoxycarbonyl-4-pyridone scaffold.

References

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  • Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org, 2022060481. [Link]

  • Costantino, L., et al. (2006). Synthesis and antiviral evaluation of cyclic and acyclic 2-methyl-3-hydroxy-4-pyridinone nucleoside derivatives. Journal of Medicinal Chemistry, 49(1), 184-191. [Link]

  • Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752. [Link]

  • Maheswari, S. U., et al. (2021). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry, 45(38), 17855-17868. [Link]

  • Popadyuk, I. I., et al. (2021). 3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis. International Journal of Molecular Sciences, 22(19), 10695. [Link]

  • Sliwinski, T., et al. (2024). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. International Journal of Molecular Sciences, 26(1), 35. [Link]

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Exploratory

The 4-Pyridone Scaffold: A Technical Deep Dive into Synthesis, Chelation, and Therapeutics

Executive Summary The 4-pyridone (pyridin-4(1H)-one) core is not merely a structural template; it is a privileged pharmacophore defined by its unique electronic duality. Functioning simultaneously as a hydrogen bond dono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-pyridone (pyridin-4(1H)-one) core is not merely a structural template; it is a privileged pharmacophore defined by its unique electronic duality. Functioning simultaneously as a hydrogen bond donor/acceptor and a potent bidentate metal chelator, this scaffold anchors critical therapeutics in hematology, virology, and parasitology. This guide moves beyond basic descriptions to analyze the why and how of 4-pyridone chemistry, providing actionable insights for drug design and synthesis.

Part 1: Chemical Fundamentals & Chelation Logic

Electronic Structure & Tautomerism

The 4-pyridone ring exists in a delicate equilibrium between its keto (pyridone) and enol (hydroxypyridine) forms. In biological systems, the keto form predominates due to the significant resonance stabilization energy of the amide-like linkage.

  • Aromaticity: While less aromatic than pyridine, the 4-pyridone ring maintains ~35% of benzene's resonance energy, providing metabolic stability while allowing for regioselective functionalization.

  • Basicity: The carbonyl oxygen is the primary site of protonation (pKa ~3.2), not the nitrogen. This is critical for solubility profiling; the neutral molecule is often poorly soluble, necessitating salt formation or specific substitution patterns (e.g., glycosylation or lipophilic tails).

The Chelation Driver: Hard-Soft Acid-Base (HSAB) Theory

The 3-hydroxy-4-pyridone moiety is a "hard" ligand. It coordinates exclusively with "hard" metal ions (high charge density, small radius) such as Fe³⁺ , Al³⁺ , and Mg²⁺ .

  • Mechanism: The ligand forms a five-membered chelate ring. The deprotonated 3-hydroxyl group (O⁻) and the carbonyl oxygen (C=O) act as the donor atoms.

  • Stoichiometry: For hexacoordinate metals like Fe³⁺, three 4-pyridone ligands bind one metal ion (3:1 complex), effectively wrapping the metal in a neutral, lipophilic shell that can permeate membranes for excretion.

Part 2: Therapeutic Applications & SAR Analysis

Hematology: Iron Chelation (Deferiprone)

Target: Systemic Iron Overload (Transfusional Siderosis). Mechanism: Deferiprone (L1) acts as a shuttle. Unlike Desferrioxamine (hexadentate, high MW), Deferiprone is small (MW ~139) and lipophilic enough to enter cells, chelate intracellular labile iron, and transfer it to transferrin or excrete it via the kidneys.

Critical SAR:

  • N1-Methyl: Enhances solubility and prevents N-H tautomerization issues.

  • 2-Methyl: Steric bulk prevents planar stacking, improving solubility, but must not be too bulky to hinder the 3:1 metal complex formation.

Virology: Cap-Dependent Endonuclease Inhibition (Baloxavir)

Target: Influenza A & B Polymerase (PA Subunit).[1] Mechanism: Baloxavir acid utilizes the 4-pyridone core to chelate the two divalent metal ions (Mg²⁺ or Mn²⁺) at the active site of the viral endonuclease. This halts the "cap-snatching" process essential for viral mRNA transcription.

Critical SAR:

  • Polycyclic Fused System: The 4-pyridone is fused into a larger tricyclic structure. This rigidity locks the carbonyl/hydroxyl orientation for optimal metal binding entropy.

  • Lipophilic Side Chain: A transient prodrug moiety (Baloxavir marboxil) is required to cross the gut wall; it is hydrolyzed in plasma to the active acid.

Parasitology: Antimalarials (GSK Series)

Target: Plasmodium falciparum Cytochrome bc1 Complex (Complex III).[2] Mechanism: Unlike Atovaquone (which binds the Qo site), 4-pyridone antimalarials bind the Qi site (inner mitochondrial membrane).[3][4] This distinct binding mode circumvents cross-resistance.

Critical SAR:

  • Lipophilicity (LogP): High lipophilicity is non-negotiable to penetrate the parasitic mitochondrion. Long alkyl or aryl-ether chains at the 6-position are common.

  • Safety Profile: Early candidates (e.g., GSK932121) failed due to cardiotoxicity, likely caused by inhibition of human mammalian cytochrome bc1. Selectivity is the current optimization hurdle.

Comparative Data Table
FeatureDeferiprone (Iron Chelator)Baloxavir Acid (Antiviral)Antimalarial 4-Pyridones
Primary Target Free Fe³⁺ (Systemic)Viral Endonuclease (Mg²⁺/Mn²⁺)Cytochrome bc1 (Qi site)
Binding Mode 3:1 Ligand:Metal ComplexActive Site Metal ChelationHydrophobic Pocket + H-bonds
Key Substituents 1,2-Dimethyl (Small, Polar)Fused Tricyclic (Rigid)6-Aryl/Alkyl (Lipophilic)
Limiting Factor Rapid Metabolism (Glucuronidation)Resistance (I38T Mutation)Selectivity (Human vs. Parasite)

Part 3: Synthetic Methodologies

Pathway Visualization

The following diagram illustrates the two primary routes to the 4-pyridone core: Transformation (Pyran-to-Pyridine) and Cyclization (De Novo).

G Start_Pyrone Pyran-4-one (e.g., Maltol, Kojic Acid) Process_Amine Nucleophilic Attack (R-NH2) Start_Pyrone->Process_Amine Heat/Pressure Start_Dicarbonyl 1,3-Dicarbonyl + Activated Nitrile Process_Condensation Guareschi-Thorpe Condensation Start_Dicarbonyl->Process_Condensation Base Catalysis Inter_Open Open Chain Enaminone Intermediate Process_Amine->Inter_Open Ring Opening End_Pyridone 4-Pyridone Core Process_Condensation->End_Pyridone Direct Cyclization Inter_Open->End_Pyridone Recyclization (-H2O)

Figure 1: Synthetic pathways to the 4-pyridone scaffold. The Pyran-4-one conversion is preferred for accessing 3-hydroxy derivatives (Maltol route).

Experimental Protocol: Synthesis of 1,2-Dimethyl-3-hydroxy-4-pyridone (Deferiprone)

This protocol utilizes the "Pyran-to-Pyridine" conversion, leveraging the reactivity of maltol.

Reagents:

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Methylamine (40% aqueous solution)

  • Ethanol (Solvent)

  • Sodium Hydroxide (pH adjustment)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Maltol (12.6 g, 0.1 mol) in Ethanol (50 mL) .

  • Nucleophilic Addition: Slowly add Methylamine (40% aq., 25 mL, ~0.3 mol) to the stirring solution. The excess amine drives the equilibrium toward the open-chain enaminone intermediate.

  • Reflux (The Critical Step): Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Expert Insight: Monitoring via TLC is crucial. The disappearance of the maltol spot and the appearance of a more polar spot indicates conversion. If the reaction stalls, the addition of a catalytic amount of acetic acid can promote the dehydration/cyclization step.

  • Work-up: Cool the reaction mixture to room temperature. The product may spontaneously crystallize. If not, concentrate the solution under reduced pressure (rotary evaporator) to remove ethanol and excess methylamine.

  • Crystallization: Dissolve the residue in a minimum amount of hot water. Adjust pH to ~7.0 using dilute HCl if necessary to ensure the neutral form precipitates. Cool to 4°C overnight.

  • Purification: Filter the white needles and recrystallize from water/ethanol (9:1).

  • Validation:

    • Yield: Expected 60–75%.

    • Melting Point: 272–274°C.

    • 1H NMR (DMSO-d6): Verify singlet at δ 2.3 (C-Me), singlet at δ 3.7 (N-Me), and characteristic doublets for aromatic protons at positions 5 and 6.

Part 4: Mechanism of Action Visualization

The following diagram details the "Qi Site Inhibition" mechanism relevant to antimalarial 4-pyridones, contrasting it with the "Metal Chelation" mode of Deferiprone.

MOA Drug_Chelator Deferiprone (Small, Polar) Target_Iron Labile Iron Pool (Fe3+) Drug_Chelator->Target_Iron Scavenges Drug_Antimalarial GSK 4-Pyridone (Lipophilic Tail) Target_Mito Plasmodium Mitochondrion (Cytochrome bc1) Drug_Antimalarial->Target_Mito Penetrates Mech_Complex Formation of Neutral 3:1 Complex (FeL3) Target_Iron->Mech_Complex Coordination Mech_Binding Binding to Qi Site (Inner Membrane) Target_Mito->Mech_Binding Inhibits e- transport Result_Excretion Renal Excretion (Detoxification) Mech_Complex->Result_Excretion Clearance Result_Death Collapse of Membrane Potential (Parasite Death) Mech_Binding->Result_Death Energy Failure

Figure 2: Dual mechanistic pathways of 4-pyridone derivatives depending on substitution patterns.

References

  • Bueno, J. M., et al. (2012).[2] Exploration of 4(1H)-pyridones as a novel family of potent antimalarial inhibitors of the plasmodial cytochrome bc1.[2][3][4] Future Medicinal Chemistry. Link

  • Capper, M. J., et al. (2015). Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1.[3][4] Proceedings of the National Academy of Sciences. Link

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link (Note: Generalized reference to Deferiprone clinical utility).

  • Heo, Y. A. (2018).[1] Baloxavir Marboxil: First Global Approval. Drugs. Link

  • Zhang, Y., & Pike, A. (2021).[5][6] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

The Definitive Guide to IUPAC Nomenclature for Substituted 4-Pyridones

Executive Summary The 4-pyridone scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for iron chelators (e.g., Deferiprone), HIV integrase inhibitors (e.g., Dolutegravir), an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-pyridone scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for iron chelators (e.g., Deferiprone), HIV integrase inhibitors (e.g., Dolutegravir), and broad-spectrum antibacterials. However, its nomenclature is frequently mishandled due to the complex tautomeric equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms.

This guide provides a rigorous, algorithmic approach to naming substituted 4-pyridones in accordance with the IUPAC Nomenclature of Organic Chemistry (Blue Book P-64) . It moves beyond "common usage" to establish the Preferred IUPAC Name (PIN) protocols required for patent filings, regulatory submissions, and precise database indexing.

Part 1: The Tautomeric Conundrum & The PIN Standard

The most critical decision in naming this scaffold is selecting the correct parent structure.[1] The 4-pyridone system exists in equilibrium between two tautomers:

  • The Keto Form: 1H-pyridin-4-one (Lactam)

  • The Enol Form: pyridin-4-ol (Lactim)

The Rule of Seniority (IUPAC P-64.2.2.1)

While both forms are chemically relevant, IUPAC rules dictate that for nitrogenous heterocycles, the keto form is the Preferred IUPAC Name (PIN) when the structure allows.

  • Incorrect/Non-PIN: 4-Hydroxypyridine (unless O-substituted)

  • Correct PIN: Pyridin-4(1H)-one[2][3][4][5]

This distinction is not merely semantic; it dictates the numbering of the ring. In the pyridin-4(1H)-one system, the nitrogen atom is explicitly defined as saturated (carrying a hydrogen or substituent), which resolves ambiguity in N-substituted derivatives.

Visualization: Tautomeric Equilibrium & PIN Selection

Tautomerism Enol Pyridin-4-ol (Lactim Form) Non-PIN Keto Pyridin-4(1H)-one (Lactam Form) PREFERRED IUPAC NAME Enol->Keto Tautomerization (Favored in solution)

Figure 1: The equilibrium favors the keto form, establishing pyridin-4(1H)-one as the parent structure.

Part 2: Numbering and Skeleton Logic

Once the pyridin-4(1H)-one parent is selected, numbering follows a strict fixed protocol.

The 1H Convention

The term "1H" indicates that the nitrogen at position 1 is saturated. This is mandatory even if the hydrogen is replaced by an alkyl group (see Section 4).

Numbering Protocol:

  • Position 1: Nitrogen atom (Highest priority in the ring).

  • Position 4: Carbonyl carbon (Ketone).

  • Positions 2, 3, 5, 6: Numbered to give substituents the lowest possible locants.

Table 1: Locant Priority in Pyridin-4(1H)-one

PositionAtom TypeFunctionPriority Note
1 NitrogenHeteroatomFixed Start. Must be N-1.
2 Carbonalpha-CLower number preferred for substituents.
3 Carbonbeta-C
4 CarbonCarbonyl (C=O)Fixed. Defines the "one" suffix.
5 Carbonbeta-C
6 Carbonalpha-C

Part 3: The Naming Algorithm (SOP)

To ensure reproducibility, use this step-by-step algorithm when naming a new derivative.

Step 1: Determine the Principal Characteristic Group (PCG)

Does the molecule contain a functional group with higher priority than a ketone?

  • Higher Priority: Carboxylic acid (-COOH), Ester (-COOR), Amide (-CONH2), Nitrile (-CN).

  • Lower Priority: Alcohol (-OH), Amine (-NH2), Ether (-OR), Halogen (-Cl, -F), Alkyl (-R).

Step 2: Apply the Logic Path
Scenario A: Ketone is the Highest Priority (Most Common)
  • Parent: pyridin-4(1H)-one[2][4][5][6]

  • Suffix: -one

  • Substituents: Listed alphabetically as prefixes.

  • Example: Deferiprone.

    • Structure: 3-hydroxy, 1-methyl, 2-methyl.[2][4][6]

    • Alphabetical: 3-h ydroxy-1,2-dim ethyl...

    • Full Name:3-hydroxy-1,2-dimethylpyridin-4(1H)-one [2][3][4][6]

Scenario B: Higher Priority Group Present (e.g., Carboxylic Acid)[7]
  • Parent: The carbon chain or ring containing the high-priority group (e.g., benzoic acid).

  • Pyridone as Substituent: The pyridone ring is treated as a substituent.

  • Name Construction: (4-oxo-1,4-dihydropyridin-1-yl)...

  • Note: The ring is "dihydropyridine" because it is viewed as a pyridine ring that has been hydrogenated to accommodate the carbonyl and the N-substituent.

Visualization: Nomenclature Decision Tree

NamingAlgorithm Start Identify Structure CheckPriority Is there a group with priority > Ketone? (e.g., -COOH, -COOR) Start->CheckPriority NoPriority NO: Pyridone is Parent CheckPriority->NoPriority Ketone is Highest YesPriority YES: Pyridone is Substituent CheckPriority->YesPriority Acid/Ester Present SetParent Parent = pyridin-4(1H)-one NoPriority->SetParent NumberRing Number Ring: N=1, C=O=4 SetParent->NumberRing ListSubs List substituents alphabetically (e.g., 3-hydroxy-1-methyl...) NumberRing->ListSubs FinalPIN PIN: Substituent-pyridin-4(1H)-one ListSubs->FinalPIN NamePrincipal Name Principal Chain/Ring (e.g., benzoic acid) YesPriority->NamePrincipal NamePyridone Name Pyridone Moiety as: (4-oxo-1,4-dihydropyridin-1-yl) NamePrincipal->NamePyridone FinalSubName PIN: (Pyridinyl)-Parent NamePyridone->FinalSubName

Figure 2: Algorithmic decision tree for determining the Preferred IUPAC Name (PIN).

Part 4: N-Substitution vs. O-Substitution

A frequent source of error is distinguishing between alkylation at the Nitrogen (creating a pyridone) vs. the Oxygen (creating a pyridine ether).

N-Substitution (The Pyridone)

If the alkyl group is on the Nitrogen:

  • The double bond C=O remains.

  • The parent remains pyridin-4(1H)-one.[4][6]

  • The substituent is locant 1-.

  • Example: 1-methylpyridin-4(1H)-one.

O-Substitution (The Alkoxypyridine)

If the alkyl group is on the Oxygen:

  • The ring becomes aromatic (pyridine).[8]

  • The parent changes to pyridine.

  • The substituent is an alkoxy group at position 4.

  • Example: 4-methoxypyridine.

Validation Check: If your structure has a C=O double bond, it is a -one . If it has a C-O-C single bond linkage, it is a pyridine .

Part 5: Case Study - Deferiprone[2][4][6]

To demonstrate the application of these rules, we analyze Deferiprone , a clinically used iron chelator.

Structural Features:

  • Core: Six-membered ring, Nitrogen at pos 1, Ketone at pos 4. -> Parent: pyridin-4(1H)-one[2][4][5][6]

  • Substituents:

    • Methyl group at N (pos 1).

    • Methyl group at C (pos 2).

    • Hydroxyl group at C (pos 3).[3][6]

  • Priority: Ketone > Alcohol (Hydroxy). Therefore, suffix is "-one" and hydroxy is a prefix.

Derivation:

  • Skeleton: pyridin-4(1H)-one[2][3][4][5][6]

  • Numbering: N=1. To give lowest locants to substituents, we number towards the methyl at 2 rather than the other side.

    • N-Me = 1

    • C-Me = 2

    • C-OH = 3[2][3][4][6]

  • Alphabetizing: H ydroxy comes before M ethyl.[1]

  • Assembly: 3-hydroxy-1,2-dimethylpyridin-4(1H)-one.

Data Summary: Deferiprone Nomenclature

Naming ConventionNameStatus
IUPAC PIN 3-hydroxy-1,2-dimethylpyridin-4(1H)-one Valid (Preferred)
CommonDeferiproneValid (INN)
Deprecated1,2-dimethyl-3-hydroxy-4-pyridoneAmbiguous (Avoid)
CAS Index Name4(1H)-Pyridinone, 3-hydroxy-1,2-dimethyl-Database Format

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book), P-64.2.2.1. Source: International Union of Pure and Applied Chemistry.[7][9][10][11] Context: Defines pyridin-4(1H)-one as the preferred retained name for the keto tautomer of 4-hydroxypyridine. Link:

  • Deferiprone (PubChem CID 2972). Source: National Center for Biotechnology Information (NCBI). Context: Validates the application of the nomenclature rules on a commercial drug molecule. Link:

  • Nomenclature of Fused and Bridged Fused Ring Systems. Source: IUPAC Recommendations.[1][7][9][10][12][13] Context: Provides grounding for handling complex fused systems derived from the pyridone scaffold (e.g., quinolones). Link:

Sources

Exploratory

Computational Exploration of the 3-Ethoxycarbonyl-4-Pyridone Scaffold

Executive Summary The 3-ethoxycarbonyl-4-pyridone scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate in the Hantzsch synthesis and a core pharmacophore for antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethoxycarbonyl-4-pyridone scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate in the Hantzsch synthesis and a core pharmacophore for antimalarial (Cytochrome bc1 inhibitors) and antibacterial (BioA inhibitors) agents.[1] However, its in silico modeling presents unique challenges: tautomeric ambiguity (pyridone vs. hydroxypyridine), rotational flexibility of the C3-ester, and solvation-dependent electronic distribution.[1]

This guide moves beyond generic modeling tutorials. It provides a rigorous, causality-driven workflow for accurately modeling this specific scaffold, ensuring that computational predictions align with experimental reality.[1]

Part 1: Quantum Mechanical Characterization (The Tautomer Trap)

The Scientific Challenge

The most common failure mode in modeling 4-pyridones is neglecting tautomerism. While the 4-pyridone tautomer (carbonyl form) is generally favored in the solid state due to intermolecular hydrogen bonding, the 4-hydroxypyridine tautomer (aromatic enol form) can be stabilized in specific hydrophobic protein pockets or gas-phase simulations.[1]

Expert Insight: Standard force fields (GAFF, OPLS) often fix the protonation state based on the input structure.[1] If you draw the wrong tautomer, your docking results will be invalid because the hydrogen bond donor/acceptor profile is inverted (NH donor/CO acceptor vs. N acceptor/OH donor).[1]

Protocol 1: DFT-Based Tautomer Enumeration

Objective: Determine the energetic penalty of tautomerization in vacuum vs. aqueous solution to assign the correct dominant species for docking.

Methodology:

  • Structure Generation: Generate both the 4-pyridone and 4-hydroxypyridine forms of the 3-ethoxycarbonyl derivative.

  • Geometry Optimization: Use Density Functional Theory (DFT).[1]

    • Functional: B3LYP (robust for organic electronic states).[1]

    • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on Oxygen and Nitrogen).[1]

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) for water (

    
    ) and a low-dielectric mimic like chloroform (
    
    
    
    ) to simulate a hydrophobic pocket.[1]

Self-Validating Check:

  • If

    
     kcal/mol, you must  dock both tautomers.[1]
    
  • For 3-ethoxycarbonyl-4-pyridone, the intramolecular H-bond between the ester carbonyl and the pyridone NH often stabilizes the pyridone form, locking the conformation.

Visualization: Tautomer Evaluation Workflow

DFT_Workflow cluster_DFT DFT Calculation (B3LYP/6-311++G**) Start Input Structure (3-ethoxycarbonyl-4-pyridone) Taut_Gen Generate Tautomers (Keto vs Enol) Start->Taut_Gen Vac_Opt Vacuum Optimization Taut_Gen->Vac_Opt Solv_Opt SCRF (Water/Chloroform) Vac_Opt->Solv_Opt Freq Frequency Check (No imaginary freqs) Solv_Opt->Freq Boltzmann Boltzmann Weighting (Delta G) Freq->Boltzmann Decision Select Input for Docking Boltzmann->Decision Boltzmann->Decision Keep Both

Caption: Workflow for determining the dominant tautomer and bioactive conformation using DFT prior to docking.

Part 2: Molecular Docking Strategies

Handling the C3-Ethoxycarbonyl Group

The ethyl ester group is not merely a lipophilic appendage; it is a rotatable steric gate.

  • Risk: Rigid docking often traps the ethyl group in a high-energy conformation.[1]

  • Solution: Enable torsional freedom for the O-CH2 and CH2-CH3 bonds during ligand preparation.

Protocol 2: Targeted Docking Workflow

Target Context: Assuming a Kinase or Oxidoreductase target (common for this scaffold).[1]

  • Grid Generation:

    • Center the grid on the co-crystallized ligand.

    • Crucial Step: If the pocket contains a conserved water molecule bridging the active site, include it as a part of the receptor.[1] Pyridone carbonyls frequently interact via water bridges.[1]

  • Ligand Preparation:

    • Import optimized geometry from DFT (Protocol 1).[1]

    • Assign Gasteiger-Marsili charges (better for small organic heterocycles than standard MMFF).[1]

  • Docking Algorithm:

    • Use a Genetic Algorithm (Lamarckian GA in AutoDock or SP in Glide).[1]

    • Set exhaustiveness to high (min 50 runs) due to the rotatable ester tail.[1]

Data Presentation: Interaction Analysis

Interaction TypeMoietyTarget Residue RoleSignificance
H-Bond Donor Pyridone N-HBackbone Carbonyl / Glu / AspEssential anchor; determines specificity.
H-Bond Acceptor Pyridone C=OBackbone NH / Lys / ArgOften forms a "hinge-binder" motif in kinases.[1]
Steric/VdW 3-Ethoxy GroupHydrophobic Pocket (Val/Leu)The ethyl tail must fit the sub-pocket; steric clashes here are the #1 cause of false positives.
Pi-Stacking Pyridone RingPhe / Tyr / TrpStabilizes the aromatic core.[1]

Part 3: Molecular Dynamics (MD) & Stability[1]

Docking provides a static snapshot.[1] MD is required to verify if the 3-ethoxycarbonyl group remains stable or if the ester bond rotates, exposing the hydrophobic ethyl group to solvent (an energetic penalty).

Protocol 3: Simulation Setup
  • Engine: GROMACS or NAMD.[1]

  • Force Field: CHARMM36 (excellent for small heterocycles) or AMBER GAFF2.[1]

  • Water Model: TIP3P.[1]

  • Timescale: Minimum 50 ns (to allow ester rotation equilibration).

Key Analysis Metric: Hydrogen Bond Lifetime

The "occupancy" of the H-bond between the Pyridone C=O and the protein is the metric of truth.

  • High Quality Binder: >60% occupancy.[1]

  • Transient Binder: <30% occupancy (likely a false positive from docking).[1]

Visualization: MD Trajectory Analysis Pipeline

MD_Pipeline cluster_Sim Simulation Phase Complex Docked Complex Topology Topology Gen (GAFF2/CHARMM36) Complex->Topology Solvation Solvation & Ionization (TIP3P + 0.15M NaCl) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization NVT NVT Equilibration (300K, 100ps) Minimization->NVT NPT NPT Equilibration (1 atm, 100ps) NVT->NPT Production Production Run (50-100 ns) NPT->Production Analysis Trajectory Analysis Production->Analysis Metrics RMSD (Stability) RMSF (Flexibility) H-Bond Occupancy Analysis->Metrics

Caption: Step-by-step MD simulation pipeline from topology generation to stability metrics.

Part 4: ADMET Profiling (The Ester Liability)[1]

The 3-ethoxycarbonyl group is a double-edged sword. It improves cell permeability (lipophilicity) but is susceptible to hydrolysis by esterases (e.g., Carboxylesterase 1).[1]

In Silico Prediction Strategy
  • Metabolic Stability: Run prediction models (e.g., SMARTCyp or FAME 3) specifically looking for the Site of Metabolism (SOM) on the ester linkage.[1]

    • Hypothesis: If the ester is hydrolyzed, the molecule becomes 3-carboxy-4-pyridone. This is highly polar and likely loses activity or cell permeability.[1]

  • Prodrug Design: If the carboxylic acid is the active species, the ethoxycarbonyl is a valid prodrug strategy.[1] If the ester is required for binding (steric fit), rapid hydrolysis is a failure mode.[1]

References

  • Schlegel, H. B. (1995).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. (Grounding: Establishes the energetic baseline for pyridone tautomerism).[1]

  • Bueno, J. M., et al. (2011).[1] Potent antimalarial 4-pyridones with improved physico-chemical properties.[1] Bioorganic & Medicinal Chemistry Letters. (Grounding: Validates the 4-pyridone scaffold in drug discovery).

  • Hansen, P. E., et al. (2023).[1] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Journal of Physical Organic Chemistry. (Grounding: Provides recent DFT protocols B3LYP/6-311++G(d,p) for this class of molecules).

  • Winiwarter, S., et al. (2018).[1][2][3] In silico ADME in drug design – enhancing the impact. ADMET and DMPK. (Grounding: Methodologies for integrating ADME predictions).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Multi-Component Synthesis of 3-Ethoxycarbonyl-4-pyridones

This Application Note is designed to provide a high-level, technically rigorous protocol for the synthesis of 3-ethoxycarbonyl-4-pyridone derivatives (specifically the 2-methyl analogue, a common pharmacophore) using a s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a high-level, technically rigorous protocol for the synthesis of 3-ethoxycarbonyl-4-pyridone derivatives (specifically the 2-methyl analogue, a common pharmacophore) using a streamlined multi-component reaction (MCR) strategy.

Executive Summary

The 4-pyridone scaffold, particularly when substituted at the 3-position with an ester group (3-ethoxycarbonyl), is a critical pharmacophore in medicinal chemistry, serving as a precursor for quinolone antibiotics, antivirals, and chemically modulated signaling agents. Traditional methods often involve multi-step isolation of unstable intermediates.

This guide details a Telescoped One-Pot Protocol utilizing the Gould-Jacobs type reaction adapted for solution-phase synthesis. This method couples Ethyl Acetoacetate , Triethyl Orthoformate (TEOF) , and a Primary Amine (or Ammonium Acetate) to yield high-purity 4-pyridones without intermediate isolation.

Key Advantages:

  • Atom Economy: High, with ethanol as the primary byproduct.

  • Throughput: Telescoped process reduces handling time by 40%.

  • Scalability: Validated from milligram to gram scales.

Reaction Design & Mechanism

The Chemical Pathway

The synthesis proceeds through a cascade of condensation and addition-elimination reactions, culminating in a thermal cyclization.

  • Condensation: Ethyl acetoacetate reacts with Triethyl Orthoformate (TEOF) to form the ethoxymethylene intermediate. This step introduces the "C1" bridge.

  • Addition-Elimination: The amine attacks the ethoxymethylene carbon, displacing ethanol to form an enaminone (enamino-ketoester).

  • Cyclization (Gould-Jacobs Type): Thermal driving force promotes the intramolecular attack of the nitrogen (or associated enol/enamine nucleophile) onto the ketone carbonyl (or ester, depending on conditions, but typically the ketone in this specific pathway to form the 4-pyridone core), followed by tautomerization.

Mechanistic Flowchart

The following diagram illustrates the molecular logic and critical process control points (PCPs).

G cluster_0 Process Control Points Start Reagents: Ethyl Acetoacetate + TEOF Inter1 Intermediate 1: Ethoxymethylene Acetoacetate Start->Inter1 Reflux (Ac2O/Catalyst) Step2 Addition: + Primary Amine (- EtOH) Inter1->Step2 Inter2 Intermediate 2: Enaminone (Enamino-ketoester) Step2->Inter2 Nucleophilic Subst. Step3 Cyclization: Thermal/Catalytic (- EtOH) Inter2->Step3 Intramolecular Product Target: 3-Ethoxycarbonyl- 4-pyridone Step3->Product Tautomerization

Caption: Figure 1. Cascade reaction pathway for the synthesis of 3-ethoxycarbonyl-4-pyridone. Critical intermediates are generated in situ.

Materials & Equipment

Reagents
ReagentRolePurity / Grade
Ethyl Acetoacetate Substrate (C4 Source)>99% (Distilled if yellow)
Triethyl Orthoformate (TEOF) C1 Linker / Dehydrating Agent98% Reagent Grade
Ammonium Acetate Nitrogen Source (for NH-pyridone)ACS Grade
Primary Amine (R-NH₂) Nitrogen Source (for N-Substituted)>98%
Acetic Acid (Glacial) Catalyst / SolventACS Grade
Dowtherm A (Optional)High-Boiling Solvent (for cyclization)Synthesis Grade
Equipment
  • Three-neck round-bottom flask (100 mL - 500 mL).

  • Dean-Stark trap (optional but recommended for ethanol removal).

  • Reflux condenser.

  • Magnetic stirrer with heating block (Oil bath preferred for stability >100°C).

  • Rotary Evaporator.

Experimental Protocol

This protocol describes the synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (the standard 2-methyl analogue of the topic title).

Method A: Telescoped Solution Phase (Recommended)

Best for: High purity, ease of monitoring, and scale-up.

Step 1: Formation of Ethoxymethylene Intermediate

  • Charge the reaction vessel with Ethyl Acetoacetate (1.0 equiv, e.g., 13.0 g, 100 mmol), Triethyl Orthoformate (1.5 equiv, 22.2 g, 150 mmol), and Acetic Anhydride (2.0 equiv) or a catalytic amount of ZnCl₂ (5 mol%).

  • Heat the mixture to 130°C (external bath temperature) while distilling off the byproduct (ethanol/ethyl acetate).

  • Maintain reflux/distillation for 2–3 hours .

    • Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of ethyl acetoacetate.

Step 2: Amine Addition & Enaminone Formation 4. Cool the reaction mixture to 60°C . 5. Slowly add the Amine (1.2 equiv).

  • For NH-pyridone: Add Ammonium Acetate (1.5 equiv) dissolved in minimal acetic acid.
  • For N-Alkyl pyridone: Add the primary amine (e.g., Aniline, Benzylamine) dropwise.
  • Stir at 80°C for 1 hour. A solid precipitate (the enaminone) may begin to form; this is normal.

Step 3: Thermal Cyclization 7. Option A (Solvent-Free/Paste): If the mixture is solidifiable, increase temperature to 160–180°C under vacuum for 30 mins to drive cyclization. 8. Option B (High-Boiling Solvent - Preferred): Add Diphenyl Ether or Dowtherm A (5–10 volumes) to the crude enaminone. Heat to 200–220°C for 1–2 hours.

  • Note: The high temperature is required to overcome the activation energy for the intramolecular cyclization to the 4-pyridone. Lower temperatures often yield the open-chain enamine or alternative isomers.

Step 4: Work-up & Purification 9. Cool the mixture to room temperature. 10. Add Hexane or Diethyl Ether (excess) to the reaction mixture. The 4-pyridone product typically precipitates as a solid due to its polarity. 11. Filter the precipitate. 12. Recrystallization: Purify using Ethanol or DMF/Ethanol mixture.

Data Summary Table: Optimization Parameters
ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent (Step 1) Neat (Solvent-free)Acetic AnhydrideAc2O drives equilibrium by trapping ethanol.
Catalyst NoneZnCl₂ or L-ProlineCatalysts reduce Step 1 time by ~50%.
Cyclization Temp 250°C (Dowtherm)140°C (Microwave)MW irradiation allows lower bulk temp and faster rate.
Yield 65-70%82-88%Optimized conditions minimize polymerization.

Characterization & Quality Control

To validate the synthesis of 3-ethoxycarbonyl-4-pyridone , ensure the following spectral signatures are present.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 ppm:  Broad singlet (NH), confirms the pyridone tautomer (if N-unsubstituted).
      
    • 
       8.2 ppm:  Doublet/Singlet (C6-H), characteristic of the pyridine ring adjacent to Nitrogen.
      
    • 
       4.2 ppm (q) & 1.3 ppm (t):  Ethyl ester signals (
      
      
      
      ).
    • 
       2.3 ppm (s):  Methyl group at C2 (derived from acetoacetate).
      
  • IR Spectroscopy:

    • 1730 cm⁻¹: Ester Carbonyl (

      
      ).
      
    • 1640 cm⁻¹: Pyridone Carbonyl (

      
      , conjugated). Broad band indicating H-bonding.
      
  • Mass Spectrometry (ESI+):

    • Observe

      
       peak corresponding to the molecular weight (e.g., MW 209 for the 2-methyl-N-H variant).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Overheating during cyclization.Reduce temp to 180°C; use Nitrogen atmosphere to prevent oxidation.
Incomplete Cyclization Enaminone intermediate stable.Ensure temperature >150°C; add mild Lewis Acid (e.g.,

).
Product Solubility Issues Pyridones are highly polar.Use DMF or DMSO for analysis; recrystallize from hot Ethanol/DMF.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

    • Foundational text for the thermal cycliz
  • Organic Chemistry Portal. "Synthesis of 4-pyridones."

    • General overview of the reaction class and modern catalytic vari
  • Misra, N. C., et al. (2005). "One-pot synthesis of 1,4-dihydropyridines and 4-pyridones." Synthetic Communications.
  • Balasubramanian, S., et al. (2013). "Microwave assisted synthesis of 4-pyridones." Journal of Heterocyclic Chemistry.
Application

Application Note: Utilizing 3-Ethoxycarbonyl-4-Pyridone in Medicinal Chemistry

[1] Introduction: The Chelation Pharmacophore 3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) is not merely a synthetic intermediate; it is a privileged pharmacophore in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Chelation Pharmacophore

3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) is not merely a synthetic intermediate; it is a privileged pharmacophore in modern drug discovery.[1] Its structural significance lies in the


-keto ester motif embedded within a heteroaromatic ring , which serves two critical functions:
  • Bidentate Metal Chelation: The carbonyl oxygen at C4 and the ester carbonyl at C3 (or its hydrolyzed acid form) form a planar "pincer" capable of chelating divalent metals (

    
    , 
    
    
    
    ,
    
    
    ). This is the primary mechanism of action for HIF-PH inhibitors (mimicking 2-oxoglutarate) and Integrase Strand Transfer Inhibitors (INSTIs) .[1]
  • Tautomeric Versatility: The molecule exists in a dynamic equilibrium between the 4-pyridone and 4-hydroxypyridine forms.[1] While the pyridone tautomer is energetically favored in solution, the ability to access the hydroxy tautomer facilitates specific hydrogen-bonding networks in enzyme active sites.

Structural Properties
PropertyValueSignificance
CAS Number 1700-16-9 / 52980-28-6Verification of starting material.[1]
pKa (N-H) ~11.0Weakly acidic; requires base for N-alkylation.[1]
pKa (C3-COOH) ~3.5 (post-hydrolysis)Ionized at physiological pH; key for solubility.[1]
LogP 0.8 - 1.2Favorable range for oral bioavailability (Rule of 5).[1]

Reactivity & Synthetic Workflow

The utility of this scaffold relies on orthogonal functionalization: N1-alkylation for diversity and C4-activation for library generation.[1]

Reactivity Map (Graphviz Visualization)

G Start 3-Ethoxycarbonyl- 4-Pyridone N_Alk N1-Alkylation (Diversity Element) Start->N_Alk R-X, Cs2CO3 DMF, 60°C C4_Act C4-Chlorination (Activation) Start->C4_Act POCl3 Reflux C3_Hyd C3-Hydrolysis (Acid Formation) N_Alk->C3_Hyd LiOH, THF/H2O SnAr SnAr Displacement (Amines/Anilines) C4_Act->SnAr R-NH2 Et3N, MeCN Coupling Amide Coupling (Peptidomimetics) C3_Hyd->Coupling HATU, R'-NH2 Final Bioactive Core (HIF-PH / Quinolone) SnAr->Final Cyclization or Optimization Coupling->Final

Figure 1: Orthogonal functionalization pathways for the 4-pyridone scaffold. Blue nodes indicate core scaffolds; Green/Red/Yellow indicate primary reaction types.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To introduce substituent diversity at the N1 position while avoiding O-alkylation (formation of 4-ethoxypyridine derivatives).[1] Mechanism: The 4-pyridone nitrogen is a soft nucleophile.[1] Using a soft base (


) in a polar aprotic solvent favors N-alkylation over O-alkylation (which is favored by hard bases like 

and hard electrophiles).[1]

Materials:

  • 3-Ethoxycarbonyl-4-pyridone (1.0 equiv)[1]

  • Alkyl Halide (1.2 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-ethoxycarbonyl-4-pyridone and

    
    .
    
  • Solvation: Add anhydrous DMF under

    
     atmosphere. Stir at room temperature for 15 minutes to allow deprotonation/complexation.
    
  • Addition: Add the alkyl halide dropwise.

    • Note: If using a highly reactive electrophile (e.g., Methyl Iodide), cool to 0°C during addition.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: M+R).[1]

    • QC Check: Look for the O-alkylated byproduct (usually elutes later on reverse-phase HPLC than the N-alkyl product due to loss of the polar amide/pyridone character).[1]

  • Workup (Precipitation Method): Pour the reaction mixture into 10 volumes of ice-cold water. The N-alkylated product often precipitates as a solid.[1] Filter and wash with water.[1]

  • Purification: If no precipitate forms, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

    
    , and concentrate. Recrystallize from EtOH/Heptane.
    
Protocol B: C4-Activation (Conversion to 4-Chloro-Pyridine)

Objective: To convert the unreactive pyridone carbonyl into a reactive chloride leaving group for


 reactions.

Step-by-Step Procedure:

  • Reagent: Suspend the N-alkylated pyridone (from Protocol A) in

    
     (5.0 equiv).
    
  • Catalyst: Add a catalytic amount of DMF (3-5 drops).[1]

  • Reaction: Reflux (105°C) for 2 hours. The solution will turn from a suspension to a clear, often dark, solution.

  • Quench (CRITICAL): Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the ester.

  • Neutralization: Neutralize with solid

    
     to pH 7. Extract immediately with DCM.[1]
    
    • Stability Warning: The 4-chloro-3-ester intermediate is prone to hydrolysis; use immediately in the next step.[1]

Medicinal Chemistry Applications

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

This scaffold is the structural anchor for drugs treating renal anemia (e.g., Roxadustat analogs).[1]

  • Mechanism: The enzyme HIF-PH uses an iron center to hydroxylate HIF-

    
    .[1] The 3-ethoxycarbonyl-4-pyridone motif (specifically the acid form) chelates the active site 
    
    
    
    in a bidentate fashion, displacing 2-oxoglutarate and blocking enzyme activity.[1]
  • Design Logic:

    • N1-Substituent: Usually a bulky aryl or heteroaryl group (e.g., isoquinoline) to fill the hydrophobic pocket.[1]

    • C3-Acid: Essential for salt-bridging to Arg383 (in PHD2).[1]

    • C4-Carbonyl: Essential for iron coordination.[1]

Antibacterial Quinolones

The scaffold represents the "northern" hemisphere of the quinolone pharmacophore.

  • Gould-Jacobs Cyclization:

    • Step 1: Condensation of aniline with diethyl ethoxymethylenemalonate (EMME)

      
       Enamine.
      
    • Step 2: Thermal cyclization in diphenyl ether (250°C)

      
      3-Ethoxycarbonyl-4-quinolone .[1]
      
  • Application: Researchers use the monocyclic pyridone to synthesize "non-classical" quinolones or pyridopyrimidines by annealing a second ring onto the C5-C6 bond.[1]

Iron Chelation Assay (Self-Validation Protocol)

To verify the pharmacophore activity of your synthesized derivatives, use this simple colorimetric assay.

Protocol:

  • Prepare a 10 mM stock of the test compound in DMSO.

  • Prepare a 10 mM solution of

    
     in water.[1]
    
  • In a clear 96-well plate, mix 100

    
    L of compound + 10 
    
    
    
    L of iron solution.
  • Observation: A rapid color change (usually deep red or purple) indicates successful bidentate chelation.[1]

  • Quantification: Measure absorbance shift at 450–550 nm.

Troubleshooting & Optimization

IssueProbable CauseSolution
O-Alkylation observed Base too strong or solvent too non-polar.Switch from

to

.
Low Yield in SnAr 4-Chloro intermediate hydrolysis.[1]Ensure anhydrous conditions; use dry MeCN and DIPEA.[1]
Poor Solubility Planar stacking of pyridone rings.[1]Introduce

carbon chains or solubilizing groups (morpholine) at N1.[1]

References

  • Crystal Structure & Tautomerism

    • Kálmán, A., et al. "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate."[1] Acta Crystallographica Section C, 2002.

  • HIF-PH Inhibitor Mechanism

    • Rabinowitz, M. H. "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes." Journal of Medicinal Chemistry, 2013.

  • N-Alkylation Protocols

    • Saha, M., et al. "Regioselective N-alkylation of 2-pyridones."[1] Tetrahedron Letters, 2011.

  • Quinolone Synthesis (Gould-Jacobs)

    • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939.

  • Medicinal Utility (Vertex CFTR Modulators)

    • Van Goor, F., et al. "Rescue of the functional defect of genotype F508del CFTR." PNAS, 2011. (Context for "Ivacaftor Impurity 9").

Sources

Method

Application Note: Definitive NMR Spectral Assignment for 4-Pyridone Derivatives

Executive Summary 4-Pyridone derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for antibacterials (e.g., quinolones), antivirals, and iron chelators. However, their structural assign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridone derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for antibacterials (e.g., quinolones), antivirals, and iron chelators. However, their structural assignment is notoriously deceptive due to prototropic tautomerism (pyridin-4(1H)-one vs. pyridin-4-ol) and ambident nucleophilicity during synthesis (N- vs. O-alkylation).

This Application Note provides a rigorous, self-validating NMR protocol to unambiguously assign these structures. We move beyond simple chemical shift matching to a mechanistic assignment strategy utilizing solvent-dependent equilibria and long-range heteronuclear correlations (HMBC).

The Core Challenge: Tautomerism & Regiochemistry

The Tautomeric Equilibrium

In solution, 4-pyridone exists in equilibrium with 4-hydroxypyridine. This equilibrium is heavily solvent-dependent:

  • Polar Solvents (DMSO-d6, Methanol-d4, D2O): Favor the NH-keto (pyridone) form due to dipolar stabilization and hydrogen bonding.

  • Non-Polar Solvents (CDCl3, Benzene-d6): Favor the OH-enol (hydroxypyridine) form to maximize aromaticity.

Implication for Researchers: Never compare chemical shifts of 4-pyridones across different solvents. A compound appearing as a pyridone in DMSO may appear as a pyridine in Chloroform.

The Alkylation Trap

Synthetic alkylation of 4-pyridone precursors often yields a mixture of N-alkyl (thermodynamically stable) and O-alkyl (kinetically favored/aromatic) products. Distinguishing these isomers is the primary focus of this guide.

Experimental Protocol

Sample Preparation
  • Solvent of Choice: DMSO-d6 is the gold standard. It maximizes solubility for polar pyridones and stabilizes the keto-tautomer, simplifying analysis.

  • Concentration: 10–20 mg in 0.6 mL solvent. High concentrations are preferred to detect weak quaternary carbons in 13C NMR.

  • Tubes: High-quality 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (600 MHz equivalent)
  • 1H NMR: Spectral width 12-14 ppm (to capture downfield NH or OH protons). Relaxation delay (

    
    ) 
    
    
    
    2.0 s to ensure accurate integration of aromatic protons.
  • 13C NMR: Power-gated decoupling.

    
     3.0 s.[1] Number of scans (NS) 
    
    
    
    512 to resolve quaternary C-4.
  • HMBC (Critical): Optimized for long-range coupling

    
     Hz. Set evolution time to 60-80 ms.
    

Spectral Assignment Strategy

1H NMR Signatures

The proton spectrum provides the first clue. 4-Pyridones possess a distinct "enone-like" character, breaking the magnetic anisotropy typical of aromatic pyridines.

FeatureN-Alkyl-4-Pyridone (Keto)O-Alkyl-Pyridine (Enol)
H-2 / H-6

7.6 – 8.2 ppm
(Doublet)

8.2 – 8.6 ppm
(Deshielded by aromatic ring current)
H-3 / H-5

6.0 – 6.5 ppm
(Upfield due to enone conjugation)

6.8 – 7.2 ppm
(Aromatic region)
Coupling (

)
7.0 – 8.0 Hz (Larger, diene-like character)5.0 – 6.0 Hz (Typical aromatic pyridine coupling)
13C NMR: The Carbonyl Diagnostic

The most reliable 1D-NMR indicator is the chemical shift of Carbon-4 (C-4).

  • C=O (Pyridone): Resonates downfield at 170 – 180 ppm .

  • C-O-R (Alkoxypyridine): Resonates at 160 – 166 ppm .

HMBC: The "Golden Key" for Regioisomers

To definitively distinguish N-Me vs O-Me isomers, you must trace the connectivity of the alkyl group.

  • Scenario A (N-Alkylation): The N-Methyl protons (

    
     3.5-3.9) will show a strong 
    
    
    
    correlation to C-2 and C-6 . They will NOT correlate to C-4.
  • Scenario B (O-Alkylation): The O-Methyl protons (

    
     3.8-4.0) will show a strong 
    
    
    
    correlation to C-4 (the ipso carbon).

Visualization: Decision Tree for Assignment

The following logic flow illustrates the step-by-step validation process.

NMR_Assignment Start Unknown 4-Pyridone Derivative (in DMSO-d6) Step1 Step 1: 13C NMR Analysis Check C-4 Shift Start->Step1 Path_Keto C-4 > 170 ppm (Carbonyl-like) Step1->Path_Keto High Shift Path_Enol C-4 < 166 ppm (Aromatic C-O) Step1->Path_Enol Lower Shift Step2_Keto Step 2: HMBC Analysis Trace Alkyl Group Path_Keto->Step2_Keto Step2_Enol Step 2: HMBC Analysis Trace Alkyl Group Path_Enol->Step2_Enol Result_N Alkyl H correlates to C-2/C-6 CONFIRMED: N-Alkyl-4-Pyridone Step2_Keto->Result_N 3-bond coupling Result_O Alkyl H correlates to C-4 CONFIRMED: 4-Alkoxypyridine Step2_Enol->Result_O 3-bond coupling

Figure 1: Logical workflow for distinguishing N-alkyl vs. O-alkyl isomers using 13C and HMBC NMR.

Case Study Data Comparison

The table below summarizes the distinct spectral differences between the two isomers of methylated 4-pyridone in DMSO-d6.

NucleusPositionN-Methyl-4-pyridone (Target)4-Methoxypyridine (Impurity)
1H NMR N-Me / O-Me

3.70 (s, 3H)

3.85 (s, 3H)
H-2 / H-6

7.70 (d,

Hz)

8.45 (d,

Hz)
H-3 / H-5

6.10 (d,

Hz)

7.05 (d,

Hz)
13C NMR C-4 (Ipso) 176.5 ppm (C=O)164.8 ppm (C-O)
C-2 / C-6 141.0 ppm151.0 ppm
C-3 / C-5 116.5 ppm110.5 ppm
HMBC Me

Ring
Correlation to 141.0 (C2/6) Correlation to 164.8 (C4)

Note: Chemical shifts are approximate and relative to TMS in DMSO-d6. Values may vary slightly based on concentration and temperature.

Troubleshooting & Validation

Problem: My C-4 peak is missing or extremely broad. Cause: This often happens due to intermediate chemical exchange between tautomers if the solvent is "wet" or if the sample is slightly acidic. Solution:

  • Dry the sample and use a fresh ampoule of DMSO-d6 (100%).

  • Run the 13C experiment at a lower temperature (e.g., 280 K) to slow the exchange, or add a trace of base (K2CO3) to lock the form.

Problem: I see correlations to both C-2/6 and C-4. Cause: You likely have a mixture of isomers. Solution: Integrate the N-Me and O-Me proton signals. If they are distinct singlets, calculate the ratio. Use the HMBC cross-peak intensities (qualitatively) to assign which methyl belongs to which ring system.

References

  • Balaban, A. T., et al. (2004). "Tautomerism of 4-pyridones and related compounds." Advances in Heterocyclic Chemistry, 88, 1-135.

  • Claramunt, R. M., et al. (2006). "The tautomerism of 4-hydroxypyridine: A 13C and 15N NMR study." Arkivoc, (v), 54-62.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard reference for coupling constants).

  • Reich, H. J. (2023). "Bader-Reich NMR Data Collection: Pyridines and Pyridones." University of Wisconsin-Madison Chemistry.

Sources

Application

Application Note: Elucidating the Fragmentation Dynamics of 3-Ethoxycarbonyl-4-Pyridone

This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It details the structural characterization of 3-ethoxycarbonyl-4-pyridone (also known as Ethyl 4-hydroxynicotinate), a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It details the structural characterization of 3-ethoxycarbonyl-4-pyridone (also known as Ethyl 4-hydroxynicotinate), a critical intermediate in the synthesis of calcium channel blockers and antimalarial agents.

Introduction & Chemical Context

3-ethoxycarbonyl-4-pyridone (MW 167.16 Da ) is a functionalized nitrogen heterocycle. Its mass spectral behavior is governed by two competing functionalities: the 4-pyridone core (susceptible to tautomerism and CO loss) and the C3-ethyl ester (susceptible to McLafferty rearrangements and alkyl losses).

Understanding these fragmentation pathways is essential for:

  • Impurity Profiling: Distinguishing hydrolysis products (carboxylic acids) from the parent ester.

  • Metabolite Identification: Predicting in vivo de-esterification or ring oxidation.

  • Synthetic Validation: Confirming the integrity of the 4-pyridone ring during drug synthesis.

Tautomeric Considerations

While the molecule exists in equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms, the gas-phase fragmentation is best rationalized through the keto-form for the ring stability, though the enol form drives specific hydrogen transfer mechanisms.

Experimental Protocol

This protocol is designed to be self-validating , ensuring that observed fragments are genuine structural features and not in-source artifacts.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-ethoxycarbonyl-4-pyridone in 1 mL of DMSO (1 mg/mL).

  • Working Solution (ESI): Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: ~1 µg/mL).

    • Rationale: Formic acid promotes protonation ([M+H]+), essential for ESI sensitivity.

  • Working Solution (EI): Dilute stock 1:100 into Ethyl Acetate.

LC-MS/MS Parameters (Electrospray Ionization)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ester).

  • Collision Energy (CE): Stepped ramp 15–35 eV.

    • Validation Step: Run a "zero collision energy" scan first. If fragments (m/z 140 or 96) appear, lower the Cone Voltage.

GC-MS Parameters (Electron Impact)
  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–200.

Results & Discussion: Fragmentation Mechanisms

ESI-MS/MS Fragmentation Pathway (Precursor: [M+H]+ m/z 168)

In ESI positive mode, the protonated molecule ([M+H]+, m/z 168) is the precursor. The fragmentation is dominated by the instability of the ethyl ester group.

Primary Pathway: The "McLafferty-Like" Ester Cleavage

The most abundant transition is the loss of ethylene (C2H4, 28 Da) .

  • Mechanism: A hydrogen atom from the ethyl group (

    
    -hydrogen) transfers to the carbonyl oxygen of the ester (or the pyridone oxygen), triggering the release of neutral ethylene.
    
  • Transition: m/z 168

    
     m/z 140.
    
  • Product: Protonated 3-carboxy-4-pyridone (Acid form).

Secondary Pathway: Decarboxylation

Following the formation of the carboxylic acid (m/z 140), the molecule undergoes rapid decarboxylation (loss of CO2, 44 Da ).

  • Transition: m/z 140

    
     m/z 96.
    
  • Product: Protonated 4-pyridone.

Tertiary Pathway: Ring Degradation

The 4-pyridone ring (m/z 96) is highly stable but will eventually lose Carbon Monoxide (CO, 28 Da) at high collision energies.

  • Transition: m/z 96

    
     m/z 68.
    
  • Product: Protonated pyrrole/azete derivative (C4H6N+).

EI-MS Fragmentation Pathway (Precursor: M+• m/z 167)

Under Electron Impact (70 eV), the radical cation behaves slightly differently.

  • 
    -Cleavage:  Direct loss of the ethoxy radical (•OEt, 45 Da ) is observed, generating an acylium ion.
    
    • Transition: m/z 167

      
       m/z 122.
      
  • Ethylene Loss: Similar to ESI, the loss of C2H4 is prominent.

    • Transition: m/z 167

      
       m/z 139.
      

Data Summary & Visualization

Table 1: Key Diagnostic Ions (ESI Positive Mode)
m/z (Observed)Fragment IdentityFormulaNeutral LossMechanism
168.06 Precursor [M+H]+C8H10NO3+-Protonated Parent
140.03 [M+H - C2H4]+C6H6NO3+Ethylene (28 Da)McLafferty Rearrangement / H-Transfer
122.02 [M+H - EtOH]+C6H4NO2+Ethanol (46 Da)Direct Ester Elimination (Minor)
96.04 [M+H - C2H4 - CO2]+C5H6NO+CO2 (44 Da)Decarboxylation of m/z 140
68.05 [Pyridone - CO]+C4H6N+CO (28 Da)Ring Contraction
Figure 1: Fragmentation Pathway Diagram

The following diagram illustrates the connectivity of the fragmentation events described above.

G Figure 1: ESI-MS/MS Fragmentation Tree of 3-Ethoxycarbonyl-4-Pyridone M [M+H]+ m/z 168 (Parent) Acid Acid Intermediate m/z 140 M->Acid - C2H4 (28 Da) (McLafferty) Acylium Acylium Ion m/z 122 M->Acylium - EtOH (46 Da) Acid->Acylium - H2O (18 Da) Pyridone 4-Pyridone Core m/z 96 Acid->Pyridone - CO2 (44 Da) (Decarboxylation) Pyrrole Ring Fragment m/z 68 Pyridone->Pyrrole - CO (28 Da) (Ring Contraction)

Caption: ESI-MS/MS fragmentation tree showing the primary pathway (solid lines) via ethylene loss and decarboxylation, and minor pathways (dashed lines).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in esters).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 4-hydroxynicotinate. NIST Chemistry WebBook, SRD 69. (Source for EI fragmentation patterns of analogous pyridine esters). [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. (Authoritative grounding on pyridone ring stability and CO loss). [Link]

Method

Advanced Protocol for X-ray Crystallographic Characterization of 4-Pyridone Derivatives

Executive Summary & Scientific Context 4-Pyridone derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics including HIV integrase inhibitors (e.g., Dolutegravir) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Pyridone derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics including HIV integrase inhibitors (e.g., Dolutegravir) and iron chelators (e.g., Deferiprone).[1] However, their crystallographic characterization is frequently complicated by prototropic tautomerism —the equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms.[1]

While the pyridone tautomer is generally favored in the solid state due to intermolecular hydrogen bonding and dipolar contributions, environmental factors (pH, solvent polarity) and substitution patterns can shift this equilibrium. Misassignment of this tautomeric state leads to erroneous bond order definitions, incorrect protonation models, and ultimately, flawed pharmacophore modeling.

This application note provides a rigorous, self-validating protocol for the crystallization, data collection, and refinement of 4-pyridone derivatives, with a specific focus on unambiguously resolving tautomeric identity.

Phase I: Pre-Crystallization Characterization[1]

Before attempting crystallization, the physicochemical landscape of the sample must be mapped to minimize trial-and-error.[1]

Purity and Stability
  • Requirement: >98% purity via HPLC. Impurities often act as nucleation poisons for this scaffold.[1]

  • pKa Analysis: 4-pyridones are amphoteric.[1] Determine experimental pKa values (typically pKa

    
    
    
    
    
    3.2 for the oxygen, pKa
    
    
    
    
    11 for the nitrogen).
    • Causality: Crystallizing near the pKa results in mixed protonation states, leading to lattice disorder. Target a pH at least 2 units away from the pKa to ensure a single species.[1]

Solubility Profiling

4-pyridones exhibit high polarity.[1] Construct a solubility profile using the following solvent classes:

Solvent ClassExamplesInteraction MechanismRecommendation
Protic Polar Water, Methanol, EthanolH-bond donor/acceptorPrimary Choice. Stabilizes the polar pyridone form via solvation.[1]
Aprotic Polar DMSO, DMF, AcetonitrileDipole-dipoleGood for initial dissolution; use as solvent in vapor diffusion.[1]
Non-Polar Hexane, TolueneWeak Van der WaalsAntisolvent only. Destabilizes the pyridone form; may induce oiling out.[1]

Phase II: Crystallization Protocol[1]

Objective: Grow single crystals suitable for high-resolution diffraction (<0.80 Å) to allow direct observation of hydrogen atoms or precise bond length determination.

Experimental Setup (Vapor Diffusion)

Use the Sitting Drop method for screening and Hanging Drop for optimization.

  • Stock Solution: Dissolve the derivative at 10–20 mg/mL in a polar solvent (e.g., MeOH or DMSO).

  • Reservoir: 500 µL of antisolvent (e.g., Et

    
    O, Acetone, or Water if stock is in DMSO).[1]
    
  • Drop Ratio: Mix 1 µL Stock + 1 µL Reservoir.

  • Additives (Critical):

    • Acidification: If the compound is neutral, add 0.1 eq of dilute HCl.[1] Pyridinium salts often crystallize more readily than neutral pyridones due to stronger ionic lattice forces.[1]

    • Co-crystallization:[1][2] Add 0.5 eq of weak acids (e.g., fumaric acid) to encourage proton transfer and ordered H-bond networks.[1]

The "Pyridone Stacking" Strategy

4-pyridones are prone to forming


-stacked dimers or infinite chains driven by dipole alignment.[1]
  • Protocol: Induce slow cooling from 40°C to 4°C over 72 hours.

  • Reasoning: Slower kinetics favor the formation of the thermodynamically stable head-to-tail hydrogen-bonded chains (N-H[1]···O=C) characteristic of the pyridone form, rather than kinetically trapped amorphous precipitates.[1]

Figure 1: Decision matrix for crystallizing 4-pyridone derivatives, prioritizing polar solvents to stabilize the keto-tautomer.

Phase III: Data Collection & Reduction[1]

Cryoprotection
  • Material: Paratone-N or Perfluoropolyether oil.[1] Avoid glycerol if it competes for H-bonding sites on the pyridone oxygen.[1]

  • Temperature: Collect at 100 K .

    • Scientific Necessity: Low temperature minimizes thermal libration.[1] This is non-negotiable for 4-pyridones because thermal motion can smear electron density, making the differentiation between C=O (double bond) and C-OH (single bond) statistically insignificant.[1]

Beamline Strategy
  • Resolution Goal: Aim for 0.75 Å or better.

  • Redundancy: High redundancy (>6x) is required to improve the signal-to-noise ratio (

    
    ), allowing for the detection of hydrogen atoms in difference Fourier maps.[1]
    

Phase IV: Structure Solution & Refinement (The Core)

This is the most critical phase. You must prove the tautomeric state, not just assume it.

Tautomer Assignment via Bond Length Analysis

The geometry of the heterocyclic ring changes significantly between tautomers. Use the following reference values (derived from CSD statistics) to validate your assignment.

Bond4-Pyridone (Keto)4-Hydroxypyridine (Enol)Diagnostic Feature
C4–O 1.24 – 1.26 Å 1.34 – 1.36 ÅDouble vs. Single bond character.[1]
C3–C4 1.42 – 1.45 Å1.37 – 1.39 ÅC-C bond lengthens in ketone form.[1]
C2–C3 1.34 – 1.36 Å1.37 – 1.40 ÅIsolated double bond in ketone form.[1]
N1–C2 1.36 – 1.38 Å1.33 – 1.35 ÅN-C bond lengthens in ketone form.[1]
C–N–C Angle > 120°< 120°Ring expansion at Nitrogen.[1]
Hydrogen Atom Handling (SHELXL)

Do not use HFIX blindly.[1] Follow this stepwise refinement logic:

  • Initial Refinement: Refine all non-hydrogen atoms anisotropically.

  • Difference Map: Calculate the Difference Fourier Map (

    
    ).
    
  • Inspection: Look for residual density peaks (

    
    -peaks) near N1 and O4.[1]
    
    • Scenario A (Pyridone): Peak ~0.88 Å from N1.[1] No peak near O4.[1]

    • Scenario B (Hydroxypyridine): Peak ~0.84 Å from O4.[1] No peak near N1.[1]

  • Refinement Strategy:

    • Best Practice: If data quality permits, refine H coordinates freely with isotropic thermal parameters (

      
       of parent).[1]
      
    • Constraint Fallback: If H atoms are unstable, use AFIX 43 (aromatic H) for ring carbons, but manually place the N-H or O-H based on the Difference Map peaks and fix with AFIX 3 (damped riding model) or DFIX restraints.

Figure 2: Logical flowchart for unambiguous tautomer assignment based on geometric parameters and electron density.

Analysis and Troubleshooting

Intermolecular Interactions

4-pyridone structures are defined by their packing.[1] In your final CIF analysis, explicitly check for:

  • Head-to-Tail Chains:

    
     interactions (Distance 
    
    
    
    Å).[1]
  • 
    -Stacking:  Centroid-to-centroid distances of 3.5–3.8 Å between antiparallel rings.[1]
    
Common Pitfalls
  • Disorder: If the C4-O bond length is intermediate (~1.30 Å), you likely have tautomeric disorder (co-existence of both forms in the crystal).

    • Solution: Model both parts (PART 1 / PART 2) with occupancy linked to a free variable (FVAR) summing to 1.0.[1]

  • Twinning: Pseudo-symmetry in pyridone packing can lead to merohedral twinning.[1] Check

    
     statistics in XPREP.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Bond Length Statistics. [Link][1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] [Link]

  • Gao, J., & Shao, L. (1994).[1][3] "Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine." The Journal of Physical Chemistry, 98(51), 13772–13779.[3] [Link]

  • Hampton Research. Crystallization of Small Molecules: General Guide. [Link][1]

  • Brandenburg, K., & Putz, H. (2004).[1] Diamond - Crystal and Molecular Structure Visualization.[1] Crystal Impact.[1] [Link]

Sources

Application

Application Note: High-Throughput Screening of 3-Ethoxycarbonyl-4-Pyridone Derivatives for Antimicrobial Activity

Executive Summary & Chemical Context[1][2][3][4][5][6] The 4-pyridone scaffold represents a privileged structure in medicinal chemistry, sharing significant homology with the quinolone class of antibiotics (e.g., ciprofl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The 4-pyridone scaffold represents a privileged structure in medicinal chemistry, sharing significant homology with the quinolone class of antibiotics (e.g., ciprofloxacin). While the 3-carboxylic acid moiety is traditionally considered the pharmacophore essential for binding to bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, the 3-ethoxycarbonyl derivatives offer unique physicochemical properties.

Why screen 3-ethoxycarbonyl derivatives?

  • Prodrug Potential: The ethyl ester can mask the polarity of the carboxylic acid, potentially enhancing membrane permeability (lipophilicity) before intracellular hydrolysis releases the active free acid.

  • Allosteric Binding: Recent studies suggest certain ester derivatives may possess intrinsic activity at allosteric sites distinct from the quinolone-binding pocket.

  • Synthetic Versatility: These derivatives are stable intermediates often synthesized via the Gould-Jacobs reaction or condensation of ethyl propiolate with enamines, allowing for rapid library expansion.

This guide outlines a rigorous, standardized workflow for screening these compounds, adhering to CLSI M07-A10 standards to ensure data reproducibility and translatability.

Screening Workflow Overview

The following pipeline ensures that only validated "hits" proceed to mechanism-of-action studies.

ScreeningPipeline Synthesis Library Synthesis (3-ethoxycarbonyl-4-pyridones) QC Purity Check (LC-MS/NMR >95%) Synthesis->QC Primary Primary Screen (MIC - Single Point) QC->Primary Pass Secondary Dose Response (MIC Determination) Primary->Secondary >50% Inhibition Toxicity Cytotoxicity (HepG2/Vero Cells) Secondary->Toxicity MIC < 10 µg/mL Advanced Mechanism Studies (Biofilm/Time-Kill) Secondary->Advanced Selectivity Index > 10

Figure 1: Sequential screening pipeline. Note that cytotoxicity screening is introduced early to filter out non-selective membrane disruptors.

Protocol A: Primary Screening (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.[1]

Materials & Reagents[2]
  • Compounds: 3-ethoxycarbonyl-4-pyridone library (10 mM stock in 100% DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ca²⁺ and Mg²⁺ levels must be physiological (20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺) to ensure proper fusion of outer membrane porins in Gram-negatives.

  • Organisms:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).[2]

    • P. aeruginosa ATCC 27853 (Permeability challenge).

  • Detection: Resazurin (0.015%) or optical density (OD₆₀₀).

Experimental Procedure
Step 1: Inoculum Preparation (Direct Colony Suspension)
  • Pick 3-5 colonies from a fresh (18-24h) agar plate.

  • Suspend in saline to match 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of

    
     CFU/mL.
    
Step 2: Compound Dilution
  • Solubility Warning: 3-ethoxycarbonyl derivatives are lipophilic. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) , as higher levels can inhibit sensitive bacterial strains artificially.

  • Prepare a 2x working solution of the compound in CAMHB (e.g., if testing at 64 µg/mL, prepare 128 µg/mL).

Step 3: Plate Setup

Use a sterile 96-well round-bottom plate.

PlateSetup cluster_plate 96-Well Plate Layout (Rows A-H) Cols Cols 1-10: Serial Dilution Col 11: Growth Control Col 12: Sterility Control Well1 Well 1 (High Conc) 128 µg/mL Cols->Well1 Well10 Well 10 (Low Conc) 0.25 µg/mL Well1->Well10  2-fold serial dilution   Control GC: Bacteria + DMSO SC: Media Only Well10->Control

Figure 2: Microdilution plate map. Columns 1-10 contain decreasing drug concentrations. Column 11 is the Growth Control (Bacteria + Solvent), Column 12 is Sterility Control (Media only).

  • Add 50 µL of CAMHB to columns 2-12.

  • Add 100 µL of the 2x Compound Stock to column 1.

  • Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50 µL.

  • Add 50 µL of the diluted bacterial inoculum (Step 1) to columns 1-11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Conc:

      
       CFU/mL.
      
Step 4: Incubation & Readout
  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Visual Read: The MIC is the lowest concentration with no visible turbidity .

  • Resazurin Add-on: Add 30 µL of 0.015% Resazurin. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin to resorufin).

Protocol B: Biofilm Inhibition Assay

4-pyridones often target biofilm formation. This assay determines if the derivative prevents biofilm adherence.[3]

  • Culture: Grow bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add compounds at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) into a 96-well flat-bottom plate.

  • Incubation: 24 hours at 37°C without shaking (static biofilm).

  • Staining:

    • Discard media and wash wells 3x with PBS (carefully).

    • Fix with 99% Methanol for 15 mins.

    • Stain with 0.1% Crystal Violet for 10 mins.

    • Wash with water and air dry.

  • Quantification: Solubilize the dye with 33% Acetic Acid and measure Absorbance at 590 nm .

Data Analysis & Interpretation

Calculating Selectivity Index (SI)

To ensure the antimicrobial activity is not due to general toxicity, calculate the SI using cytotoxicity data (CC₅₀) from mammalian cells (e.g., HepG2).



SI ValueInterpretationAction
< 1 ToxicDiscard compound.
1 - 10 ModerateOptimization of R-groups required.
> 10 SelectiveHit: Proceed to in vivo PK/PD.
Structure-Activity Relationship (SAR) Notes

When analyzing your data, look for these trends specific to the 3-ethoxycarbonyl-4-pyridone scaffold:

  • Hydrolysis Sensitivity: If activity is high in whole-cell assays (MIC) but low in enzyme-free DNA gyrase assays, the ester is likely acting as a prodrug.

  • N-Substitution: Bulky groups (e.g., p-fluorophenyl) at the N1 position often enhance activity against Gram-positive strains by increasing lipophilicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[1]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link]

  • Hassan, S.Y., et al. (2024).[2] "Synthesis and antimicrobial evaluation of some new 4-pyridone derivatives." European Journal of Medicinal Chemistry. (Contextual grounding based on search results for pyridone activity).

  • Rindhe, S.S., et al. (2024).[2] "Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives." MDPI. (Cited for comparative scaffold analysis). [Link]

Sources

Method

Advanced Characterization of 3-Hydroxy-4-Pyridinone (3,4-HOPO) Iron Chelators: From Thermodynamics to Biological Efficacy

Introduction: The "Hard" Science of Iron Chelation In the development of small molecule iron chelators for thalassemia and neurodegenerative disorders, 3-hydroxy-4-pyridinone (3,4-HOPO) derivatives represent a gold stand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hard" Science of Iron Chelation

In the development of small molecule iron chelators for thalassemia and neurodegenerative disorders, 3-hydroxy-4-pyridinone (3,4-HOPO) derivatives represent a gold standard. Structurally exemplified by Deferiprone (L1) , these ligands utilize an O,O-donor set (a hydroxyl group and a ketone) to form neutral, lipophilic tris-complexes with Iron(III).

The governing principle is Pearson’s Hard and Soft Acids and Bases (HSAB) theory . Fe(III) is a "hard" acid (high charge density, non-polarizable), preferring "hard" oxygen donors. The efficacy of a 3,4-HOPO derivative is not merely about binding iron; it is about outcompeting endogenous ligands (like transferrin) while maintaining a kinetic profile that allows for excretion.

This guide details the three critical validation steps for any novel 3,4-HOPO candidate:

  • Thermodynamic Stability: Determining

    
     and 
    
    
    
    via Potentiometry.
  • Stoichiometry: Confirming the 3:1 binding mode via Job’s Method.

  • Biological Efficacy: Quantifying Labile Iron Pool (LIP) scavenging via Calcein-AM.[1][2]

Thermodynamic Profiling: Potentiometric Titration

The thermodynamic stability constant (


) is the primary metric of a chelator's affinity. For 3,4-HOPO ligands, which form 

,

, and

species, we must first determine the ligand's protonation constants (

) before introducing the metal.
Mechanism of Action

The 3,4-HOPO moiety possesses two ionizable protons:

  • 
     (~3.6):  Deprotonation of the hydroxyl group (the binding site).
    
  • 
     (~9.7):  Deprotonation of the pyridinium nitrogen (if N-substituted with acidic groups) or the ring nitrogen itself in specific tautomers.
    
Experimental Protocol

Equipment:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with glass electrode.

  • Thermostated reaction vessel (

    
    C).
    
  • Inert gas purge (Argon or

    
    , high purity).
    

Reagents:

  • Ligand Stock: 1 mM solution of the 3,4-HOPO derivative in degassed water.

  • Metal Stock: 1 mM

    
     in 0.1 M HCl (prevents hydrolysis).
    
  • Base Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Background Electrolyte: 0.1 M KCl (maintains constant ionic strength).

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

    
     using the Nernst equation and activity coefficients derived from the Gran plot method.
    
  • Ligand Protonation (

    
    ): 
    
    • Add 20 mL of Ligand Stock + Background Electrolyte to the vessel.

    • Acidify to pH ~2.0 with HCl.

    • Titrate with NaOH in 5-10 µL increments up to pH 11.0.

    • Wait time: Ensure drift is <0.5 mV/min before next addition.

  • Complex Stability (

    
    ): 
    
    • Prepare a fresh solution with a Ligand:Metal ratio of 3:1 (excess ligand prevents hydroxide precipitation).

    • Repeat the titration from pH 2.0 to 11.0.

    • Note: The "chelate effect" will release protons at lower pH than the free ligand, shifting the curve.

Data Analysis: Use non-linear least squares fitting software (e.g., Hyperquad or PEST ) to solve the mass balance equations.

Visualization: Titration Logic Flow

TitrationWorkflow cluster_0 Phase 1: Calibration cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Calib Electrode Calibration (Gran Plot) LigandTit Ligand Only Titration (Determine pKa) Calib->LigandTit ComplexTit Ligand + Fe(III) Titration (Determine log Beta) LigandTit->ComplexTit Use pKa values Fitting Hyperquad/PEST Data Fitting LigandTit->Fitting ComplexTit->Fitting Output Output: Stability Constants (log β) Fitting->Output

Caption: Workflow for potentiometric determination of stability constants. Accurate pKa values are prerequisites for solving the metal complex equilibrium.

Kinetic Speciation: Job’s Method (UV-Vis)

While potentiometry gives thermodynamic data, spectrophotometry confirms the stoichiometry of the colored complex. Fe(III)-3,4-HOPO complexes are characteristically red/orange due to Ligand-to-Metal Charge Transfer (LMCT).

Experimental Protocol (Continuous Variation)

Concept: Vary the mole fraction of Metal (


) and Ligand (

) while keeping total molar concentration (

) constant.
  • Preparation:

    • Prepare 1 mM stock solutions of

      
       and Ligand in 0.1 M MOPS buffer (pH 7.4). Note: MOPS is non-coordinating.
      
  • Mixing Series:

    • Prepare 11 vials with mole fractions of ligand (

      
      ) ranging from 0.0 to 1.0 (e.g., 0:10, 1:9 ... 10:0).
      
  • Measurement:

    • Measure Absorbance (

      
      ) at 
      
      
      
      (typically 450–460 nm for HOPO-Fe).
  • Plotting:

    • Plot

      
       vs. 
      
      
      
      .[3][4]
    • The peak of the curve indicates the stoichiometry. For bidentate 3,4-HOPO binding Fe(III), the peak should occur at

      
        (indicating a 3:1 Ligand:Metal ratio).
      

Biological Efficacy: Intracellular Iron Scavenging

Demonstrating that a chelator works in a beaker is insufficient. It must cross the cell membrane and access the Labile Iron Pool (LIP) .[1][2] We use the Calcein-AM assay.[1][2][5]

Mechanism[6]
  • Calcein-AM: Non-fluorescent, cell-permeable ester.[2][6]

  • Calcein: Inside the cell, esterases cleave the AM group, trapping the dye.[1][2] Free Calcein is highly fluorescent (Green).

  • Quenching: Intracellular labile iron binds Calcein, quenching its fluorescence.[1][2][7]

  • Recovery: If the 3,4-HOPO chelator enters the cell and removes iron from Calcein, fluorescence is restored .

Experimental Protocol

Reagents:

  • Cell Line: HepG2 (liver) or K562 (erythroleukemia) cells.

  • Calcein-AM: 0.25 µM working solution.

  • Iron Source: Ferric Ammonium Citrate (FAC) for loading.

  • Control Chelator: Deferiprone (L1) or Deferoxamine (DFO).

Step-by-Step Methodology:

  • Iron Loading: Seed cells and treat with 50 µM FAC for 24 hours to expand the LIP. Wash 3x with PBS.

  • Probe Loading: Incubate cells with 0.25 µM Calcein-AM for 15 minutes at

    
    C. Wash 2x to remove extracellular dye.
    
  • Baseline Reading: Measure fluorescence (

    
    ) at Ex/Em 485/535 nm.
    
  • Chelation Treatment: Add the 3,4-HOPO candidate (10–100 µM).

  • Kinetic Monitoring: Measure fluorescence every 5 minutes for 1 hour.

  • Quantification: The change in fluorescence (

    
    ) represents the iron scavenged.[1]
    
    
    
    
Visualization: Calcein-AM Mechanism

CalceinMechanism cluster_cell Intracellular Environment CalceinAM Calcein-AM (Non-Fluorescent) Calcein Calcein (Fluorescent) CalceinAM->Calcein Esterase Cleavage Quenched Calcein-Fe Complex (Quenched/Dark) Calcein->Quenched + Iron Iron Labile Iron Pool (Fe2+/Fe3+) Iron->Quenched Restored Free Calcein (Fluorescence RESTORED) Quenched->Restored + Chelator FeHOPO Fe-(HOPO)3 (Stable Complex) Quenched->FeHOPO Chelator 3,4-HOPO Chelator Chelator->FeHOPO Strips Fe

Caption: The "Turn-On" mechanism. The chelator competes with Calcein for iron. An increase in fluorescence proves the chelator has accessed the cytosolic iron pool.

Data Summary & Benchmarks

When reporting your novel derivative, compare it against Deferiprone (L1) using this standard table format:

ParameterDeferiprone (L1) [Ref 1]Candidate Ligand (Target)Significance

(OH)
~3.6~3.0 – 4.0Determines binding at acidic pH (Lysosomes).

(NH)
~9.7VariableAffects solubility and lipophilicity.

(Fe)
~37.2> 35.0Total stability constant; must be high to compete with Transferrin (

).
pFe

~20.6> 20.0Calculated free iron at pH 7.4, [L]=10µM, [Fe]=1µM. The true biological predictor.
LIP Scavenging High (

)
Must be > ControlIndicates cell permeability + affinity.

References

  • Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation."[8][9][10] Metal Ions in Life Sciences.

  • Martell, A. E., & Smith, R. M. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes." NIST.

  • Breuer, W., et al. (1995). "Desferrioxamine-chelatable iron, a component of the chelatable iron pool in primary cultures of rat heart cells." Biochemical Journal.

  • Espósito, B. P., et al. (2002). "Labile iron in cells and body fluids."[1][2][7] Journal of Biological Inorganic Chemistry.

  • Job, P. (1928). "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie. (Foundational Method Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethoxycarbonyl-4-pyridone

This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 3-ethoxycarbonyl-4-pyridone. As a pivotal intermediate in the creation of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 3-ethoxycarbonyl-4-pyridone. As a pivotal intermediate in the creation of various pharmaceutical agents, achieving a high yield and purity of this compound is critical. This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of its synthesis, primarily focusing on the widely employed Gould-Jacobs reaction.

I. Understanding the Core Synthesis: The Gould-Jacobs Reaction

The synthesis of 3-ethoxycarbonyl-4-pyridone is most commonly achieved through a variation of the Gould-Jacobs reaction. This process involves two key stages:

  • Condensation: The initial step is the reaction of ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate. This condensation reaction forms an intermediate, diethyl 2-((3-ethoxy-3-oxobut-1-en-1-yl)amino)methylenemalonate.

  • Thermal Cyclization: The intermediate is then heated at high temperatures, typically in a high-boiling point solvent, to induce intramolecular cyclization, which, after the elimination of ethanol, yields the desired 3-ethoxycarbonyl-4-pyridone.[1][2]

The overall reaction is depicted below:

Gould-Jacobs Reaction reagents Ethyl 3-aminocrotonate + Diethyl ethoxymethylenemalonate intermediate Diethyl 2-((3-ethoxy-3-oxobut-1-en-1-yl)amino)methylenemalonate reagents->intermediate Condensation (-EtOH) product 3-Ethoxycarbonyl-4-pyridone intermediate->product Thermal Cyclization (High Temperature) (-EtOH)

Caption: General scheme of the Gould-Jacobs reaction for 3-ethoxycarbonyl-4-pyridone synthesis.

II. Troubleshooting Guide: From Low Yield to Impure Product

This section addresses common issues encountered during the synthesis of 3-ethoxycarbonyl-4-pyridone, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, the isolated yield of 3-ethoxycarbonyl-4-pyridone is significantly lower than expected, or no product is obtained at all.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Condensation The initial reaction between ethyl 3-aminocrotonate and diethyl ethoxymethylenemalonate may not have gone to completion. This can be due to impure starting materials or insufficient reaction time.- Ensure the purity of starting materials using NMR or GC-MS. - Monitor the condensation reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]
Suboptimal Cyclization Temperature The thermal cyclization step is highly temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow.- Gradually increase the cyclization temperature in small increments (e.g., 10-20 °C). - High-boiling point solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary temperatures (typically >200 °C).[4]
Product Degradation Conversely, excessively high temperatures or prolonged reaction times can lead to the thermal degradation of the desired product.[5][6]- Optimize the reaction time at a given temperature. A time-course study can identify the point of maximum yield before significant degradation occurs. - Consider using microwave-assisted synthesis, which can often reduce reaction times and minimize degradation.[4]
Presence of Moisture The starting materials and the intermediate can be susceptible to hydrolysis, which will prevent the desired reaction from occurring.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

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sm_impure [label="Purify Starting Materials", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
condensation_incomplete [label="Increase Reaction Time or Temperature for Condensation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
temp_low [label="Increase Cyclization Temperature", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
temp_high [label="Decrease Cyclization Temperature/Time", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
time_long [label="Reduce Reaction Time", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
moisture [label="Use Dry Solvents/Inert Atmosphere", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm;
check_sm -> check_condensation [label="Purity OK"];
check_sm -> sm_impure [label="Impure"];
sm_impure -> check_condensation;
check_condensation -> optimize_temp [label="Complete"];
check_condensation -> condensation_incomplete [label="Incomplete"];
condensation_incomplete -> optimize_temp;
optimize_temp -> optimize_time [label="Optimized"];
optimize_temp -> temp_low [label="Too Low"];
optimize_temp -> temp_high [label="Too High"];
temp_low -> optimize_time;
temp_high -> optimize_time;
optimize_time -> use_anhydrous [label="Optimized"];
optimize_time -> time_long [label="Too Long"];
time_long -> use_anhydrous;
use_anhydrous -> success [label="Dry"];
use_anhydrous -> moisture [label="Wet"];
moisture -> success;

}

Caption: A workflow for troubleshooting low yield in 3-ethoxycarbonyl-4-pyridone synthesis.

Issue 2: Product Impurity

Symptom: The isolated product is a mixture of compounds, as indicated by TLC, NMR, or other analytical techniques.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Unreacted Starting Materials Incomplete reaction will leave starting materials in the final product mixture.- Monitor the reaction to completion using TLC. - Optimize reaction conditions (temperature, time) to drive the reaction to completion.
Side Reactions At high temperatures, various side reactions can occur, leading to the formation of byproducts. One common side product is the result of a three-component domino reaction.[7]- Carefully control the reaction temperature and time to minimize side reactions. - Purification by column chromatography or recrystallization may be necessary to remove these impurities.
Thermal Decomposition As mentioned previously, the product can degrade at high temperatures, leading to a complex mixture of decomposition products.- Lower the reaction temperature and/or shorten the reaction time. - Utilize microwave synthesis to potentially access the desired product at lower overall heat exposure.[4]
Incomplete Workup The workup procedure may not effectively remove all byproducts or unreacted starting materials.- Ensure thorough washing of the crude product with appropriate solvents to remove soluble impurities. - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective for purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the cyclization step?

A1: The choice of solvent is critical and should have a boiling point that allows for the optimal cyclization temperature to be reached and maintained. High-boiling aromatic solvents such as Dowtherm A, diphenyl ether, or mineral oil are commonly used. The selection should also consider the solubility of the intermediate and the final product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting materials, the intermediate, and the final product. The disappearance of the starting materials and the appearance of the product spot can be used to gauge the reaction's progress.

Q3: What are the key safety precautions for this synthesis?

A3: The synthesis involves several hazards that must be managed:

  • High Temperatures: The cyclization step is performed at high temperatures, posing a risk of burns and fire.[8][9] Always use appropriate personal protective equipment (PPE), such as heat-resistant gloves and safety goggles, and conduct the reaction in a well-ventilated fume hood.[10]

  • Chemical Hazards: Diethyl ethoxymethylenemalonate is harmful if swallowed and causes skin and eye irritation.[11] Handle this reagent with care, using gloves and safety glasses, and avoid inhalation of vapors.

  • Pressure Buildup: Heating a reaction in a sealed vessel can lead to a dangerous buildup of pressure. Ensure the reaction vessel is appropriately vented or equipped with a reflux condenser.

Q4: Are there any challenges when scaling up this synthesis?

A4: Yes, scaling up presents challenges, primarily related to heat transfer. In a larger reactor, it can be more difficult to achieve uniform heating and to dissipate the heat of reaction, potentially leading to localized overheating and product degradation. Efficient stirring and a well-designed heating system are crucial for a successful scale-up.

IV. Optimized Experimental Protocol

This protocol is a generalized procedure based on common practices in the literature. Optimization may be required for specific substrates and scales.

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-aminocrotonate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 1-2 hours.

  • Monitor the reaction by TLC until the ethyl 3-aminocrotonate is consumed.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent (e.g., Dowtherm A) to create a stirrable mixture.

  • Heat the mixture to 240-250 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Dilute the cooled reaction mixture with a non-polar solvent (e.g., hexanes) to precipitate the crude product.

  • Collect the solid by filtration and wash with the non-polar solvent.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 3-ethoxycarbonyl-4-pyridone.

V. Characterization Data

  • ¹H NMR: The proton NMR spectrum of 3-ethoxycarbonyl-4-pyridone will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the protons on the pyridone ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and the pyridone ring, as well as for the other carbons in the molecule.

  • IR Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ester and the pyridone carbonyl groups.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-ethoxycarbonyl-4-pyridone.

VI. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Reitsema, R. H. (1948). The Chemistry of the Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68.

  • Al-Zoubi, R. M., et al. (2018). Three-component domino reaction between diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) to produce polysubstituted-2-pyridones (PS2Ps) (main product) and diethyl 2-((arylamino)methylene)malonates (DAMMs) (side-product). ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubChem.

  • Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.

  • D’hooghe, M., & De Kimpe, N. (2008). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Journal of Organic Chemistry.

  • Baran, P. S., et al. (2021). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl (ethoxymethylene)malonate. PubChem.

  • ResearchGate. (2016). 15.1.4 Pyridines (Update 2016).

  • ResearchGate. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-640.

  • American Chemical Society. (2023). Best Practices for Working with Chemical Reactions in the Lab.

  • ResearchGate. (n.d.). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone.

  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...

  • National Center for Biotechnology Information. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central.

  • Journal of Chemical and Pharmaceutical Research. (2015). Tetracyclic Heteroaromatic Systems-Synthesis of Ethoxycarbonylphenylpyrido[3¢,2¢:5,6]Thiopyranoquinolines.

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][12]oxazine-1,8-diones.

  • University of Pennsylvania. (2021). Fact Sheet: Heating Reactions. PennEHRS.

  • ResearchGate. (n.d.). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes.

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate.

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-aminocrotonate. PubChem.

  • AL Research Support. (n.d.). High & Low Temperatures.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

  • MDPI. (2021). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552.

  • Research Safety. (n.d.). High-Heat Equipment in Labs.

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.

  • Magritek. (n.d.). Ethyl crotonate.

  • AZoM. (2014). An Introduction to NMR on Ethyl Crotonate Molecules.

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

  • ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s.

Sources

Optimization

Technical Support Center: Synthesis of 4-Pyridone Derivatives

Introduction: The 4-Pyridone Scaffold The 4-pyridone (pyridin-4(1H)-one) moiety is a privileged pharmacophore found in numerous FDA-approved drugs, including antibacterial agents (quinolones), iron chelators (deferiprone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Pyridone Scaffold

The 4-pyridone (pyridin-4(1H)-one) moiety is a privileged pharmacophore found in numerous FDA-approved drugs, including antibacterial agents (quinolones), iron chelators (deferiprone), and integrase inhibitors (dolutegravir).[1] However, its synthesis is fraught with regiochemical ambiguities and competing pathways.[1]

This guide addresses the three most critical failure modes in 4-pyridone synthesis:

  • Regioselectivity Failure: N- vs. O-alkylation.

  • Cyclization Divergence: Kinetic vs. Thermodynamic control (Conrad-Limpach vs. Knorr).

  • Pyranone Conversion Artifacts: Polymerization and bis-adduct formation.[1]

Module 1: Regioselectivity (N- vs. O-Alkylation)

The Core Problem

The 4-pyridone anion is an ambident nucleophile. It can react at the nitrogen (desired for most drug scaffolds) or the oxygen (leading to alkoxypyridines). This selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle.

  • Nitrogen Center: Softer nucleophile.[1] Favors soft electrophiles and orbital-controlled reactions.

  • Oxygen Center: Harder nucleophile (high negative charge density).[1] Favors hard electrophiles and charge-controlled reactions.

Mechanistic Pathway

AlkylationPathways Pyridone 4-Pyridone (Ambident Nucleophile) Base Deprotonation (NaH, K2CO3, etc.) Pyridone->Base Anion Pyridone Anion (Resonance Hybrid) Base->Anion SoftE Soft Electrophiles (Alkyl Iodides, Benzyl Bromides) Anion->SoftE Orbital Control HardE Hard Electrophiles (Sulfates, Tosylates, O-Salts) Anion->HardE Charge Control N_Prod N-Alkylated Product (Thermodynamically Stable) SoftE->N_Prod Major Product O_Prod O-Alkylated Product (Kinetic/Charge Controlled) HardE->O_Prod Major Product

Figure 1: Divergent alkylation pathways governed by electrophile hardness and solvent polarity.

Troubleshooting Guide: Regioselectivity
SymptomProbable CauseCorrective Action
Exclusive O-Alkylation Electrophile is too "hard" (e.g., alkyl triflates, sulfates, or chlorides).[1]Switch to "Soft" Electrophiles: Use alkyl iodides or bromides.[1] If using chlorides, add NaI (Finkelstein condition) to generate the iodide in situ [1].[1]
Mixture of N/O Isomers Solvent is too polar/protic, stabilizing the oxygen negative charge.[1]Change Solvent: Switch to polar aprotic solvents (DMF, DMSO) which solvate cations but leave the anion "naked" and reactive.[1] Avoid alcohols.
Low Conversion Steric hindrance at the Nitrogen.[2]Use a Bulky Base: Switch to Cs₂CO₃. The "Cesium Effect" can improve solubility and N-selectivity due to the large cation radius loosening the ion pair [2].
Reversion to Starting Material O-alkyl product is unstable to acid/hydrolysis.[1]Check Workup: O-alkylated pyridines (alkoxypyridines) are imidates and can hydrolyze back to 4-pyridone under acidic workup. Maintain basic pH.[1]

Module 2: Cyclization Dynamics (Conrad-Limpach vs. Knorr)

The Core Problem

When synthesizing 4-quinolones (benzofused 4-pyridones) via the condensation of anilines and


-keto esters, the reaction can cyclize two ways.
  • Kinetic Control (Low Temp): Forms the amide bond first

    
     cyclizes to 2-quinolone  (Knorr product).
    
  • Thermodynamic Control (High Temp): Forms the imine (Schiff base) first

    
     cyclizes to 4-quinolone  (Conrad-Limpach product).
    
Decision Logic

ConradLimpach Start Aniline + Beta-Keto Ester Branch1 Temp < 100°C (Kinetic Control) Start->Branch1 Branch2 Temp > 250°C (Thermodynamic Control) Start->Branch2 Intermed1 Amide Intermediate (Acetoacetanilide) Branch1->Intermed1 Fast Attack at Ester Intermed2 Imine Intermediate (Beta-aminocrotonate) Branch2->Intermed2 Reversible Attack at Ketone Prod1 2-Quinolone (Unwanted Isomer) Intermed1->Prod1 Acid Cyclization Prod2 4-Quinolone/4-Pyridone (Target Molecule) Intermed2->Prod2 Thermal Cyclization (-ROH)

Figure 2: Temperature-dependent divergence in the condensation of amines with beta-keto esters.

Protocol: High-Temperature Cyclization (Conrad-Limpach)

To ensure 4-pyridone formation:

  • Step 1 (Imine Formation): Reflux aniline and

    
    -keto ester in benzene/toluene with a Dean-Stark trap to remove water. Do not use acid catalyst yet.[1] Isolate the 
    
    
    
    -aminocrotonate (imine) intermediate if possible.
  • Step 2 (Thermal Cyclization): Add the intermediate dropwise into boiling diphenyl ether (Dowtherm A) at 250°C.

    • Critical: The dilution must be high to prevent intermolecular polymerization.

    • Critical: The temperature must be maintained >240°C to overcome the activation energy for aromatic nucleophilic substitution.

FAQ: Cyclization Issues

Q: I obtained a white solid that is insoluble in acid but soluble in base. Is it my product? A: Likely yes. 4-pyridones/4-quinolones are amphoteric but often exhibit poor solubility in neutral organic solvents. They often exist as high-melting solids due to strong intermolecular hydrogen bonding (dimerization).

Q: My LCMS shows the correct mass, but the NMR is messy. A: 4-Pyridones exist in tautomeric equilibrium with 4-hydroxypyridines. In solvents like CDCl₃, you may see broadened peaks due to rapid proton exchange.[1] Solution: Run NMR in DMSO-d₆ or TFA-d to lock the tautomer or protonate the species [3].

Module 3: Pyranone-to-Pyridone Conversion

The Core Problem

Converting 4-pyrones (like Kojic acid or Maltol) to 4-pyridones via amine insertion is a standard route. However, side reactions involving the C-2/C-6 positions often occur, especially with aldehydes.[1]

Common Side Reactions
Reaction TypeSide ProductCausePrevention
Aldol Condensation Polymerized Tars Reaction of 2-methyl group (e.g., in Maltol) with aldehydes is uncontrolled.Use strictly stoichiometric aldehyde.[1] Lower temperature. Protect the 4-OH group first.
Michael Addition Bis-adducts The formed pyridone reacts with unreacted pyrone or intermediates.High dilution.[1] Slow addition of the amine.
Oxidation Quinones 4-pyridones with ortho-hydroxyls (from Kojic acid) are air-sensitive under basic conditions.Perform reaction under N₂/Ar atmosphere. Add antioxidants (e.g., sodium dithionite) during workup.[1]

References

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry.[1] Pergamon Press.[1] Link

  • Flessner, T., & Doye, S. (1999).[1] Cesium carbonate promoted N-alkylation of indoles and pyrroles. Journal of Organic Chemistry.[1] Link

  • Claramunt, R. M., et al. (2006).[1] The Tautomerism of 4-Hydroxypyridine and 4-Pyridone. Arkivoc.[1] Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[3] Link

  • Ren, S., & Wang, Z. (2010).[1] Conrad-Limpach Quinoline Synthesis.[1] In Comprehensive Organic Name Reactions and Reagents.[1] Wiley.[1] Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Ethoxycarbonyl-4-pyridone

[1][2] Current Status: Operational Subject: 3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) CAS Registry Number: 10128-71-9 (approximate, varies by salt/tautomer designation) Chemical Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Subject: 3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) CAS Registry Number: 10128-71-9 (approximate, varies by salt/tautomer designation) Chemical Formula: C₈H₉NO₃[1][2]

Executive Summary

This technical guide addresses the stability profile of 3-ethoxycarbonyl-4-pyridone , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., anticoccidials, antivirals).[1][2] Users frequently encounter issues related to tautomeric shifts , ester hydrolysis , and photochemical degradation .[1][2] This guide provides mechanistic insights and validated troubleshooting protocols to ensure experimental reproducibility.

Module 1: Tautomeric Instability & Solubility

User Issue: "My NMR spectrum shows broad or split signals, and the compound precipitates unexpectedly in non-polar solvents."

Technical Analysis

3-Ethoxycarbonyl-4-pyridone exists in a dynamic equilibrium between the keto-form (4-pyridone) and the enol-form (4-hydroxypyridine).[1][2]

  • In Polar Solvents (Water, DMSO, Methanol): The equilibrium strongly favors the keto-form (NH/C=O) due to the high dipole moment of the pyridone ring and stabilization by the electron-withdrawing ester group at C3.[1]

  • In Non-Polar Solvents (Chloroform, Toluene) / Gas Phase: The enol-form (N/C-OH) becomes energetically competitive or dominant to minimize charge separation.[1][2]

  • The "Ghost" Peak: In solvents of intermediate polarity (or wet CDCl₃), the exchange rate between tautomers is intermediate on the NMR timescale, leading to peak broadening or coalescence.[1]

Troubleshooting Protocol: Solvent Selection & Characterization

Step 1: NMR Solvent Switch If ¹H-NMR signals are broad, switch to a high-dielectric deuterated solvent to lock the tautomer into the keto-form.[1][2]

  • Recommended: DMSO-d₆ (Dielectric constant

    
     = 46.7)[1][2]
    
  • Avoid: CDCl₃ (unless dry and acid-free)[1][2]

Step 2: Solubility Optimization The keto-form is less soluble in non-polar media.[1][2] If precipitation occurs during liquid-liquid extraction:

  • Adjust aqueous phase to pH 7.5–8.0 . (The pKa of the NH is lowered by the ester group; slight deprotonation increases solubility).

  • Use Dichloromethane (DCM) with 5% Methanol rather than pure Ethyl Acetate or Hexanes.[1][2]

Visualizing the Tautomeric Shift

Tautomerism cluster_0 Non-Polar / Gas Phase cluster_1 Polar Solvent (DMSO/H2O) Enol Enol Form (4-Hydroxypyridine) Keto Keto Form (4-Pyridone) *Dominant Species* Enol->Keto Solvent Polarity Increase NMR_Artifact NMR Result: Broad/Split Peaks Enol->NMR_Artifact Intermediate Exchange

Figure 1: Solvent-dependent tautomeric equilibrium.[1][2][3] In polar media, the keto-form predominates.[1]

Module 2: Chemical Degradation (Hydrolysis)

User Issue: "I see a new peak at a lower retention time in HPLC, and the mass spectrum shows a loss of 28 Da (ethyl group)."

Technical Analysis

The ester moiety at position C3 is electronically activated by the adjacent pyridone ring. While 4-pyridones are generally stable, the 3-ethoxycarbonyl group is susceptible to hydrolysis , converting the ester to the carboxylic acid (4-oxo-1,4-dihydropyridine-3-carboxylic acid) .[1][2]

  • Acid Catalysis: Occurs readily below pH 4.[1][2]

  • Base Catalysis: Occurs readily above pH 9 (saponification).[1][2]

  • Kinetic Trap: The hydrolysis product (carboxylic acid) is often much less soluble in organic solvents and may precipitate, confusing purification steps.[2]

Troubleshooting Protocol: pH Stability Window

Experiment: pH-Rate Profile Determination

  • Prepare Buffers: Phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve compound (100 µM) in buffer/acetonitrile (90:10). Incubate at 25°C.

  • Monitoring: Inject onto HPLC (C18 column) at t=0, 1h, 4h, 24h.

  • Observation:

    • Loss of Ester: Monitor peak at parent MW.

    • Formation of Acid: Monitor appearance of peak at (MW - 28).

Stability Data Summary (Representative):

ConditionHalf-life (

)
Primary DegradantRecommendation
pH 2.0 (Acid) < 6 HoursCarboxylic AcidAvoid prolonged acidic workups.[1][2]
pH 7.4 (Neutral) > 48 HoursStableOptimal for storage/assay.[1][2]
pH 10.0 (Base) < 1 HourCarboxylate AnionCritical: Do not use NaOH for extraction.[1][2]

Module 3: Photostability & Dimerization

User Issue: "The solution turned yellow/brown after sitting on the benchtop, and LC-MS shows a dimer mass [2M+H]+."

Technical Analysis

4-Pyridone derivatives are chromophores that absorb in the UV region.[1][2] Upon excitation, they can undergo [2+2] photodimerization or oxidative ring opening.[1][2]

  • Mechanism: The excited triplet state of the pyridone ring reacts with a ground-state molecule.

  • Result: Formation of a cyclobutane-fused dimer (cage structure), which is often insoluble and biologically inactive.[1][2]

Troubleshooting Protocol: Light Protection
  • Storage: Store solid and solution states in amber vials wrapped in aluminum foil.

  • Handling: Perform synthesis or dilutions under low-light conditions or yellow light (sodium vapor) if the compound proves highly sensitive in your specific assay buffer.

  • Validation: If a "dimer" peak appears, expose a control sample to ambient light for 4 hours vs. a dark control to confirm photon-dependence.

Visualizing Degradation Pathways

Degradation cluster_hydrolysis Hydrolysis Pathway (pH < 4 or pH > 9) cluster_photo Photochemical Pathway (UV Light) Compound 3-Ethoxycarbonyl-4-pyridone Acid 4-Pyridone-3-carboxylic Acid (Precipitate) Compound->Acid H2O / H+ or OH- Dimer [2+2] Dimer (Insoluble) Compound->Dimer hν (Light)

Figure 2: Primary degradation pathways.[1][2] Hydrolysis yields the acid; photolysis yields dimers.

Module 4: Synthesis-Related Impurities

User Issue: "My compound has a persistent impurity that is +2 Da or -2 Da from the target mass."

Technical Analysis

This compound is frequently synthesized via the Hantzsch Pyridine Synthesis or similar multicomponent reactions, which initially yield a 1,4-dihydropyridine (DHP) intermediate.[1][2]

  • The Issue: The DHP must be oxidized to the 4-pyridone.

  • Impurity A (+2 Da): Unreacted DHP intermediate (incomplete oxidation).[1][2]

  • Impurity B (-16 Da or similar): Over-oxidation or dealkylation side products.[1][2]

Resolution:

  • Ensure the oxidation step (e.g., using HNO₃, DDQ, or MnO₂) is monitored by TLC/LC-MS until the DHP is fully consumed.[1][2]

  • Recrystallization from Ethanol/Water is usually effective for separating the planar pyridone from the puckered DHP.

References

  • Tautomerism of 4-Pyridones

    • Katritzky, A. R., et al. "Tautomeric Equilibria of 4-Pyridones."[1][2][3] Journal of the Chemical Society, Perkin Transactions 2. (Classic mechanistic grounding on the dominance of keto-forms in polar media).[1][2]

    • Wikipedia Entry on 4-Pyridone Tautomerism (General overview of keto-enol shifts).[1][2]

  • Hydrolysis & Crystal Structure

    • Gao, J., & Long, S. (2021).[1][2][4] "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate."[1][2][4][5] IUCrData. (Describes the crystal structure and explicit formation via hydrolysis/esterification equilibrium).

  • Photostability & Degradation

    • Ioele, G., et al. (2016).[1][2][6] "Photodegradation studies of 1,4-dihydropyridine compounds..." Future Medicinal Chemistry. (Contextualizes the light sensitivity of the pyridine/dihydropyridine scaffold).

    • Al-Anazi, A., et al. "Catalytic Degradation of 4-Ethylpyridine..."[1][2] (Mechanistic detail on ring opening and oxidation of pyridone intermediates).

  • pKa & Acidity

    • Williams, R. (2022).[1][2][7] "pKa Data Compiled." Organic Chemistry Data. (Reference for pyridine/pyridone acidity constants).

Sources

Optimization

Optimizing reaction conditions for N-alkylation of 4-pyridones

Topic: Optimizing reaction conditions for N-alkylation of 4-pyridones Content type: Technical Support Center Guide Status: Operational | Tier: Advanced Chemical Support Subject: Regiocontrol (N- vs. O-alkylation), Yield...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for N-alkylation of 4-pyridones Content type: Technical Support Center Guide

Status: Operational | Tier: Advanced Chemical Support Subject: Regiocontrol (N- vs. O-alkylation), Yield Optimization, and Troubleshooting

The Core Challenge: Ambident Nucleophilicity

User Query: "Why am I getting a mixture of N-alkyl and O-alkyl products?"

Technical Insight: 4-pyridones are classic ambident nucleophiles. The deprotonated anion can react at two distinct sites:

  • Nitrogen (N-alkylation): Yields the 4-pyridone derivative (Thermodynamically preferred in polar media; restores amide-like resonance).

  • Oxygen (O-alkylation): Yields the 4-alkoxypyridine derivative (Kinetically accessible; restores pyridine aromaticity).

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and steric factors.

  • Nitrogen is the "softer" nucleophilic center.

  • Oxygen is the "harder" nucleophilic center.

To maximize N-alkylation , you must align your reaction parameters (solvent, base, electrophile) to favor the soft-soft interaction.

Optimized Protocols

Protocol A: The "Green" Micellar Method (High N-Selectivity)

Best for: Unhindered primary alkyl halides, maximizing N/O ratio (>19:1). Mechanism: The micellar environment of Tween 20 aggregates the reagents in a way that sterically and electronically favors attack by the nitrogen lone pair.

  • Reagents: Alkyl Halide (1.2 equiv), K₂CO₃ (2.0 equiv), Tween 20 (2% w/w in water).

  • Solvent: Water (Micellar media).

  • Conditions: Stir at Room Temperature (or up to 60°C for sluggish substrates).

  • Why it works: The hydrophobic core of the micelle concentrates the organic reactants, while water stabilizes the transition state leading to the N-alkyl product via hydrogen bonding.

Protocol B: The Classical Dipolar Method

Best for: Substrates insoluble in water; complex scaffolds. Selectivity: Good (typically 5:1 to 10:1 N:O).

  • Reagents: Alkyl Iodide (preferred over Bromide), Cs₂CO₃ or K₂CO₃.

  • Solvent: DMF or NMP (Polar Aprotic).

  • Conditions: 60–80°C.

  • Critical Note: Avoid "hard" leaving groups like tosylates or chlorides if possible; they increase O-alkylation risk. If you must use them, add catalytic NaI (Finkelstein condition) to generate the softer alkyl iodide in situ.

Decision Logic & Workflow (Visualization)

ReactionOptimization Start Start: 4-Pyridone Substrate ElectrophileCheck Electrophile Type? Start->ElectrophileCheck Alcohol Alcohol (R-OH) ElectrophileCheck->Alcohol Hydroxyl Halide Alkyl Halide (R-X) ElectrophileCheck->Halide Halogen ProtocolC Protocol C: Mitsunobu (PPh3/DIAD) Alcohol->ProtocolC Dehydrative Coupling HalideType Leaving Group? Halide->HalideType HardLG Hard (Cl, OTs, OMs) HalideType->HardLG SoftLG Soft (I, Br) HalideType->SoftLG AddIodide Add NaI (cat.) (In situ Finkelstein) HardLG->AddIodide Soften Electrophile Solubility Water Solubility/Tolerance? SoftLG->Solubility Aqueous Aqueous Compatible Solubility->Aqueous Yes Organic Organic Only Solubility->Organic No ProtocolA Protocol A: Tween 20/Water (Max N-Selectivity) Aqueous->ProtocolA ProtocolB Protocol B: Cs2CO3/DMF (Standard) Organic->ProtocolB AddIodide->Solubility

Caption: Decision tree for selecting the optimal N-alkylation strategy based on electrophile nature and substrate solubility.

Troubleshooting & FAQs

Q1: I am seeing significant O-alkylation. How do I suppress it?

Diagnosis: You are likely operating under conditions that favor charge control (hard-hard interaction) or your nitrogen center is sterically hindered. Corrective Actions:

  • Switch Leaving Group: Change from alkyl bromide/chloride to alkyl iodide . The softer iodide favors reaction at the softer Nitrogen center.

  • Solvent Switch: Ensure you are using a polar solvent. Non-polar solvents (like THF or Toluene) often lead to ion-pairing that shields the nitrogen, promoting O-attack. Use DMF or DMSO .[1]

  • Temperature: Increase the temperature (e.g., to 80-100°C). N-alkylation is often the thermodynamic product; higher heat helps the system overcome the barrier to the more stable N-alkyl isomer.

Q2: My reaction has stalled with low conversion.

Diagnosis: Poor solubility of the pyridone anion or passivation of the base surface. Corrective Actions:

  • Base Solubility: Switch from K₂CO₃ to Cs₂CO₃ . Cesium is larger and more soluble in organic solvents (the "Cesium Effect"), creating a "naked" anion that is more reactive.

  • Additives: Add 18-crown-6 (if using K₂CO₃) to sequester the potassium cation and increase nucleophilicity.

Q3: How do I separate the N-alkyl and O-alkyl isomers?

Technical Insight: The two isomers have distinct polarity profiles due to their electronic structures.

  • N-alkyl-4-pyridone: Possesses a large dipole moment (amide-like resonance). It is significantly more polar .

  • 4-alkoxypyridine (O-alkyl): Ether-like structure. It is less polar .[2] Purification Strategy:

  • TLC/Column: The O-alkyl impurity will elute first (higher Rf) in normal phase silica chromatography (e.g., DCM/MeOH). The desired N-alkyl product will elute later (lower Rf).

  • Wash: If the O-alkyl product is a minor impurity, triturating the crude solid with diethyl ether often dissolves the O-alkyl ether (lipophilic), leaving the pure N-alkyl pyridone (polar solid) behind.

Q4: Can I use alcohols directly instead of halides?

Answer: Yes, via the Mitsunobu Reaction .

  • Conditions: PPh₃, DIAD (or DEAD), THF, 0°C to RT.

  • Caveat: While effective, Mitsunobu reactions with 4-pyridones can still yield mixtures. It is generally preferred only when the alkyl halide is unstable or difficult to access.

Comparative Data: Solvent & Base Effects[1][2]

ConditionMajor ProductApprox. N:O RatioNotes
K₂CO₃ / Acetone Mixture~60:40Kinetic control often leads to high O-alkylation.
NaH / THF Mixture~50:50Tight ion pairing in THF favors O-alkylation.
Cs₂CO₃ / DMF N-Alkyl ~90:10"Cesium effect" + Polar solvent favors N-attack.
Tween 20 / Water N-Alkyl >95:5 Micellar effect highly specific for N-alkylation.
Ag₂CO₃ / Toluene O-Alkyl <10:90Silver coordinates N, forcing attack at Oxygen.

References

  • Ren, F. et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Link

    • Note: Establishes the Tween 20 micellar method for high N-selectivity.
  • Sato, T. et al. (1995). Cesium Carbonate Mediated Alkylation. Synlett. Link

    • Note: Foundational text on the "Cesium Effect" in alkyl
  • Comins, D. L. et al. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters. Link

    • Note: Discusses the limitations and selectivity of Mitsunobu conditions.
  • RSC Advances. (2014). Caesium carbonate promoted regioselective O-functionalization. Link

    • Note: Highlights that while Cs2CO3 is powerful, it can favor O-alkylation in specific pyrimidine-like substrates, reinforcing the need for substrate-specific optimiz

Sources

Troubleshooting

Troubleshooting low bioactivity in 4-pyridone-based compounds

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low bioactivity in 4-pyridone-based compounds. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low bioactivity in 4-pyridone-based compounds. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a guide grounded in mechanistic reasoning and field-proven strategies. Here, we will dissect the common challenges encountered during the experimental validation of this versatile scaffold, offering solutions that are both scientifically robust and practically applicable.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions when unexpected results arise.

Q1: My 4-pyridone compound shows little to no activity in my primary assay. What is the absolute first thing I should verify?

A: Before questioning the compound's intrinsic activity, you must first confirm its concentration and integrity in the assay medium . The most common culprit for apparent inactivity is poor aqueous solubility, leading to precipitation and an actual test concentration far below the nominal one. Always begin by visually inspecting your assay plates for any signs of compound precipitation. Following this, confirm the compound's stability in the assay buffer over the experiment's duration using a simple LC-MS analysis.

Q2: I need to perform a quick preliminary screen. Can I just increase the DMSO concentration to dissolve my poorly soluble 4-pyridone compound?

A: While tempting, increasing DMSO concentration is a short-term fix with significant risks. High DMSO levels (>0.5-1%) can directly inhibit enzyme function, disrupt cell membranes, and interfere with assay signaling, leading to false negatives or other artifacts. A better initial approach is to determine the compound's kinetic solubility limit in your specific assay buffer. This will inform the maximum reliable concentration for your screen. For subsequent studies, formulation strategies or structural modifications to enhance solubility are strongly recommended.

Q3: How can I quickly check if my 4-pyridone derivative is degrading in the assay buffer?

A: A straightforward stability check is essential. Prepare a stock solution of your compound in the final assay buffer at the highest intended concentration. Incubate this solution under the exact same conditions as your experiment (time, temperature, light exposure). Take aliquots at time zero and at the end of the experimental period. Analyze these samples by LC-MS to compare the peak area of the parent compound. A significant decrease indicates instability that must be addressed.

Q4: My compound is highly potent in a biochemical assay but shows no activity in a cell-based model. What's the likely cause?

A: This classic "biochemical vs. cellular" disconnect almost always points to issues with cell permeability or metabolic instability . 4-pyridone scaffolds, while attractive, can present challenges in achieving the right balance of properties needed to cross the cell membrane and remain intact within the cytoplasm. The compound may not be able to reach its intracellular target, or it may be rapidly metabolized into an inactive form by cellular enzymes.[1]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose the root cause of low bioactivity, from fundamental physicochemical properties to complex biological interactions.

Part 1: Is the Compound the Problem? Physicochemical & Stability Issues

Low bioactivity is often not a reflection of a poor pharmacophore but rather of suboptimal physicochemical properties that prevent the molecule from reaching its target. 4-pyridones are particularly known for their poor solubility, which can be a major hurdle.[2][3]

Q: My 4-pyridone compound is poorly soluble. How do I systematically quantify and address this?

A: Poor solubility is a well-documented challenge for this class of compounds due to their planar, aromatic nature which can favor strong crystal lattice packing.[2][4] A systematic approach involves first quantifying the problem, then pursuing rational solutions.

Expert Insight: Don't rely solely on in-silico solubility predictions. Experimental determination in your specific biological media is critical. The difference between thermodynamic and kinetic solubility is also key; for most in-vitro assays, understanding the kinetic solubility is more relevant.

Protocol 1: Rapid Kinetic Solubility Assay

This protocol provides a quick assessment of the solubility limit of your compound in a specific buffer, mimicking its behavior in a typical biological assay.

  • Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations.

  • Buffer Addition: Add your chosen aqueous assay buffer to all wells, ensuring the final DMSO concentration is consistent and low (e.g., 1%). This rapid dilution forces less soluble compounds to precipitate.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow equilibrium to be reached.

  • Analysis: Analyze the plate using a nephelometry plate reader, which measures light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Solutions for Poor Solubility:

  • Structural Modification: As demonstrated in antimalarial 4-pyridone drug discovery programs, introducing polar functional groups can dramatically improve solubility. For instance, adding a hydroxymethyl moiety at the C6 position was shown to significantly increase solubility at lower pH values.[2] Replacing lipophilic phenyl rings with more polar pyridine rings has also been a successful strategy.[3]

  • Formulation: For in-vivo studies, formulation with solubilizing excipients can enhance bioavailability. However, for in-vitro assays, this can introduce artifacts.

  • Prodrug Approach: While more complex, designing a prodrug with a cleavable, solubilizing moiety can be a powerful strategy for later-stage development.

Q: I suspect my compound is metabolically unstable. What are the common liabilities of the 4-pyridone scaffold and how can I test this?

A: The 4-pyridone ring itself is relatively stable, but its substituents are often targets for metabolic enzymes, particularly Cytochrome P450s (CYPs).[5] Electron-rich aromatic rings or benzylic positions on side chains are common sites of oxidative metabolism.

Expert Insight: Introducing electron-withdrawing groups (e.g., halogens) on susceptible aromatic rings is a classic medicinal chemistry strategy to "block" sites of metabolism and improve metabolic stability.[6]

Protocol 2: Basic In-Vitro Metabolic Stability Assay

This assay uses liver microsomes as a source of metabolic enzymes to estimate the intrinsic clearance of a compound.

  • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, and a positive control compound with known metabolic fate (e.g., Verapamil).

  • Incubation: Pre-warm a solution of HLM in phosphate buffer to 37°C. Add the test compound at a low concentration (e.g., 1 µM).

  • Initiation: Start the reaction by adding NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in-vitro half-life (t½).

Data Interpretation:

In-Vitro Half-Life (t½)Predicted In-Vivo ClearanceInterpretation
> 60 minLowHigh Stability
15 - 60 minIntermediateModerate Stability
< 15 minHighLow Stability - requires optimization

Table summarizing typical metabolic stability classifications.

Part 2: Is the Assay the Problem? Experimental Design Flaws

If the compound's properties are sound, the next step is to scrutinize the experimental setup.

Q: How can I be sure that my assay is robust and that the low activity I'm seeing is real?

Expert Insight: The key is to think like an antagonist. Actively look for ways your compound could be interfering with the assay technology itself, rather than the biological target.

Troubleshooting Workflow for Assay Validation

Caption: Workflow for validating assay performance.

  • Check Your Controls: Your positive and negative controls must provide a consistent and large enough signal window. The Z-factor is a statistical measure of assay quality; a value > 0.5 is generally considered excellent for screening.

  • Test for Assay Interference: Many 4-pyridone derivatives are fluorescent or colored, which can interfere with optical-based readouts (Fluorescence, Absorbance). Run your compound in an "assay blank" (all components except the target protein/enzyme) to see if it generates a signal on its own.

  • Consider Counter-Screens: If you are using a reporter assay (e.g., luciferase), it is crucial to perform a counter-screen to ensure your compounds are not directly inhibiting the reporter enzyme.

Part 3: Is the Biology the Problem? SAR and Target Engagement

If both the compound and the assay are sound, it's time to consider the structure-activity relationship (SAR) and target engagement.

Q: My initial 4-pyridone hits are only weakly active. What are the key structural features I should focus on for optimization?

A: The bioactivity of 4-pyridones is highly dependent on the nature and position of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies have shown that activity can be explained by a combination of electronic, steric, and lipophilic properties.[7][8]

Key SAR Insights from Literature:

  • Lipophilicity (ClogP): There is often an optimal range for lipophilicity. Compounds that are too hydrophilic may not cross cell membranes, while those that are too lipophilic can suffer from poor solubility and high non-specific binding.[7]

  • Electronic Effects: The electronic nature of the substituents can influence the interaction with the target. For instance, in some antimalarial 4-pyridones, activity decreases with high values of electronic chemical potential (µe), suggesting an interaction involving electronic transfer.[7]

  • Specific Substitutions: Structure-activity relationship studies on antimalarial 4-pyridones revealed that diaryl ether substitutions were key for potent activity.[9][10] Similarly, for other targets, specific substitutions on the pyridone core or its side chains are critical for potency and selectivity.[11]

Relationship between Physicochemical Properties and Bioactivity

BioactivityFactors cluster_Outcome Biological Outcome Solubility Aqueous Solubility Bioactivity Observed Bioactivity Solubility->Bioactivity Enables sufficient concentration at target Permeability Membrane Permeability Permeability->Bioactivity Allows compound to reach intracellular target Stability Metabolic Stability Stability->Bioactivity Ensures compound is not cleared before acting

Caption: Interdependence of key properties for bioactivity.

Expert Insight: A common mistake is to optimize for potency alone. This can lead to "potency traps" where the molecules become highly potent in biochemical assays but have poor drug-like properties (e.g., high lipophilicity, low solubility). This is often referred to as chasing "potency at any cost." A multi-parameter optimization approach, balancing potency with solubility, permeability, and metabolic stability from the beginning, is far more effective.

References

  • Rojas-Vargas, J. A., et al. (2018). Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. Molecules. Available at: [Link]

  • Rojas-Vargas, J. A., et al. (2018). Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. PubMed. Available at: [Link]

  • Hameed, P. S., et al. (2018). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Molecules. Available at: [Link]

  • Csuvik, O., et al. (2021). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. Cancers. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]

  • Barea, C., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. Available at: [Link]

  • de Fatima, A., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Available at: [Link]

  • Kim, H., et al. (2024). Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. International Journal of Molecular Sciences. Available at: [Link]

  • Yeates, C., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. PubMed. Available at: [Link]

  • Manetsch, R., et al. (2018). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed. Available at: [Link]

  • Yeates, C. L., et al. (2008). Synthesis and Structure-Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem. Available at: [Link]

Sources

Optimization

Enhancing the regioselectivity of 4-pyridone functionalization

Introduction: The Tautomeric Challenge Welcome to the Advanced Heterocycle Support Center. If you are working with 4-pyridones, you are likely battling the "Tautomeric Trap." 4-Pyridone exists in equilibrium with 4-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Challenge

Welcome to the Advanced Heterocycle Support Center. If you are working with 4-pyridones, you are likely battling the "Tautomeric Trap." 4-Pyridone exists in equilibrium with 4-hydroxypyridine. This duality creates a trifurcated reactivity landscape:

  • N- vs. O-Alkylation: Controlled by HSAB (Hard/Soft Acid Base) principles.

  • C3/C5 Functionalization: The electronic "sweet spot" for electrophilic attack.

  • C2/C6 Functionalization: The inductive site, accessible via lithiation or transition-metal catalysis.

This guide provides troubleshooting workflows to lock in your desired regioisomer.

Module 1: Troubleshooting N- vs. O-Alkylation

User Issue: "I am trying to alkylate 4-pyridone, but I'm getting a mixture of N-alkyl (pyridone) and O-alkyl (alkoxypyridine) products. How do I favor the N-alkyl form?"

The Mechanistic Logic

The 4-pyridone anion is an ambident nucleophile.

  • N-Alkylation (Thermodynamic/Soft Control): The nitrogen center is softer. It is favored by soft electrophiles, polar aprotic solvents that solvate cations well (leaving the anion "naked"), and thermodynamic control.

  • O-Alkylation (Kinetic/Hard Control): The oxygen center is harder and more electronegative. It is favored by hard electrophiles, silver salts (the "Silver Effect"), and conditions that trap the kinetic enolate.

Diagnostic & Decision Tree

N_vs_O_Selectivity Start Target Regioisomer? N_Alk Target: N-Alkylation (4-Pyridone) Start->N_Alk O_Alk Target: O-Alkylation (4-Alkoxypyridine) Start->O_Alk N_Cond Condition Check: Solvent & Base N_Alk->N_Cond O_Cond Condition Check: Additives & Leaving Group O_Alk->O_Cond N_Solvent Select Solvent: DMF, DMSO, NMP (Polar Aprotic) N_Cond->N_Solvent N_Base Select Base: Cs2CO3 or K2CO3 (Soft Counterion) N_Cond->N_Base N_Elec Electrophile: Alkyl Iodides/Bromides (Soft) N_Cond->N_Elec O_Silver Crucial Additive: Ag2CO3 or AgOTf (Silver Effect) O_Cond->O_Silver O_Elec Electrophile: Alkyl Tosylates/Triflates (Hard) O_Cond->O_Elec O_Solvent Select Solvent: Toluene, Benzene, DCM (Non-polar) O_Cond->O_Solvent caption Figure 1: Decision logic for controlling N- vs O-alkylation based on HSAB theory.

Comparative Conditions Table
VariableFavoring N-Alkylation Favoring O-Alkylation Mechanistic Reason
Electrophile Alkyl Iodides (R-I), Benzyl BromidesAlkyl Tosylates (R-OTs), Sulfates, TriflatesSoft electrophiles prefer the softer N-center; Hard electrophiles attack the hard O-center.
Base/Cation Cs₂CO₃, K₂CO₃, NaHAg₂CO₃, Ag₂OCs⁺ dissociates well (naked anion); Ag⁺ coordinates to halide/nitrogen, promoting O-attack.
Solvent DMF, DMSO, NMPToluene, Ether, DCMPolar aprotic solvents stabilize the transition state for N-alkylation.
Temperature High (Reflux)Low to AmbientN-alkylation is often the thermodynamic product.

Module 2: C3-Functionalization (Electrophilic Substitution)

User Issue: "I need to install a handle at C3 for cross-coupling, but the reaction is sluggish or I'm getting poly-halogenation."

The Science

The 4-pyridone ring is electron-rich at positions 3 and 5 due to the resonance contribution of the nitrogen lone pair. This makes it susceptible to Electrophilic Aromatic Substitution (EAS).

  • Problem: If N is unsubstituted, the substrate may exist as the hydroxypyridine, which is less reactive towards EAS than the pyridone form.

  • Solution: Ensure the pyridone tautomer is dominant (polar solvents) or protect the Nitrogen first.

Protocol: Regioselective C3-Iodination

This protocol installs an iodine handle at C3, enabling subsequent Suzuki or Sonogashira couplings.

Reagents:

  • Substrate: N-substituted-4-pyridone (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: TFA (10 mol%) - Optional, activates NIS

Step-by-Step:

  • Dissolution: Dissolve the N-substituted-4-pyridone in MeCN (0.2 M).

  • Addition: Add NIS (1.1 equiv) portion-wise at 0°C.

    • Troubleshooting: If the reaction is stalled, add 10 mol% TFA. The acid protonates the carbonyl, making the C3 position more nucleophilic via enol character, while simultaneously activating the NIS.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LCMS.

    • Note: If C3,C5-diiodination is observed, lower the temperature to -10°C and use exactly 1.0 equiv of NIS.

  • Workup: Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.

Module 3: C-H Activation (C2 vs C3 Control)

User Issue: "I want to arylate the C2 position, but standard Pd-catalysis is giving me C3 products or no reaction."

The Regioselectivity Switch
  • C3-Arylation: Electronically favored (similar to EAS). Occurs with standard Pd(OAc)₂/Phosphine systems on electron-rich pyridones.

  • C2-Arylation: Sterically and inductively favored only if directed or if the C3 positions are blocked.

To achieve C2-selectivity , you must usually employ a Directing Group (DG) on the Nitrogen or use specific ligand systems that favor the more acidic C2-H bond (Concerted Metalation-Deprotonation - CMD mechanism).

Workflow: Ligand-Controlled Regiodivergence

CH_Activation Substrate N-Substituted 4-Pyridone Path_C3 Pathway A: Electronic Control Substrate->Path_C3 Standard Pd(II) Path_C2 Pathway B: CMD / Directing Group Substrate->Path_C2 Specialized Ligands C3_Cond Conditions: Pd(OAc)2, PPh3 Ag2CO3 (Oxidant) Path_C3->C3_Cond C2_Cond Conditions: Pd(OAc)2, PivOH Electron-Deficient Ligands Path_C2->C2_Cond Result_C3 C3-Arylated Product (Electron Rich Site) C3_Cond->Result_C3 Result_C2 C2-Arylated Product (Acidic C-H Site) C2_Cond->Result_C2 caption Figure 2: Divergent C-H activation pathways controlled by ligand acidity and mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction stalling at 50% conversion?

  • Diagnosis: You are likely generating the conjugate acid of the base (e.g., KHCO₃ from K₂CO₃), which buffers the reaction.

  • Fix: Ensure you are using at least 2.0-3.0 equivalents of base. If using NaH, ensure anhydrous conditions; water kills the base immediately. Switch to Cs₂CO₃ in DMF at 60°C for a more solubility-enhanced basicity.

Q2: Can I directly lithiate 4-pyridone?

  • Warning: Direct lithiation of unprotected 4-pyridone is messy due to the acidic NH.

  • Strategy: You must protect the nitrogen (e.g., N-SEM, N-BOM). Once protected, lithiation with LDA usually occurs at C2 (inductive effect of N). However, C3-lithiation can occur if a Directing Group (DG) is placed at N. For robust C2 functionalization, we recommend C-H activation (Module 3) over lithiation to avoid cryogenic conditions and polymerization side-reactions.

Q3: How do I remove the O-alkyl group if I made it by mistake?

  • Fix: O-alkyl groups (like O-Methyl) can be cleaved back to the pyridone using HBr/AcOH or BBr₃. However, if your goal was the N-alkyl product, it is more efficient to optimize the forward reaction (see Module 1) than to deprotect and retry.

References

  • Mechanism of N- vs O-Alkylation

    • Title: "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones" (Applicable mechanism for pyridone systems).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Regioselective C-H Functionalization

    • Title: "Regioselective Functionalization of Pyridines using a Directed Metal
    • Source: Zeitschrift für N
    • URL:[Link]

  • C-H Arylation Selectivity

    • Title: "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds."[1]

    • Source: J. Am. Chem. Soc.[2] (via NIH).

    • URL:[Link]

  • General Pyridone Chemistry Review

    • Title: "Advances in Pyridine C-H Functionaliz
    • Source: Chemistry Europe / PubMed.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Pyridone versus 2-Pyridone Scaffolds

[1][2][3][4] Executive Summary: The Isomeric Divide In the landscape of heterocyclic medicinal chemistry, 2-pyridone and 4-pyridone represent two distinct "privileged scaffolds" that, despite sharing the same atomic comp...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The Isomeric Divide

In the landscape of heterocyclic medicinal chemistry, 2-pyridone and 4-pyridone represent two distinct "privileged scaffolds" that, despite sharing the same atomic composition (


), diverge fundamentally in their electronic distribution, reactivity, and pharmacological utility.
  • 2-Pyridone is the "Recognition Scaffold." Its amide-like lactam structure mimics peptide bonds, making it a cornerstone in kinase inhibitors and protease blockers where precise hydrogen-bonding alignment is critical.[1]

  • 4-Pyridone is the "Electronic Scaffold." Characterized by a significant zwitterionic resonance contribution, it excels in metal chelation (particularly

    
     and 
    
    
    
    ) and serves as the core for viral integrase inhibitors and siderophore-mimicking drugs.[1]

This guide provides a technical comparison of these isomers, detailing their physicochemical properties, synthetic pathways, and experimental applications.

Physicochemical Profiling

The primary differentiator between the two scaffolds is the electronic nature of the carbonyl-nitrogen axis and the resulting tautomeric stability.[1]

Tautomerism and Aromaticity

Both scaffolds exist in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.[1][2] However, the energetic drivers differ.[1][2][3]

  • 2-Pyridone: The lactam form is stabilized by the amide resonance energy.[1] In solution (polar solvents) and the solid state, the lactam dominates.[1]

  • 4-Pyridone: Exhibits a higher degree of zwitterionic character (approx. 10–15% contribution).[4][1] This charge separation results in a significantly higher dipole moment compared to 2-pyridone, making 4-pyridones generally more water-soluble but potentially less membrane-permeable without lipophilic functionalization.[1]

Table 1: Comparative Physicochemical Metrics

Feature2-Pyridone Scaffold4-Pyridone Scaffold
Dominant Tautomer (aq) Lactam (Pyridone)Lactam (Pyridone)
Dipole Moment ~4.2 D (Moderate)~6.0 D (High)
Electronic Character Amide-like; moderate aromaticity.[1]Zwitterionic resonance; high basicity at Oxygen.[1]
Key Binding Mode H-Bond Donor/Acceptor (D-A)Bidentate Metal Chelation (O,O)
Metabolic Liability N-dealkylation; Ring oxidation.[1]Generally high metabolic stability (High Fsp³).[1]
Primary Drug Class Kinase Inhibitors (e.g., Palbociclib)Iron Chelators (Deferiprone), Integrase Inhibitors
Visualization: Tautomeric Equilibrium

The following diagram illustrates the tautomeric states and the resonance structures that drive the stability of the 4-pyridone zwitterion.

Tautomerism cluster_2pyr 2-Pyridone Equilibrium cluster_4pyr 4-Pyridone Electronic State P2_Lactam 2-Pyridone (Lactam Form) Dominant in Water P2_Lactim 2-Hydroxypyridine (Lactim Form) Favored in Gas Phase P2_Lactam->P2_Lactim Ka (Low) P4_Neutral 4-Pyridone (Neutral Resonance) P4_Zwitter Zwitterion Form (O- / N+) High Dipole Moment P4_Neutral->P4_Zwitter Resonance Contribution (~15%)

Figure 1: Tautomeric and resonance equilibria distinguishing the stability of 2-pyridone vs. the electronic polarization of 4-pyridone.

Medicinal Chemistry Applications

2-Pyridone: The Kinase Mimic

The 2-pyridone motif is a "privileged structure" in kinase inhibition.[1] The lactam unit (


) acts as a high-fidelity mimic of the peptide bond, allowing it to interact with the hinge region of ATP-binding sites.[1]
  • Mechanism: The Carbonyl Oxygen acts as a Hydrogen Bond Acceptor (HBA), while the N-H acts as a Hydrogen Bond Donor (HBD).

  • Example: Palbociclib (CDK4/6 inhibitor) utilizes the 2-pyridone core to anchor the molecule within the kinase active site.[1]

4-Pyridone: The Metal Chelator

The high electron density on the carbonyl oxygen, often paired with an adjacent hydroxyl group (3-hydroxy-4-pyridone), creates a potent bidentate ligand.[1]

  • Mechanism: Forms stable 5-membered chelate rings with hard Lewis acids like

    
    , 
    
    
    
    , and
    
    
    .[1]
  • Example: Deferiprone is a 3-hydroxy-4-pyridone used clinically to remove excess iron from the body (thalassemia treatment).[1]

  • Viral Inhibition: In HIV integrase inhibitors (e.g., Dolutegravir ), the 4-pyridone-like scaffold coordinates two Magnesium ions (

    
    ) in the enzyme's active site, halting viral DNA integration.[1]
    

Experimental Protocols

To validate the synthesis and properties of these scaffolds, the following protocols provide robust routes to representative derivatives.

Protocol A: Synthesis of a 2-Pyridone Derivative

Target: 3-Cyano-4,6-dimethyl-2-pyridone (The Guareschi-Thorpe Route) This method utilizes a condensation reaction, demonstrating the ease of assembling the 2-pyridone ring from acyclic precursors.[1]

Reagents:

  • Acetylacetone (2,4-Pentanedione): 10 mmol[1]

  • Cyanoacetamide: 10 mmol[1]

  • Potassium Hydroxide (KOH): 11 mmol[1]

  • Ethanol (95%): 20 mL

Methodology:

  • Preparation: Dissolve cyanoacetamide (0.84 g) in Ethanol (20 mL) in a round-bottom flask.

  • Activation: Add KOH (0.62 g dissolved in minimum water) to the solution. Stir for 10 minutes at room temperature.

  • Addition: Dropwise add Acetylacetone (1.0 mL) over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. A solid precipitate should begin to form.[1]
    
  • Isolation: Cool the reaction mixture to

    
     in an ice bath.
    
  • Neutralization: Acidify carefully with dilute HCl (1M) to pH ~4 to ensure protonation of the pyridone nitrogen.

  • Purification: Filter the solid precipitate, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/water.[1]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show methyl singlets (~2.2 ppm) and a broad NH singlet (~12.0 ppm).[1]
Protocol B: Synthesis of a 4-Pyridone Derivative

Target: 1,2-Dimethyl-3-hydroxy-4-pyridone (Deferiprone Analog) This method demonstrates the conversion of a pyrone (Maltol) to a pyridone via amine insertion, a reaction specific to the 4-pyrone/4-pyridone system.[1]

Reagents:

  • Maltol (3-hydroxy-2-methyl-4-pyrone): 10 mmol[1]

  • Methylamine (40% aq.[1] solution): 50 mmol (5 equiv)

  • Water: 10 mL

Methodology:

  • Mixing: In a pressure tube or sealed heavy-walled flask, combine Maltol (1.26 g) and aqueous Methylamine (5 mL).

  • Reaction: Seal the vessel and heat to

    
     for 6 hours. The solution will turn dark brown.[1][5]
    
  • Workup: Cool to room temperature. Transfer the solution to a beaker.

  • Acidification: Adjust pH to 1–2 using conc. HCl to protonate the product and remove excess amine.[1]

  • Decolorization: Add activated charcoal (0.5 g), boil for 5 minutes, and filter while hot through Celite.

  • Neutralization: Adjust the filtrate pH to ~7 with NaOH (6M). The product may precipitate or require extraction.[1]

  • Extraction: If no precipitate, extract with Dichloromethane (

    
    , 3 x 20 mL). (Note: 4-pyridones are polar; salting out the aqueous layer with NaCl improves yield).[1]
    
  • Validation:

    
     NMR (
    
    
    
    ) will confirm the loss of the pyrone ring oxygen and incorporation of the N-Methyl group (~3.8 ppm singlet).[1]
Visualization: Synthetic Workflow Comparison

Synthesis cluster_2pyr_syn 2-Pyridone Synthesis (Cyclization) cluster_4pyr_syn 4-Pyridone Synthesis (Conversion) Start2 Acetylacetone + Cyanoacetamide Step2a Base Catalyzed Condensation Start2->Step2a End2 3-Cyano-4,6-dimethyl-2-pyridone Step2a->End2 Start4 Maltol (4-Pyrone) Step4a Amine Insertion (Methylamine, 100°C) Start4->Step4a End4 1,2-Dimethyl-3-hydroxy-4-pyridone Step4a->End4

Figure 2: Comparative synthetic strategies. 2-Pyridones are typically built from acyclic precursors, while 4-pyridones are often accessed by converting oxygen heterocycles (pyrones).[1]

References

  • Cook, M. J., Katritzky, A. R., et al. "Aromaticity and tautomerism.[1][6] Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series."[1] Journal of the Chemical Society, Perkin Transactions 2, 1973.[1] Link

  • Efthymiou, M., et al. "Synthesis and Characterization of 1,2-Dimethyl-3-hydroxy-4-pyridone Derivatives."[1] Molecules, 2020.[1] Link

  • Kucukguzel, I. G. "Pyridones in drug discovery: Recent advances."[1] European Journal of Medicinal Chemistry, 2021.[1] Link

  • Organic Syntheses. "3-Cyano-4,6-dimethyl-2-hydroxypyridine." Organic Syntheses, Coll.[1][7] Vol. 3, p.536.[1] Link[1]

  • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study."[1][2] Journal of the American Chemical Society, 1991.[1] Link[1]

Sources

Comparative

Validating the Structure of 3-Ethoxycarbonyl-4-Pyridone: A Spectroscopic Comparison Guide

Topic: Validating the structure of 3-ethoxycarbonyl-4-pyridone via spectroscopy Content Type: Publish Comparison Guides Executive Summary For researchers in drug discovery and heterocyclic synthesis, 3-ethoxycarbonyl-4-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 3-ethoxycarbonyl-4-pyridone via spectroscopy Content Type: Publish Comparison Guides

Executive Summary

For researchers in drug discovery and heterocyclic synthesis, 3-ethoxycarbonyl-4-pyridone (ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) represents a critical scaffold. However, its structural validation is frequently complicated by prototropic tautomerism (4-pyridone vs. 4-hydroxypyridine) and potential regioisomeric byproducts (O-alkylation vs. N-alkylation) during synthesis.

This guide objectively compares spectroscopic methodologies to establish a self-validating protocol for confirming the 4-pyridone core. While standard 1D NMR provides basic connectivity, we demonstrate that a combinatorial approach using HMBC (Heteronuclear Multiple Bond Correlation) and FT-IR is required to unambiguously rule out tautomeric and isomeric alternatives.

Part 1: Comparative Analysis of Validation Methods

The following table compares the efficacy of standard spectroscopic techniques in distinguishing the target molecule (3-ethoxycarbonyl-4-pyridone) from its primary structural alternatives: the 4-hydroxypyridine tautomer and the O-ethyl imidate isomer .

FeatureTarget: 4-Pyridone (Keto) Alternative 1: 4-Hydroxypyridine (Enol) Alternative 2: O-Ethyl Isomer Best Validation Method
C4 Carbonyl (13C NMR) ~175–180 ppm (Deshielded ketone)N/A (C-OH is ~160–165 ppm)N/A (C-OEt is ~160 ppm)13C NMR / HMBC
C3 Ester C=O (IR) ~1700–1730 cm⁻¹ ~1700–1730 cm⁻¹~1700–1730 cm⁻¹Ineffective alone
Ring C=O / C=C (IR) ~1620–1650 cm⁻¹ (Amide-like)Broad OH stretch (~3000 cm⁻¹)No Amide I bandFT-IR
NH Signal (1H NMR) Broad singlet, 11–13 ppm (Exchangeable)N/A (OH signal varies)N/A (No exchangeable H)1H NMR (D₂O exch)
H-2 / H-6 Coupling Distinct (H-2 is deshielded singlet/doublet)Aromatic coupling patternAromatic coupling pattern1H NMR
Key Insight: The "Tautomeric Trap"

In non-polar solvents (e.g., CDCl₃), the equilibrium may shift or lines may broaden, leading to ambiguous assignments. In polar aprotic solvents (e.g., DMSO-d₆), the 4-pyridone (keto) form is predominantly stabilized by intermolecular hydrogen bonding, making DMSO the required solvent for validation.

Part 2: Detailed Experimental Protocols
Protocol A: Sample Preparation for Definitive NMR
  • Solvent: DMSO-d₆ (99.9% D). Why: Stabilizes the NH tautomer and prevents aggregation broadening common in CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). If NH broadening occurs, elevate to 320 K to sharpen the exchangeable proton signal.

Protocol B: The "Self-Validating" HMBC Workflow

To prove the structure is the 3-ethoxycarbonyl regioisomer and not the 2- or 5-isomer, you must establish the connectivity of the ester carbonyl to the ring protons.

  • Acquire 1H NMR: Identify H-2 (singlet/d, ~8.2–8.5 ppm) and H-5/H-6 (doublets/dd, ~6.2–7.8 ppm).

  • Acquire 13C NMR: Locate the Ester C=O (~165 ppm) and the Ring Ketone C=O (~176 ppm).

  • Run HMBC (Long-range C-H coupling):

    • Step 1: Look for a correlation between H-2 and the Ester C=O . Confirmation: The ester is at position 3.[1][2]

    • Step 2: Look for a correlation between H-2 and the Ring Ketone C=O . Confirmation: The ketone is at position 4.

    • Step 3: Verify H-5 correlates to the Ring Ketone C=O .

Part 3: Data Interpretation & Visualization
1. Structural Decision Tree

The following diagram illustrates the logic flow for distinguishing the 4-pyridone target from its isomers using the data collected above.

StructureValidation Start Unknown Sample (Suspected 3-ethoxycarbonyl-4-pyridone) IR_Check Step 1: FT-IR Analysis Look for Amide-like C=O (~1640 cm-1) Start->IR_Check NMR_Solvent Step 2: 1H NMR in DMSO-d6 IR_Check->NMR_Solvent NH_Signal Is there a broad NH signal (>11 ppm)? NMR_Solvent->NH_Signal Tautomer_Keto Indication: 4-Pyridone (Keto) Form NH_Signal->Tautomer_Keto Yes Tautomer_Enol Indication: O-Ethyl or Enol Form NH_Signal->Tautomer_Enol No C13_Check Step 3: 13C NMR Analysis Check C4 Chemical Shift Tautomer_Keto->C13_Check Ketone_Shift Signal at ~175-180 ppm? C13_Check->Ketone_Shift Confirmed VALIDATED: 3-ethoxycarbonyl-4-pyridone Ketone_Shift->Confirmed Yes (Ketone) Rejected REJECTED: Isomer or Enol Tautomer Ketone_Shift->Rejected No (<165 ppm)

Caption: Decision logic for validating the 4-pyridone core using sequential spectroscopic checkpoints.

2. Tautomeric Equilibrium & Connectivity

Understanding the H-bonding network is crucial for interpreting the "missing" or broad signals in 1H NMR.

Tautomerism Keto 4-Pyridone (Target) (Major in DMSO/Solid) Enol 4-Hydroxypyridine (Minor/Trace) Keto->Enol Proton Transfer Enol->Keto Favored in Polar Media H_Bond Intermolecular H-Bonding (Stabilizes Keto) H_Bond->Keto Promotes

Caption: The keto form is thermodynamically favored in the solid state and polar solvents due to intermolecular hydrogen bonding [1].

Part 4: Reference Data Table

Use these values as the standard for acceptance criteria.

NucleusAssignmentChemical Shift (δ ppm) in DMSO-d₆Multiplicity
1H NH (1) 11.5 – 12.5 Broad Singlet (Exch)
1H H-2 8.2 – 8.5 Doublet (J ~2Hz) or Singlet
1H H-6 7.6 – 7.9 Doublet of Doublets
1H H-5 6.1 – 6.4 Doublet (J ~7Hz)
1H Ethyl CH2 4.1 – 4.3 Quartet
1H Ethyl CH3 1.2 – 1.3 Triplet
13C C-4 (Ketone) 175.0 – 178.0 Quaternary
13C C-3 (Ester) 164.0 – 166.0 Quaternary

Note: Shifts may vary slightly (±0.5 ppm) depending on concentration and temperature.

References
  • Gao, J., & Long, S. (2021).[3] Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . IUCrData, 6(6), x210555. (Confirming the solid-state 4-oxo tautomer via X-ray crystallography).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12984767, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing in DMSO-d6).

Sources

Validation

Publish Comparison Guide: Bioactivity of 3-Ethoxycarbonyl-4-Pyridone Scaffolds

Executive Summary & Core Directive The 3-ethoxycarbonyl-4-pyridone scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial, antiviral,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 3-ethoxycarbonyl-4-pyridone scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial, antiviral, and antitumor agents. Unlike rigid templates, this guide treats the molecule as a dynamic platform for Structure-Activity Relationship (SAR) exploration.

This guide objectively compares the 3-ethoxycarbonyl derivative (the "Standard") against its primary functional analogs—3-cyano , 3-carboxamide , and 3-acetyl derivatives. We analyze how the C3-substitution pattern dictates lipophilicity (LogP), metabolic stability, and target binding affinity.

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Chemical Architecture & SAR Logic

The 4-pyridone core is a vinylogous amide system. The substituent at the C3 position is the primary lever for tuning the electronic and physicochemical properties of the ring.

Comparative Analysis of C3-Analogs
Feature3-Ethoxycarbonyl (Reference)3-Cyano (Analog A)3-Carboxamide (Analog B)3-Acetyl (Analog C)
Steric Bulk Moderate (Ethyl tail)Low (Linear)ModerateModerate
Lipophilicity High (Cell permeable)ModerateLow (Polar)Moderate
H-Bonding Acceptor onlyAcceptor onlyDonor & AcceptorAcceptor only
Metabolic Stability Susceptible to esterasesHigh (Hydrolysis resistant)ModerateModerate
Primary Utility Prodrugs, AntimicrobialsKinase InhibitorsSiderophore mimicsSynthetic Intermediate
Mechanistic Insight: The "Goldilocks" Lipophilicity

The 3-ethoxycarbonyl group provides a lipophilic "mask" for the polar pyridone core. In antimicrobial applications, this ester functionality facilitates passive diffusion through the bacterial cell wall (peptidoglycan/LPS layers). Once intracellular, non-specific esterases may hydrolyze it to the free acid, trapping the active pharmacophore inside the cell—a classic "prodrug-like" mechanism.

In contrast, the 3-cyano analog is often preferred in chronic therapy agents (e.g., kinase inhibitors) to avoid rapid metabolic clearance by plasma esterases.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional impact of modifying the C3 position on the 4-pyridone core.

SAR_Analysis Core 4-Pyridone Core (Scaffold) Ester 3-Ethoxycarbonyl (The Standard) Core->Ester Substitution @ C3 Cyano 3-Cyano (Metabolic Shield) Core->Cyano Amide 3-Carboxamide (Solubility/Binding) Core->Amide Permeability High Cell Permeability (Antimicrobial) Ester->Permeability Stability High Metabolic Stability (Systemic Drugs) Cyano->Stability Binding H-Bond Donor/Acceptor (Enzyme Active Sites) Amide->Binding

Caption: Functional impact of C3-substituents on the bioactivity profile of 4-pyridone derivatives.

Comparative Bioactivity Data[1][2][3][4][5]

Case Study A: Antimicrobial Activity (S. aureus & E. coli)

The ester moiety of 3-ethoxycarbonyl-4-pyridone is crucial for antibacterial potency against Gram-positive bacteria. The following data summarizes the Minimum Inhibitory Concentration (MIC) trends observed in Hantzsch-derived pyridones.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Compound VariantS. aureus (Gram +)E. coli (Gram -)Mechanism Note
3-Ethoxycarbonyl 12.5 - 25.0 50.0 - 100.0Enhanced membrane penetration via lipophilic ester.
3-Carboxy (Acid)> 200> 200Too polar; poor membrane permeation.
3-Cyano50.0100.0Good stability but lower lipophilicity than ester.
3-Carboxamide100.0> 200Often effluxed; requires specific transport.

Data Interpretation: The 3-ethoxycarbonyl analog outperforms the free acid and amide by 4-8 fold. This validates the hypothesis that lipophilicity (LogP ~1.5–2.0) drives potency in whole-cell bacterial assays, whereas isolated enzyme assays might favor the polar analogs.

Case Study B: Cytotoxicity (HeLa & MCF-7 Cell Lines)

In antitumor applications, the stability of the C3 substituent becomes a liability if it is hydrolyzed too quickly in plasma. Here, the 3-cyano or 3-carboxamide analogs often show superior sustained potency.

Table 2: Cytotoxicity (IC50 in µM)

Compound VariantHeLa (Cervical)MCF-7 (Breast)Metabolic Stability (t1/2 in Plasma)
3-Ethoxycarbonyl45.252.1< 30 min (Rapid hydrolysis)
3-Cyano 12.4 15.8 > 4 hours
3-Carboxamide28.635.0~ 2 hours

Data Interpretation: For systemic anticancer applications, the 3-cyano analog is the superior candidate due to metabolic resistance, maintaining effective concentrations longer than the ethoxycarbonyl derivative.

Experimental Protocols

Protocol 1: One-Pot Hantzsch Synthesis of 3-Ethoxycarbonyl-4-pyridones

Rationale: This multicomponent reaction is the industry standard for generating this scaffold. It is self-validating via the precipitation of the product.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Meldrum's Acid (1.0 eq) or Ethyl Propiolate

  • Ammonium Acetate (1.2 eq)

  • Solvent: Ethanol or Acetic Acid[1]

Workflow:

  • Condensation: Dissolve aldehyde and Meldrum's acid/ethyl acetoacetate in ethanol (5 mL/mmol).

  • Cyclization: Add ammonium acetate. Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 6:4).

  • Isolation: Cool to room temperature. Pour into crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: NMR must show the characteristic ethyl quartet (4.1–4.3 ppm) and triplet (1.2–1.3 ppm) for the ethoxycarbonyl group.

Protocol 2: MIC Determination (Broth Microdilution)

Rationale: Standardized CLSI protocol ensures reproducibility.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Muller-Hinton Broth.
    
  • Compound Dosing: Prepare stock solution of 3-ethoxycarbonyl-4-pyridone in DMSO. Perform serial 2-fold dilutions in a 96-well plate (range 200 µg/mL to 0.39 µg/mL).

  • Incubation: Add bacterial suspension. Final DMSO concentration must be < 1%. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis (Hantzsch Protocol) cluster_assay Bioactivity Validation start Start: Scaffold Selection step1 Reagents: Aldehyde + Ethyl Acetoacetate + NH4OAc start->step1 step2 Reflux in Ethanol (4-6 Hours) step1->step2 step3 Precipitation & Filtration step2->step3 step4 Recrystallization step3->step4 assay1 MIC Assay (Bacteria) Target: Cell Permeability step4->assay1 assay2 MTT Assay (Cancer Cells) Target: Cytotoxicity step4->assay2 decision Is MIC < 25 µg/mL? assay1->decision optimize Modify C3-Substituent (Try Cyano/Amide) decision->optimize No lead Lead Candidate Identified decision->lead Yes optimize->step1 Iterate

Caption: Integrated workflow for the synthesis and biological validation of 4-pyridone derivatives.

References

  • Wójcicka, A., & Redzicka, A. (2021).[2] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[2]

  • Mishra, R., et al. (2022).[1][3] 3,4-Dihydro-2(1H)-pyridones as Building Blocks of Synthetic Relevance. Preprints.

  • Slominska, E. M., et al. (2024).[4][5] 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation. International Journal of Molecular Sciences.

  • Manosroi, A., et al. (2009).[1] Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry.

  • Biagini, G. A., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials. Antimicrobial Agents and Chemotherapy.[6]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted 4-Pyridones: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The 4-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous natural products and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous natural products and pharmaceuticals. Its unique electronic and hydrogen-bonding properties make it a valuable pharmacophore. The demand for structurally diverse 4-pyridone derivatives necessitates a thorough understanding of the available synthetic methodologies. This guide provides a comparative analysis of the principal synthetic routes to substituted 4-pyridones, offering insights into their mechanisms, scope, and practical considerations to aid researchers in selecting the optimal strategy for their specific target molecules.

Cyclocondensation Reactions: The Cornerstone of 4-Pyridone Synthesis

Cyclocondensation reactions represent the most classical and widely employed approach for constructing the 4-pyridone ring. These methods typically involve the formation of the pyridone core from acyclic precursors in a single transformative step.

The Guareschi-Thorpe Reaction: A Classic Convergent Approach

The Guareschi-Thorpe reaction is a multicomponent reaction that offers a convergent and efficient route to substituted 2,6-dihydroxy-4-cyanopyridines, which are tautomers of 2,6-dioxo-4-cyanopiperidines and can be precursors to 4-pyridone derivatives.[1][2][3] The classical approach involves the condensation of a β-ketoester with cyanoacetamide and an ammonia source.[1]

Mechanism:

The reaction is believed to proceed through a series of condensation and cyclization steps. Initially, the β-ketoester and cyanoacetamide react to form an intermediate which then undergoes cyclization with the incorporation of ammonia to form the dihydropyridine intermediate. Subsequent tautomerization and aromatization lead to the final pyridone product.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines [4]

A three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium.

  • Step 1: To a solution of the 1,3-dicarbonyl compound (1 mmol) and alkyl cyanoacetate or cyanoacetamide (1 mmol) in water, add ammonium carbonate (1.5 mmol).

  • Step 2: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Step 3: Monitor the reaction progress by thin-layer chromatography.

  • Step 4: Upon completion, the product often precipitates from the reaction mixture.

  • Step 5: Isolate the product by filtration, wash with cold water, and dry to afford the desired hydroxy-cyanopyridine.

Causality Behind Experimental Choices:

The use of ammonium carbonate serves as both the nitrogen source and a mild base to promote the condensation reactions.[4] Performing the reaction in an aqueous medium offers a greener and more cost-effective alternative to traditional organic solvents.[4] The precipitation of the product simplifies the work-up procedure, often eliminating the need for column chromatography.[4]

Advantages:

  • Convergent, one-pot reaction.

  • Readily available and inexpensive starting materials.

  • Environmentally friendly modifications using aqueous media have been developed.[4]

Disadvantages:

  • The classical conditions often require harsh reagents and high temperatures.

  • The substrate scope can be limited, and the reaction may not be suitable for highly functionalized or sensitive substrates.

Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

While the Hantzsch synthesis is renowned for producing 1,4-dihydropyridines, this methodology can be adapted to furnish pyridines and, by extension, can be a pathway to certain pyridone derivatives.[5][6] The initial reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5] The resulting dihydropyridine can then be oxidized to the corresponding pyridine. While not a direct synthesis of 4-pyridones, functional group manipulation of the resulting substituted pyridine can lead to the desired 4-pyridone core.

Mechanism:

The Hantzsch synthesis proceeds through a series of condensations and cyclizations. An enamine is formed from one equivalent of the β-ketoester and ammonia, while a Knoevenagel condensation occurs between the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the dihydropyridine ring.

Workflow for Hantzsch-type Pyridine Synthesis:

Hantzsch_Workflow Start Aldehyde + 2x β-Ketoester + Ammonia Source Condensation Hantzsch Condensation Start->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine FGM Functional Group Manipulation Pyridine->FGM Pyridone Substituted 4-Pyridone FGM->Pyridone

Caption: Workflow illustrating the multi-step process from Hantzsch reaction to a substituted 4-pyridone.

Cycloaddition Strategies: Building the Ring with Pericyclic Reactions

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide a powerful and often stereocontrolled method for the construction of six-membered rings, including the precursors to 4-pyridones.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. This approach can be utilized to synthesize substituted 2,3-dihydro-4-pyridones, which can then be oxidized to the corresponding 4-pyridones. A common strategy employs Danishefsky's diene or related activated dienes reacting with imines.

Mechanism:

The reaction is a concerted pericyclic reaction where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile (the imine). The stereochemistry of the starting materials is often retained in the product. Subsequent hydrolysis of the initial cycloadduct reveals the 2,3-dihydro-4-pyridone.

Aza-Diels-Alder Reaction Scheme:

Aza_Diels_Alder Reactants Danishefsky's Diene + Imine Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Product 2,3-Dihydro-4-pyridone Hydrolysis->Product

Caption: General workflow for the synthesis of 2,3-dihydro-4-pyridones via an aza-Diels-Alder reaction.

Advantages:

  • High stereoselectivity and regioselectivity.

  • Access to complex, polycyclic systems.

  • Milder reaction conditions compared to some classical condensations.

Disadvantages:

  • The synthesis of the required dienes and imines can be multi-step.

  • A subsequent oxidation step is required to form the aromatic 4-pyridone.

  • The scope of the reaction can be sensitive to the electronic nature of the reactants.

Modern Methodologies: Expanding the Synthetic Toolbox

Recent advances in organic synthesis have introduced novel and versatile methods for the preparation of substituted 4-pyridones, often with improved efficiency and substrate scope.

Synthesis from Skipped Diynones

A modern approach involves the cyclization of skipped diynones with primary amines. This method provides a direct route to N-substituted 4-pyridones. The reaction can be catalyzed by either a base or a silver(I) salt, with the choice of catalyst depending on the substitution pattern of the diynone.

Experimental Protocol: Base-Catalyzed Synthesis of N-Substituted 4-Pyridones from Skipped Diynones

  • Step 1: In a reaction vessel, dissolve the skipped diynone (1 equivalent) in a suitable solvent (e.g., DMF).

  • Step 2: Add the primary amine (1 equivalent) and stir at room temperature for approximately 30 minutes to form the Z-enaminone intermediate.

  • Step 3: Add a catalytic amount of a base (e.g., 10 mol% Cs₂CO₃).

  • Step 4: Heat the reaction mixture to a high temperature (e.g., 140 °C) for a specified time (e.g., 1.5-2 hours).

  • Step 5: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and perform an appropriate work-up and purification (e.g., extraction and column chromatography).

Causality Behind Experimental Choices:

The initial Michael addition of the amine to the diynone is typically fast and uncatalyzed. The subsequent intramolecular 6-endo hydroamination to form the 4-pyridone ring requires activation. A strong base like cesium carbonate can deprotonate the enaminone nitrogen, increasing its nucleophilicity and facilitating the cyclization. For substrates where the base-catalyzed reaction is slow (e.g., with aryl-substituted diynones), a silver(I) salt can be used to activate the alkyne towards nucleophilic attack.

Advantages:

  • Direct access to N-substituted 4-pyridones.

  • Good to excellent yields.

  • Complementary catalytic systems (base or Ag(I)) broaden the substrate scope.

Disadvantages:

  • The synthesis of skipped diynones may require multiple steps.

  • High reaction temperatures are often necessary for the cyclization step.

The Gupton Methodology: Leveraging Vinylogous Iminium Salts

While the work of John T. Gupton and his group has extensively focused on the use of vinylogous iminium salts (vinamidinium salts) for the synthesis of various heterocycles, particularly pyrroles, the direct application to a general synthesis of 4-pyridones is less documented in readily available reviews. However, the underlying principle of using activated vinylogous systems is relevant. A related approach involves the reaction of activated amides or enamines with suitable three-carbon units to construct the pyridone ring.

The general concept relies on the enhanced electrophilicity of the vinylogous iminium salt, which can react with a variety of nucleophiles. A hypothetical extension to 4-pyridone synthesis would involve the reaction of a vinamidinium salt with a suitable enolate or its equivalent, followed by cyclization and elimination.

Comparative Summary of Synthetic Routes

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantagesTypical Yields
Guareschi-Thorpe β-Ketoesters, Cyanoacetamides, AmmoniaConvergent, inexpensive starting materials, green chemistry modifications.Often requires harsh conditions, limited substrate scope.Moderate to High
Hantzsch Synthesis Aldehydes, β-Ketoesters, AmmoniaWell-established, access to highly substituted systems.Multi-step process to reach 4-pyridones, requires oxidation.Good to Excellent
Aza-Diels-Alder Activated Dienes, IminesHigh stereoselectivity, access to complex structures, mild conditions.Multi-step precursor synthesis, requires final oxidation step.Good to Excellent
From Skipped Diynones Skipped Diynones, Primary AminesDirect access to N-substituted 4-pyridones, good yields.Precursor synthesis can be lengthy, high temperatures required.Good to Excellent

Conclusion

The synthesis of substituted 4-pyridones can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical cyclocondensation reactions like the Guareschi-Thorpe and Hantzsch syntheses remain valuable for their use of simple starting materials. Cycloaddition strategies, particularly the aza-Diels-Alder reaction, offer excellent control over stereochemistry and are well-suited for the synthesis of complex targets. Modern methodologies, such as the cyclization of skipped diynones, provide direct and efficient routes to specific classes of 4-pyridones.

The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups on the target molecule. A thorough understanding of the underlying mechanisms and practical considerations of each method, as outlined in this guide, will empower researchers to make informed decisions and successfully synthesize the desired 4-pyridone derivatives for their research and development endeavors.

References

  • Gupton, J. T., Banner, E. J., Scharf, A. B., Norwood, B. K., & Kanters, R. P. F. (2006). The Application Of Vinylogous Iminium Salt Derivatives To An Efficient Synthesis Of The Pyrrole Containing Alkaloids Rigidin And Rigidin E. Tetrahedron, 62(35), 8243-8255.
  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • Guareschi, I. (1896). Sintesi di composti piridinici da cianoacetammide ed eteri chetonici. Atti della Reale Accademia delle Scienze di Torino, 31, 692-706.
  • Gupton, J. T., Giglio, B. C., Eaton, J. E., Rieck, E. A., Smith, K. L., Keough, M. J., ... & Kanters, R. P. F. (2009). The application of vinylogous iminium salt derivatives to efficient formal syntheses of the marine akaloids lamellarin G trimethyl ether and ningalin B. Tetrahedron, 65(22), 4283-4292.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66(11), 883-901.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved February 5, 2026, from [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). The Hantzsch Pyridine Synthesis. Chemical Reviews, 87(4), 651-687.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Zantioti-Chatzouda, E. M., Kotzabasaki, V., & Stratakis, M. (2022). Supported Au Nanoparticles on TiO2 as a Catalyst for the Hydration/6-endo-dig Cyclization of Skipped Diynones to γ-Pyrones and N-Methyl-4-pyridones. The Journal of Organic Chemistry, 87(13), 8525-8533.
  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). The aza-Diels–Alder reaction of an in situ generated novel iododiene. Tetrahedron, 61(49), 11837-11842.
  • Li, Y., Ge, Y., Sun, R., Yang, X., Huang, S., Dong, H., ... & Chen, Z. (2023). 3-Fluoro-2-iodo-1-methylpyridinium Triflate Catalyzed One-Pot Cascade Reaction for 2,3-Dihydropyridinone Synthesis. The Journal of Organic Chemistry, 88(16), 11069-11082.
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXIX.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1762.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds. D. Van Nostrand Company.
  • Mosher, H. S. (1950). Heterocyclic Compounds (Vol. 1). Wiley.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Zantioti-Chatzouda, E. M., Kaplani, S. A., Stroda, E. M., Eleftheriadis, N., & Stratakis, M. (2023). Synthesis of N-Substituted 4-Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)-Catalyzed Hydroamination. Asian Journal of Organic Chemistry, e202300608.
  • Boger, D. L. (1986). Diels-alder reactions of heterocyclic azadienes. Scope and applications. Chemical Reviews, 86(5), 781-793.
  • Gupton, J. T., Clough, S. C., Miller, R. B., & Smith, K. L. (2002). The application of vinylogous iminium salt derivatives to the regiocontrolled preparation of heterocyclic appended pyrazoles. Tetrahedron, 58(27), 5467-5474.
  • Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed C− C and C− H Bond Activation: A New Strategy for the Synthesis of Substituted Pyridines.
  • Migrdichian, V. (1947). The Chemistry of Organic Cyanogen Compounds.
  • Holder, R. W., Freiman, H. S., & Stefanchik, M. F. (1976). Guareschi-Thorpe condensation. A new look at an old reaction. The Journal of Organic Chemistry, 41(20), 3303-3307.
  • Demuner, A. J., Barbosa, L. C. A., & da Silva, A. A. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-methylpyridin-2 (1H)-one. Molecules, 14(11), 4482-4494.
  • Brummond, K. M., & Goodell, J. R. (2006). Recent advances in the rhodium-catalyzed intramolecular [4+ 2] cycloaddition. Tetrahedron, 62(3), 453-474.

Sources

Validation

A Comparative Guide to In Vitro Assay Validation for Determining the Bioactivity of 3-Ethoxycarbonyl-4-pyridone

For: Researchers, scientists, and drug development professionals This guide provides a comprehensive framework for the validation of in vitro assays to characterize the bioactivity of 3-ethoxycarbonyl-4-pyridone. It offe...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the bioactivity of 3-ethoxycarbonyl-4-pyridone. It offers a comparative analysis of relevant assay technologies and a detailed protocol for robust validation, ensuring data integrity and reproducibility in early-stage drug discovery.

Introduction

The pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[1] Specifically, compounds related to 4-pyridone have been investigated for their potential as oncometabolites and their role in cellular processes like inflammation and DNA repair.[2][3] Given this therapeutic potential, it is critical to establish and validate robust in vitro assays to accurately quantify the bioactivity of novel pyridone derivatives like 3-ethoxycarbonyl-4-pyridone.

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] In the context of drug discovery, a properly validated assay provides confidence that the generated data is accurate, reliable, and reproducible, forming a solid foundation for critical decisions such as lead candidate selection and progression into further development.[4][5] This guide will focus on the validation of a cell-based cytotoxicity assay, a common method for evaluating the potential of new chemical entities in oncology research.

Section 1: Understanding the Bioactivity and Assay Selection

The initial step in assay development is to hypothesize the mechanism of action of the test compound. Based on the known activities of similar pyridone-containing molecules, a primary hypothesis is that 3-ethoxycarbonyl-4-pyridone may exhibit cytotoxic or anti-proliferative effects on cancer cell lines.[1][6] Therefore, a cell-based assay designed to measure cell viability is an appropriate starting point.[7][8]

There are numerous methods to assess cell viability, each with its own advantages and disadvantages.[9] The choice of assay can significantly impact the results, so a careful comparison is warranted.[10]

Table 1: Comparison of Common In Vitro Cell Viability Assays

Assay PrincipleExample(s)AdvantagesDisadvantages
Metabolic Activity (Tetrazolium Reduction) MTT, MTS, WST-1Inexpensive, well-established, suitable for high-throughput screening.[9][11]Can be affected by the metabolic state of the cells; insoluble formazan (MTT) requires a solubilization step.[10][11]
Metabolic Activity (Resazurin Reduction) AlamarBlue™Non-toxic, allowing for kinetic monitoring; highly sensitive.Can be sensitive to culture conditions and reagent stability.
ATP Content (Luminometry) CellTiter-Glo®Highly sensitive, rapid, and reflects the number of viable cells.[12]Reagents can be expensive; signal can be affected by ATPases.[12]
Cell Membrane Integrity (Dye Exclusion) Trypan BlueSimple, direct measure of cell death.Not suitable for high-throughput screening; subjective counting.
Protease Activity CellTiter-Fluor™Measures a distinct marker of cell viability; can be multiplexed with other assays.Can be more expensive than colorimetric assays.

For this guide, we will focus on the validation of a tetrazolium reduction assay (specifically an MTS-based assay) due to its balance of cost-effectiveness, ease of use, and suitability for high-throughput applications.

Section 2: The Assay Validation Workflow: A Step-by-Step Guide

The validation of a bioanalytical method should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15][16][17] The objective is to demonstrate that the assay is fit for its intended purpose.[15][17] A full validation should be performed when establishing a new method.[13]

The following diagram illustrates a typical workflow for in vitro assay validation.

AssayValidationWorkflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Finalization Dev Assay Development (e.g., cell density, incubation time) Opt Assay Optimization (e.g., reagent concentration) Dev->Opt Refinement PreVal Initial Performance Assessment (e.g., Z-factor, S/B ratio) Dev->PreVal Spec Specificity & Selectivity PreVal->Spec Lin Linearity & Range AccPrec Accuracy & Precision (Intra- & Inter-assay) Rob Robustness LODQ LOD & LOQ SOP Standard Operating Procedure (SOP) Generation LODQ->SOP Report Validation Report SOP->Report

Caption: A typical workflow for in vitro assay validation.

Detailed Protocol 1: MTS Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of 3-ethoxycarbonyl-4-pyridone on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-ethoxycarbonyl-4-pyridone

  • Dimethyl sulfoxide (DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Harvest and count HeLa cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-ethoxycarbonyl-4-pyridone in DMSO. Create a dilution series (e.g., 100 µM to 0.1 µM) in complete growth medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and positive controls (Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Detailed Protocol 2: Assay Validation Experiments

The following validation parameters should be assessed.[13][18]

  • Specificity and Selectivity: This ensures that the assay measures the intended analyte without interference from other components.[5] In a cell-based assay, this involves demonstrating that the signal is dependent on viable cells. This can be tested by comparing the signal from wells with viable cells, heat-killed cells, and no cells.

  • Linearity and Range: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte.[19] For a cell viability assay, this is typically assessed by seeding a range of cell densities and demonstrating a linear relationship between cell number and absorbance. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.[19]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[16]

    • Intra-assay precision is determined by running multiple replicates of the same sample within the same assay run.

    • Inter-assay precision is determined by running the same samples on different days with different operators.

  • Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20] For a cell viability assay, this could involve varying the incubation time with the MTS reagent or the cell seeding density.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Section 3: Data Analysis and Interpretation

A key metric for evaluating the quality of a high-throughput screening assay is the Z'-factor. It is a measure of the statistical effect size and is used to judge the suitability of an assay for screening.

Z'-factor = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • σp and µp are the standard deviation and mean of the positive control, respectively.

  • σn and µn are the standard deviation and mean of the negative control, respectively.

A Z'-factor between 0.5 and 1.0 is considered an excellent assay.

For cytotoxicity assays, the results are typically expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. This is calculated by fitting the dose-response data to a four-parameter logistic model.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects, improper mixing of reagents.Use a multichannel pipette for cell seeding and reagent addition, avoid using the outer wells of the plate, ensure thorough mixing.
Low Z'-factor Small dynamic range, high variability in controls.Optimize assay conditions (e.g., incubation time, cell number), use a more potent positive control.
Inconsistent Results Between Experiments Variation in cell passage number, reagent lot-to-lot variability, operator differences.[22][23]Use cells within a defined passage number range, validate new reagent lots, ensure all operators are trained on the standardized protocol.[23]
No or Low Signal Inactive reagents, incorrect wavelength used for reading, insufficient incubation time.Check the expiration dates of reagents, verify instrument settings, optimize incubation times.[24][25]

Conclusion

The validation of in vitro assays is a critical step in the drug discovery process. By following a systematic approach based on established guidelines, researchers can ensure the generation of high-quality, reliable data for decision-making. This guide provides a framework for the validation of a cell-based cytotoxicity assay for 3-ethoxycarbonyl-4-pyridone, but the principles discussed are broadly applicable to a wide range of in vitro bioassays. A thorough understanding of the assay's performance characteristics is essential for the successful identification and development of new therapeutic agents.

References

  • Bioanalytical method validation and study sample analysis m10 - ICH. (2022-05-24).
  • A comparison of in vitro cellular viability assays - Sussex Drug Discovery Centre. (2015-09-28).
  • A Practical Approach to Biological Assay Validation | EDRA Services.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - MDPI.
  • Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (2025-04-29).
  • Applying analytical method validation to cell-based potency assays. (2024-08-15).
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH.
  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed.
  • In Vitro Transcription Troubleshooting | Blog - ZAGENO. (2020-12-17).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • In Vitro Transcription: Common Causes of Reaction Failure - Promega Connections. (2019-04-25).
  • Comparison of Different Methods to Measure Cell Viability - Creative Bioarray.
  • Cell based assays – Assay Development and Validation | Skanda Life Sciences. (2024-02-13).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026-01-28).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH.
  • Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma - MDPI. (2024-02-17).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021-09-24).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
  • Cell viability assays | Abcam.
  • 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model - PubMed. (2024-12-24).
  • (PDF) Development, Optimization, and Validation of an in vitro Cell-Based Bioassay to Determine the Biological Activity of Teriparatide (PTH1–34) - ResearchGate. (2024-08-06).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025-02-09).
  • Bioanalytical Method Validation.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023-01-11).
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020-07-06).

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Validation

Comparative docking studies of 4-pyridone and pyrimidine derivatives

Executive Summary In the landscape of medicinal chemistry, 4-pyridone and pyrimidine stand as two of the most versatile privileged scaffolds. While pyrimidine is the backbone of nucleic acids and a dominant scaffold in F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 4-pyridone and pyrimidine stand as two of the most versatile privileged scaffolds. While pyrimidine is the backbone of nucleic acids and a dominant scaffold in FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib), 4-pyridone has carved a niche in viral integrase inhibition (e.g., Dolutegravir) and iron chelation.

This guide provides a technical comparison of these two scaffolds through the lens of molecular docking . We analyze their electronic properties, binding modes against common targets (specifically Kinases and Viral enzymes), and the specific docking protocols required to accurately predict their affinities.

Key Takeaway: Pyrimidines typically excel in hinge-region binding (Kinases) due to a predictable donor-acceptor motif (


), whereas 4-pyridones offer superior metal-chelation  capabilities and unique 

-stacking profiles, making them ideal for metalloenzyme targets.

Structural & Chemical Basis for Docking

Before initiating a docking run, one must understand the physicochemical differences that influence the scoring functions.

FeaturePyrimidine Scaffold4-Pyridone ScaffoldImpact on Docking Score
H-Bond Potential High (2 Acceptors: N1, N3)Moderate (1 Donor: NH, 1 Acceptor: C=O)Pyrimidines score higher in polar cavities (e.g., ATP pockets).
Tautomerism Lactam-Lactim (favors Lactam in solution)Keto-Enol (favors Keto/Pyridone)Critical: Incorrect tautomer selection leads to false-negative binding energies.
Metal Coordination Weak (unless substituted)Strong (Bidentate via O=C and adjacent -OH/COOH)4-Pyridone requires specific force field parameters for metal ions (e.g.,

).
Electronic Character

-deficient (Electron withdrawing)
Aromatic character varies; distinct dipole momentInfluences

stacking interactions with residues like Phe/Trp.

Methodological Framework: The Comparative Protocol

To obtain comparable data, a rigorous, self-validating protocol is required. The following workflow is designed to minimize algorithmic bias when comparing two distinct scaffolds.

Workflow Diagram

The following diagram outlines the "Parallel Docking Pipeline" used to ensure fair comparison.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Validation L_Prep Ligand Prep (QM Optimization - DFT) Tautomer Tautomer/Ionization State Generation (pH 7.4) L_Prep->Tautomer P_Prep Protein Prep (H-Bond Network Opt) Grid Grid Generation (20x20x20 Å box) P_Prep->Grid Tautomer->Grid Docking Docking Algorithm (LGA / XP Mode) Grid->Docking MMGBSA Post-Docking MM/GBSA (dG Bind) Docking->MMGBSA RMSD RMSD Check (< 2.0 Å vs Co-crystal) Docking->RMSD RMSD->MMGBSA If Valid

Caption: Parallel Docking Pipeline ensuring consistent treatment of tautomeric states and ionization prior to binding energy calculation.

Critical Protocol Steps (Self-Validating Systems)
  • Ligand Preparation (The Tautomer Trap):

    • Causality: Pyrimidines and 4-pyridones exist in dynamic equilibrium. Standard force fields often freeze the structure in the lowest energy vacuum state, which may not be the bioactive conformation.

    • Protocol: Generate all tautomers within an energy window of 5 kcal/mol using semi-empirical methods (e.g., PM6) before docking.

  • Grid Generation & Metal Constraints:

    • Causality: 4-pyridones often bind via

      
       bridging (e.g., in Integrase or Polymerase). Standard docking grids ignore metal coordination geometry.
      
    • Protocol: For 4-pyridone studies, define a "Metal Coordination Constraint" requiring the carbonyl oxygen to be within 2.5 Å of the active site metal ion.

  • Validation (RMSD):

    • Protocol: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be

      
       for the protocol to be considered valid.
      

Case Study: Kinase Inhibition (EGFR & CDK2)

This section synthesizes data from multiple comparative studies to illustrate performance differences.

Binding Energy Comparison

The following data aggregates binding affinities from studies targeting EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

MetricPyrimidine Derivatives [1, 3]4-Pyridone Derivatives [2, 5]Analysis
Mean Binding Energy

kcal/mol

kcal/mol
Pyrimidines generally show higher raw affinity for ATP pockets due to shape complementarity.
Key Interaction H-bond (Hinge Region: Met793/Met769)H-bond + Metal CoordinationPyrimidines mimic the Adenine ring of ATP; 4-pyridones often bind in accessory pockets.
Ligand Efficiency (LE)


Pyrimidines are more atom-efficient for kinase targets.
Solvation Penalty ModerateHighThe polarity of the pyridone carbonyl incurs a higher desolvation cost upon binding.
Interaction Topology

Understanding how they bind is as important as how strongly they bind.

InteractionMap PYR Pyrimidine Core Hinge Hinge Region H-Bonds (Met/Leu Backbone) PYR->Hinge Primary Mode (N1/N3) PiStack Pi-Stacking (Phe/Trp Gates) PYR->PiStack Secondary PYD 4-Pyridone Core PYD->PiStack Strong (Dipole driven) Metal Metal Chelation (Mg2+/Mn2+) PYD->Metal Primary Mode (C=O) Water Water-Mediated H-Bonds PYD->Water Frequent

Caption: Pharmacophore mapping showing the divergence in primary binding modes. Pyrimidines dominate hinge binding; 4-pyridones dominate metal chelation.

Experimental Data Review

Study A: EGFR Inhibition (Anticancer)

In a study evaluating pyrimidine derivatives against EGFR


 and EGFR

, compounds displayed binding energies ranging from -8.0 to -10.5 kcal/mol . The pyrimidine ring formed a critical bidentate H-bond with Met793 , mimicking the ATP adenine ring [3].
Study B: MPS1 Kinase Inhibition (Hybrid Approach)

A comparative study on MPS1 kinase inhibitors utilized a pyrido[3,4-d]pyrimidine scaffold (a hybrid of both).[1] The study found that while the pyrimidine ring handled the H-bonding to the hinge region (Gly605, Cys604 ), the fused pyridine/pyridone-like moiety extended into the solvent-exposed region, improving solubility and pharmacokinetic properties without significantly altering the binding affinity [4, 6].

Study C: Antimalarial Targets (Cytochrome )

For 4-pyridone derivatives targeting Cytochrome


, docking scores averaged -7.5 kcal/mol .[2] However, the QSAR analysis revealed that dipolar momentum  and electronic potential  were the driving forces, rather than simple geometric fit. This contrasts with pyrimidines, where steric fit is often paramount [5].

Critical Analysis & Recommendations

When to use Pyrimidine:
  • Target Class: Kinases (ATP-competitive), DHFR, DNA-groove binders.

  • Advantage: Established "privileged structure" for hinge binding. High predictability in docking scoring functions.

  • Docking Tip: Focus on the N1/N3 interaction distance. If

    
    , the pose is likely an artifact.
    
When to use 4-Pyridone:
  • Target Class: Viral Integrases (HIV), Metalloproteases, targets requiring iron chelation.

  • Advantage: Ability to coordinate metals and form strong dipole interactions.

  • Docking Tip: Mandatory: Use a force field that treats metals explicitly (e.g., OPLS4 or specialized AMBER parameters) rather than as simple charged spheres.

The "Hybrid" Solution

Recent trends suggest fusing these rings (e.g., Pyrazolopyrimidines or Pyrido-pyrimidines ) combines the hinge-binding efficacy of pyrimidines with the electronic tunability of pyridines/pyridones [4].

References

  • Synthesis, Anticancer Evaluation, and Docking Studies of 1,2,3-Triazolyl-Pyridine Hybrids. ACS Omega. (2021).

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. (2022).

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR inhibitors. Taylor & Francis. (2022).[3]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. (2016).

  • Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. PubMed. (2018).

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. (2021).

Sources

Comparative

Quantitative structure-activity relationship (QSAR) of pyridinone compounds

Executive Summary: The Pyridinone Advantage In the landscape of medicinal chemistry, the pyridinone scaffold (specifically 2-pyridinone and 4-pyridinone) represents a "privileged structure" capable of disrupting diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinone Advantage

In the landscape of medicinal chemistry, the pyridinone scaffold (specifically 2-pyridinone and 4-pyridinone) represents a "privileged structure" capable of disrupting diverse biological targets, from viral reverse transcriptase to oncogenic kinases. This guide objectively compares the QSAR profiles of pyridinone derivatives against standard-of-care alternatives. By synthesizing data from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), we provide a roadmap for optimizing this scaffold for maximal potency and minimal toxicity.

Key Findings:

  • HIV-1: C5-substituted pyridinones exhibit superior resistance profiles compared to first-generation NNRTIs (e.g., Nevirapine), driven by specific hydrophobic interactions in the NNRTI binding pocket.

  • Oncology: Pyridinone-quinazoline hybrids achieve cytotoxicity comparable to Doxorubicin (

    
    ) but with predicted lower cardiotoxicity risks based on QSAR selectivity indices.
    
  • Methodology: 3D-QSAR models (CoMFA/CoMSIA) consistently outperform 2D topological models for this scaffold, yielding predictive

    
     when rigid alignment rules are applied.
    

Comparative Performance Analysis

Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Objective: Compare 3-iodo-4-phenoxypyridinone derivatives against the clinical standard Efavirenz.

QSAR Insight: The biological activity of pyridinones in the HIV-1 RT allosteric pocket is governed by a "butterfly" binding mode. CoMFA contour maps reveal that bulky, electropositive groups at the C-5 position are critical for displacing the Tyr181 residue, a common site of resistance mutation.

Table 1: Pyridinone Derivatives vs. Efavirenz (Wild Type & Mutant Strains)

Compound ClassKey Structural Feature

(WT) [

M]

(K103N) [

M]
Selectivity Index (SI)QSAR Metric (

)
Standard: Efavirenz Benzoxazinone core0.0030.09>10,000N/A
Pyridinone 74a C5-methyl + C3-iodo0.0010.005>25,0000.72 (CoMFA)
Pyridinone 74b C5-ethyl + C3-iodo0.0020.008>20,0000.68 (CoMFA)
S-DABO Analog C6-alkyl chain0.0150.45~1,5000.52 (CoMSIA)

Data Source: Synthesized from comparative analysis of Cao et al. and related 3D-QSAR studies.

Mechanistic Causality: The superior performance of Compound 74a against the K103N mutant stems from the C3-iodo group forming a halogen bond with the backbone carbonyl of Lys101, a feature identified through CoMSIA electrostatic field analysis. Efavirenz lacks this specific halogen-bonding capability, explaining the improved resistance profile of the pyridinone derivative.

Case Study B: Anticancer Cytotoxicity (MCF-7 Breast Cancer Lines)

Objective: Evaluate Pyridinone-Quinazoline hybrids against Doxorubicin and Tamoxifen.

QSAR Insight: 2D-QSAR studies using P-VSA (Potential-Van der Waals Surface Area) descriptors indicate that cytotoxicity is positively correlated with specific hydrophobic surface areas but negatively correlated with fractional negative charge.

Table 2: Cytotoxicity Profile (MCF-7 Cell Line)

CompoundScaffold Type

[

M]
Predicted LogPH-Bond DonorsQSAR Validation (

)
Doxorubicin Anthracycline1.801.276N/A
Tamoxifen Triphenylethylene1.886.300N/A
Compound 4f Pyridinone-Quinazoline2.153.4520.98
Compound 4e Pyridinone-Quinazoline2.403.6020.96

Analysis: While Compound 4f is slightly less potent than Doxorubicin, its LogP (3.45) suggests a more favorable bioavailability profile compared to the highly lipophilic Tamoxifen (LogP 6.30). The QSAR model highlights that optimizing the linker length between the pyridinone and quinazoline rings can further lower the


 by minimizing steric clashes in the ATP-binding pocket of kinases.

Validated Experimental Protocol: Developing the QSAR Model

To ensure Trustworthiness , this protocol utilizes a "Self-Validating" workflow. Do not proceed to the next step unless the validation metrics of the current step are met.

Phase 1: Dataset Curation & Alignment (The Foundation)
  • Selection: Curate a set of at least 30 pyridinone derivatives with a spread of biological activity spanning at least 3 logarithmic units (e.g.,

    
     from 1 nM to 10 
    
    
    
    M).
  • 3D Structure Generation: Build structures using a standard force field (e.g., MMFF94).

  • Energy Minimization: Minimize to a gradient of 0.01 kcal/mol/Å.

  • Alignment (Critical Step):

    • Identify the common substructure (the pyridinone ring).

    • Select the most active compound as the template.

    • Perform Atom-by-Atom Fit rigid alignment.

    • Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the core atoms. If RMSD > 0.1 Å, refine the alignment.

Phase 2: Field Calculation (CoMFA/CoMSIA)
  • Lattice Setup: Place aligned molecules in a 3D cubic lattice with a 2.0 Å grid spacing, extending 4.0 Å beyond the molecular volume.

  • Probe Selection:

    • Steric:

      
       Carbon probe (+1 charge).
      
    • Electrostatic: +1.0 charge probe.

  • Cutoff: Set energy cutoff to 30 kcal/mol to prevent infinite energy values at atomic centers.

Phase 3: Statistical Modeling (PLS)
  • Partial Least Squares (PLS): Correlate the 3D field energies (X-block) with pIC50 values (Y-block).

  • Cross-Validation (Leave-One-Out):

    • Calculate

      
       (cross-validated correlation coefficient).[1][2]
      
    • Requirement:

      
       is mandatory for model acceptance.
      
  • External Validation:

    • Predict the activity of a Test Set (excluded from training).

    • Calculate

      
      .[1]
      
    • Requirement:

      
      .[1]
      

Visualizations

Figure 1: The Self-Validating QSAR Workflow

This diagram illustrates the logical flow and mandatory checkpoints for generating a high-quality QSAR model for pyridinones.

QSAR_Workflow start Start: Curate Pyridinone Library (n > 30, Activity Range > 3 logs) align 3D Alignment (Template: Most Active Compound) start->align check_align Check: RMSD < 0.1 Å? align->check_align check_align->align No (Re-align) fields Calculate CoMFA/CoMSIA Fields (Steric, Electrostatic, Hydrophobic) check_align->fields Yes pls Partial Least Squares (PLS) Regression fields->pls check_q2 Check: q² > 0.5? pls->check_q2 external External Validation (Test Set Prediction) check_q2->external Yes refine Refine Alignment / Remove Outliers check_q2->refine No check_r2 Check: r²_pred > 0.6? external->check_r2 final Final Model Accepted Generate Contour Maps check_r2->final Yes check_r2->refine No refine->align

Caption: Step-by-step QSAR model generation workflow with mandatory statistical checkpoints (


 and 

) to ensure model robustness.
Figure 2: Pharmacophore Mapping of Pyridinone HIV-1 Inhibitors

This diagram visualizes the critical interactions derived from 3D-QSAR contour maps.

Pharmacophore Pyridinone Pyridinone Core C3 C3 Position (Hydrophobic) Pyridinone->C3 Substituent C5 C5 Position (Steric/Electropositive) Pyridinone->C5 Substituent Linker Linker Region (Electronegative) Pyridinone->Linker Lys101 Lys101 (H-Bond/Halogen Bond) C3->Lys101 Tyr181 Tyr181 (Steric Clash Avoidance) C5->Tyr181 Displacement Aryl Distal Aryl Ring ($pi$-Stacking) Linker->Aryl

Caption: Consensus pharmacophore map for HIV-1 inhibition. C3 and C5 substitutions dictate potency against wild-type and mutant strains.

References

  • Vertex AI Search Results. 3D-QSAR analysis of human immunodeficiency virus entry-1 inhibitors by CoMFA and CoMSIA. National Institutes of Health.[3] Link

  • Cao, et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. Link

  • ResearchGate. 3D-QSAR, CoMFA, and CoMSIA of new phenyloxazolidinones derivatives as potent HIV-1 protease inhibitors.Link

  • Basheerulla, et al. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. National Institutes of Health, 2018. Link

  • MDPI. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.Link

  • ChemRevLett. Quantitative structure activity relationship study of p38α MAP kinase inhibitors.Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Ethoxycarbonyl-4-pyridone

Executive Summary This guide provides an operational framework for the disposal of 3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate).[1] While often treated as a generic organic intermediate, py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an operational framework for the disposal of 3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate).[1] While often treated as a generic organic intermediate, pyridone derivatives require specific segregation protocols to prevent downstream incineration issues and ensure regulatory compliance (RCRA).

This document moves beyond basic Safety Data Sheet (SDS) recommendations, offering a field-validated workflow for researchers synthesizing or disposing of this compound in drug discovery environments.

Part 1: Chemical Profile & Risk Assessment

Before initiating disposal, we must validate the chemical identity to assign the correct waste code. 3-Ethoxycarbonyl-4-pyridone is a non-halogenated organic solid.[2] Its primary hazards are irritant-based, necessitating containment to prevent respiratory sensitization in shared lab spaces.

Table 1: Chemical Identity & Hazard Profile[3][4]
PropertySpecificationOperational Implication
Chemical Name 3-Ethoxycarbonyl-4-pyridonePrimary label identifier.
CAS Number 10137-69-6 (Typical)Use for waste manifesting.
Formula C₈H₉NO₃Non-Halogenated (Critical for segregation).
Physical State Solid (Crystalline powder)Dust control required during transfer.
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.
RCRA Status Non-P-Listed; Regulated OrganicDispose via thermal destruction (Incineration).

Expert Insight: Although not P-listed (acutely toxic), pyridone scaffolds are biologically active pharmacophores. We treat them as "high-potency intermediates" for disposal purposes to prevent environmental bioaccumulation. Never dispose of this compound down the drain.

Part 2: Waste Segregation Logic

Effective disposal starts with segregation. The presence of the ethoxycarbonyl group makes this compound combustible, allowing for high-BTU incineration. However, it must be kept separate from halogenated waste streams (e.g., DCM, Chloroform) to minimize disposal costs and reduce the formation of dioxins during incineration.

Diagram 1: Waste Segregation Decision Matrix

This decision tree illustrates the logic for sorting 3-Ethoxycarbonyl-4-pyridone waste based on its state and solvent mixture.

SegregationMatrix Start Waste Generation: 3-Ethoxycarbonyl-4-pyridone StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath Powder/Crystals LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Dissolved BinA Stream A: Solid Organic Waste (Double Bagged) SolidPath->BinA SolventCheck Contains Halogenated Solvents? (e.g., DCM) LiquidPath->SolventCheck BinB Stream B: Non-Halogenated Organic Liquid SolventCheck->BinB No (e.g., Ethanol, DMSO) BinC Stream C: Halogenated Organic Liquid SolventCheck->BinC Yes (e.g., Chloroform)

Figure 1: Segregation logic ensures that non-halogenated pyridones are not unnecessarily treated as expensive halogenated waste unless mixed with specific solvents.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, contaminated weighing boats, or failed synthesis solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Ethoxycarbonyl-4-pyridone (100%)"

    • Hazard Checkbox: "Irritant" and "Toxic" (precautionary).[3]

  • Accumulation:

    • Do not leave funnels in the waste container.

    • Keep the lid sealed (vapor tight) when not actively adding waste to comply with EPA 40 CFR 262.15.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC effluents.

  • Solvent Compatibility Check:

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Segregate into Non-Halogenated waste.

    • If dissolved in DCM or Chloroform : Segregate into Halogenated waste.

  • Bulking:

    • Pour into the appropriate carboy (typically 20L HDPE).

    • Crucial: Leave 10% headspace to allow for thermal expansion of solvents.

  • Precipitation Risk: Pyridones can precipitate out of solution when mixed with incompatible waste streams (e.g., rapid pH changes).

    • Action: If precipitation occurs in the waste container, note "Contains Solids" on the waste tag to alert the disposal vendor.

Protocol C: Empty Containers (RCRA Empty)

To classify a container as "RCRA Empty" and dispose of it as regular trash (or recycle glass), you must meet the "One-Inch Rule" (40 CFR 261.7):

  • Remove Residue: Pour, pump, or scrape all accessible contents.

  • Rinse: Triple rinse the container with a solvent capable of dissolving the pyridone (e.g., Ethanol).

    • Note: The rinsate must be collected as Hazardous Waste (See Protocol B).

  • Deface: Cross out the original label and mark "EMPTY."

Part 4: Spill Response Workflow

In the event of a benchtop spill, immediate containment is required to prevent the spread of dust, which is a respiratory irritant.

Diagram 2: Incident Response Loop

This workflow dictates the safety steps for a dry powder spill of 3-Ethoxycarbonyl-4-pyridone.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g?) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Containment (Cover with wet paper towels) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Avoid Dust Generation Dispose 5. Disposal (Label as Hazardous Debris) Clean->Dispose Dispose->Assess Post-Incident Review

Figure 2: The "Wet Method" (Step 3) is critical. Never dry sweep pyridone powder, as this aerosolizes the irritant.

Part 5: Final Disposition (Thermal Destruction)

As the generator, your responsibility ends when the manifest is signed, but understanding the destination ensures you select the right vendor.

  • Preferred Method: Incineration.[4]

  • Process: The waste is injected into a rotary kiln incinerator operating >1000°C.

  • Chemistry:

    • Carbon/Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      (Scrubbed via Selective Catalytic Reduction)
    • Why this matters: Because this molecule contains Nitrogen, the incineration facility must have permit limits for

      
       emissions. This is standard for major waste handlers (e.g., Veolia, Clean Harbors).
      

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11283627, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubChem.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[6] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Retrieved from [Link]

  • Lion Technology. (2022).[7] RCRA Empty Container Regulations (40 CFR 261.7). Lion.com. Retrieved from [Link][7][8]

Sources

Handling

Personal protective equipment for handling 3-Ethoxycarbonyl-4-pyridone

[1][2] Executive Summary & Chemical Context 3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) is a critical heterocyclic building block used extensively in the synthesis of antiviral and antibac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

3-Ethoxycarbonyl-4-pyridone (Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) is a critical heterocyclic building block used extensively in the synthesis of antiviral and antibacterial agents (e.g., quinolone scaffolds).[1][2]

While often categorized as a standard organic intermediate, its handling requires specific vigilance due to its tautomeric nature (existing in equilibrium with 4-hydroxypyridine forms) and potential for fine dust generation.[1] This guide moves beyond generic safety advice, providing a self-validating protocol for researchers who require precision and safety in drug development workflows.

Immediate Action Required:

  • Treat as: Irritant (Respiratory/Skin/Eye) and Potentially Harmful if Swallowed.[2][3][4]

  • Primary Risk: Inhalation of fine particulates during weighing and transfer.[1][2]

  • Critical Control: All open-vessel manipulations must occur inside a certified chemical fume hood.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific failure modes of safety. Pyridone esters are generally stable but pose specific risks when aerosolized.[1][2]

Hazard ClassGHS Classification (Likely*)H-CodeOperational Implication
Acute Toxicity Category 4 (Oral)H302Do not ingest.[1][2][5] Wash hands immediately after doffing gloves.[1][2]
Skin Irritation Category 2H315Causes localized inflammation.[1][2] Barrier protection is mandatory.[1][2][6]
Eye Irritation Category 2AH319High risk of particulate injury.[1][2] Safety glasses are insufficient if dust is generated.[1][2]
STOT - SE Category 3 (Respiratory)H335Dust is highly irritating to mucous membranes.[1][2] Zero-tolerance for benchtop weighing.

*Note: Specific GHS classifications may vary by vendor purity and synthesis route.[1][2] Always verify with the manufacturer's SDS.

Strategic PPE Selection Matrix

Effective PPE is not about "more layers"; it is about chemical compatibility .[1][2]

A. Hand Protection: The Permeation vs. Degradation Logic

Many researchers default to standard nitrile gloves.[1][2] However, if you are solubilizing this compound in Dichloromethane (DCM) or Pyridine , standard nitrile degrades rapidly.

  • Scenario A: Handling Dry Solid

    • Recommendation: Standard Nitrile (0.11 mm / 4 mil).[2]

    • Validation: Inspect for pinholes by trapping air in the glove before donning.[1][2]

  • Scenario B: Solubilized in Halogenated Solvents (DCM/Chloroform)

    • Recommendation: Double-gloving is required.

      • Inner Layer: Polyethylene (PE) laminate or PVA (Silver Shield).[2]

      • Outer Layer: Standard Nitrile (for dexterity).[2]

    • Reasoning: Nitrile offers <5 minutes breakthrough time for DCM.[1][2] The inner laminate layer provides chemical resistance, while the outer nitrile layer provides grip.

B. Eye & Respiratory Protection[1][2][4][7][8][9][10][11]
ComponentStandard ProtocolHigh-Risk Protocol (Large Scale/Spill)
Eyes Chemical Safety Goggles (Indirect Vent).[1][2] Reasoning: Glasses allow dust entry from the side.[1][2]Face Shield + Goggles.[1][2] Reasoning: Protects face from splashes during dissolution.[1][2]
Respiratory Fume Hood (Face velocity: 80–100 fpm).[2] Sash at 18".[1][2]N95/P100 Respirator . Only required if working outside a hood (not recommended).[2]
Body Lab Coat (Cotton/Poly blend).[2] Buttoned to neck.[1][2]Tyvek Sleeves/Apron . Reasoning: Prevents cuff contamination during transfer.[1][2]

Operational Workflow: Step-by-Step

This protocol uses a "Clean-to-Dirty" logic to prevent cross-contamination.[1][2]

Phase 1: Preparation (The "Clean" Zone)[1]
  • Static Control: Pyridone powders are often electrostatic.[1][2] Place an ionizing bar or anti-static gun near the balance inside the fume hood.[2]

  • Barrier Setup: Lay down a disposable absorbent mat (plastic side down) in the hood.[1][2] This captures minor spills and simplifies cleanup.[1][2]

  • Tare: Place the receiving vessel (flask/vial) on the balance and tare before opening the chemical container.

Phase 2: Active Handling (The "Hot" Zone)
  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to avoid cross-contamination of the stock container.[1][2]

  • The "Tap" Technique: Gently tap the spatula against the side of the receiving vessel to dislodge powder inside the vessel neck, preventing rim contamination.

  • Solvent Addition: If dissolving, add solvent slowly down the side of the flask to avoid "puffing" dust into the air.

Phase 3: Decontamination (The Exit Strategy)
  • Wipe Down: Wipe the exterior of the stock container with a dry tissue before removing it from the hood.[2]

  • Waste Segregation: Place the used spatula and wipes directly into a solid hazardous waste bag inside the hood.

  • Doffing: Remove gloves by turning them inside out (beak method) to trap contaminants inside.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE and handling based on the state of the chemical (Solid vs. Solution).

G Start Start: Handling 3-Ethoxycarbonyl-4-pyridone StateCheck Determine State Start->StateCheck Solid Dry Solid StateCheck->Solid Weighing/Transfer Solution In Solution StateCheck->Solution Reaction/Workup StandardPPE Standard PPE: Nitrile Gloves + Goggles + Fume Hood Solid->StandardPPE SolventCheck Check Solvent Type Solution->SolventCheck SolventCheck->StandardPPE Water/Methanol/Ethanol EnhancedPPE Enhanced PPE: Laminate/PVA Liner + Nitrile Outer + Goggles SolventCheck->EnhancedPPE DCM/Chloroform/Pyridine Engineering Engineering Control: Use Anti-Static Gun to reduce dust StandardPPE->Engineering Action Proceed with Manipulation EnhancedPPE->Action Engineering->Action

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the escalation to Enhanced PPE for aggressive solvents.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do not sweep dry dust (creates aerosols).[2] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[2] Dispose of as hazardous waste.[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][7] Do not use solvents (acetone/ethanol) on skin, as they may increase absorption of the pyridone.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1][2] Hold eyelids open. Seek medical attention immediately if irritation persists.

Disposal Protocols
  • Waste Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).[2]

  • Container Labeling: Clearly mark as "Contains 3-Ethoxycarbonyl-4-pyridone - Irritant."[1][2]

  • Environmental: Do not dispose of down the drain.[1][2] This compound may be toxic to aquatic life (long-term effects of pyridone derivatives).[1][2][5]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] The National Academies Press.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogous Hazard Data).[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: 1,2-Dimethyl-3-hydroxy-4-pyridone.[1][2][7] Retrieved October 26, 2023, from [Link]

Sources

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